molecular formula C42H46N4O16 B1196429 Sirohydrochlorin CAS No. 65207-12-7

Sirohydrochlorin

Katalognummer: B1196429
CAS-Nummer: 65207-12-7
Molekulargewicht: 862.8 g/mol
InChI-Schlüssel: AVBHZKNQGDKVEA-ZTKUHGNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sirohydrochlorin is a yellow, macrocyclic tetrapyrrole metabolic intermediate that serves as a vital biosynthetic precursor for several essential enzyme cofactors . In research, it is primarily studied for its role as the last common intermediate in the biosynthesis of siroheme, cofactor F430, and vitamin B12 (cobalamin) . In the anaerobic pathway for vitamin B12 synthesis, this compound is first produced from precorrin-2 by the NAD+-dependent dehydrogenase SirC . The central research enzyme, cobaltochelatase (CbiK or CbiX), then catalyzes the insertion of cobalt into the macrocycle to form cobalt-sirohydrochlorin, a defining step of the anaerobic pathway . For studies on methanogenesis, the class II chelatase CfbA inserts nickel into this compound to form nickel-sirohydrochlorin, the immediate precursor to the nickel-containing coenzyme F430 . This compound itself is biosynthesized from uroporphyrinogen III, the common primogenitor for all modified tetrapyrroles, via methylation and oxidation steps . This compound is presented for research applications only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

65207-12-7

Molekularformel

C42H46N4O16

Molekulargewicht

862.8 g/mol

IUPAC-Name

3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t23-,24-,41+,42+/m1/s1

InChI-Schlüssel

AVBHZKNQGDKVEA-ZTKUHGNGSA-N

SMILES

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O

Isomerische SMILES

C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O

Kanonische SMILES

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O

Synonyme

sirohydrochlorin

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Sirohydrochlorin Biosynthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial metabolic intermediate in the biosynthesis of siroheme, an iron-containing tetrapyrrole that serves as the prosthetic group for essential enzymes such as sulfite and nitrite reductases. In Escherichia coli, the conversion of uroporphyrinogen III to siroheme is catalyzed by a single multifunctional enzyme, CysG, also known as siroheme synthase.[1][2] This remarkable enzyme harbors three distinct catalytic activities: an S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase, an NAD⁺-dependent precorrin-2 dehydrogenase, and a this compound ferrochelatase.[2][3][4][5] Understanding the intricacies of this pathway is vital for research in microbial physiology, enzymology, and for the development of novel antimicrobial agents targeting essential metabolic routes.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, with a focus on the enzymatic reactions, genetic regulation, and detailed experimental protocols for studying this essential pathway.

The this compound Biosynthesis Pathway in E. coli

The biosynthesis of this compound from uroporphyrinogen III in E. coli is a three-step process catalyzed by the multifunctional CysG enzyme.[2][6]

Sirohydrochlorin_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 This compound This compound Precorrin2->this compound Siroheme Siroheme This compound->Siroheme

Figure 1: The this compound biosynthesis pathway in E. coli.

The three distinct enzymatic activities are housed in different domains of the CysG protein. The C-terminal portion of CysG contains the S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) domain, while the N-terminal region harbors the precorrin-2 dehydrogenase and this compound ferrochelatase activities.[7][8]

Quantitative Data

While specific kinetic parameters for each domain of the E. coli CysG enzyme are not extensively reported in the literature, the overall catalytic efficiency is crucial for the production of siroheme. The following table summarizes the key enzymatic reactions and their respective Enzyme Commission numbers.

Enzyme ActivityEC NumberSubstratesProductsCofactors
Uroporphyrinogen-III C-methyltransferase2.1.1.107Uroporphyrinogen III, 2 S-adenosyl-L-methioninePrecorrin-2, 2 S-adenosyl-L-homocysteine-
Precorrin-2 dehydrogenase1.3.1.76Precorrin-2, NAD⁺This compound, NADH, H⁺NAD⁺
This compound ferrochelatase4.99.1.4This compound, Fe²⁺Siroheme, 2 H⁺Fe²⁺

Genetic Regulation of the cysG Gene

In E. coli, the cysG gene is part of the nirB-cysG operon, which is located at approximately 74 minutes on the chromosome.[9] The expression of this operon is tightly regulated in response to the availability of oxygen and alternative electron acceptors like nitrate and nitrite.[1][10]

The primary regulators of the nirB-cysG operon are the Fumarate and Nitrate Reductase regulator (FNR) and the Nitrate/Nitrite response regulators (NarL and NarP).[10][11] Under anaerobic conditions, FNR, a global regulator of anaerobic gene expression, activates the transcription of the operon.[2] This activation is further enhanced in the presence of nitrate or nitrite through the action of the two-component regulatory systems NarX-NarL and NarQ-NarP.[10][12]

Gene_Regulation cluster_conditions Environmental Signals cluster_regulators Transcriptional Regulators Anaerobiosis Anaerobiosis FNR FNR Anaerobiosis->FNR activates Nitrate_Nitrite Nitrate / Nitrite NarL_NarP NarL / NarP Nitrate_Nitrite->NarL_NarP activates nirB_cysG nirB-cysG operon FNR->nirB_cysG activates transcription NarL_NarP->nirB_cysG enhances transcription Protein_Purification_Workflow start Transformation of E. coli with pET-cysG-His vector culture Inoculate LB medium with a single colony and grow to OD600 ~0.6 start->culture induction Induce protein expression with IPTG culture->induction incubation Incubate at a lower temperature (e.g., 18-25°C) overnight induction->incubation harvest Harvest cells by centrifugation incubation->harvest lysis Resuspend cell pellet in lysis buffer and lyse by sonication harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification binding Apply supernatant to a Ni-NTA column clarification->binding washing Wash column with wash buffer containing low concentration of imidazole binding->washing elution Elute His-tagged CysG with elution buffer containing a high concentration of imidazole washing->elution analysis Analyze purified protein by SDS-PAGE elution->analysis

References

The Central Role of Sirohydrochlorin in Anaerobic Vitamin B12 Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin), a structurally complex cofactor essential for various metabolic processes, is synthesized by certain bacteria and archaea through intricate biosynthetic pathways. In anaerobic and facultative anaerobic organisms, the synthesis of cobalamin proceeds via an oxygen-independent route where the insertion of cobalt into the macrocycle is an early and pivotal step. This technical guide provides an in-depth exploration of the critical role of sirohydrochlorin as the branchpoint intermediate in the anaerobic biosynthesis of vitamin B12. We will detail the enzymatic synthesis of this compound from uroporphyrinogen III and its subsequent utilization as the substrate for cobalt chelation, a key committing step towards cobalamin. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in the field.

Introduction

The biosynthesis of vitamin B12 is a remarkable feat of natural product synthesis, involving approximately 30 enzymatic steps. Two major evolutionarily distinct pathways have been elucidated: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. A key distinction between these routes is the timing of cobalt insertion into the corrin ring precursor. In the anaerobic pathway, cobalt is chelated at a much earlier stage compared to the aerobic pathway.[1] This early cobalt insertion is a defining feature of the anaerobic route and hinges on the formation of a key intermediate, this compound.

This compound, an isobacteriochlorin, serves as a crucial branchpoint metabolite, standing at the crossroads of siroheme and cobalamin biosynthesis.[2] This guide focuses on the enzymatic machinery responsible for the production of this compound and its subsequent conversion to cobalt-sirohydrochlorin, the first committed intermediate of the anaerobic cobalamin pathway.

The Anaerobic Vitamin B12 Biosynthesis Pathway: From Uroporphyrinogen III to Cobalt-Sirohydrochlorin

The journey from the universal tetrapyrrole precursor, uroporphyrinogen III, to cobalt-sirohydrochlorin involves a two-step enzymatic cascade.

Step 1: Methylation of Uroporphyrinogen III by SirA

The first committed step towards this compound is the methylation of uroporphyrinogen III at the C2 and C7 positions. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, uroporphyrinogen-III C-methyltransferase, commonly known as SirA.[3][4] The product of this reaction is precorrin-2.

Reaction: Uroporphyrinogen III + 2 SAM → Precorrin-2 + 2 S-adenosyl-L-homocysteine

Step 2: Dehydrogenation of Precorrin-2 by SirC

The unstable intermediate, precorrin-2, is then oxidized to the more stable, aromatic this compound. This dehydrogenation is catalyzed by the NAD+-dependent enzyme, precorrin-2 dehydrogenase, also known as SirC.[3][5]

Reaction: Precorrin-2 + NAD+ → this compound + NADH + H+

Cobalt Chelation: The Commitment to Cobalamin Synthesis

Once synthesized, this compound can be channeled into two distinct pathways: siroheme synthesis via iron chelation, or cobalamin synthesis via cobalt chelation. In the context of vitamin B12 biosynthesis, the insertion of a cobalt ion into this compound is the critical committing step. This reaction is catalyzed by a class of enzymes known as this compound cobaltochelatases.[6]

The Key Players: CbiK and CbiX

Two main types of this compound cobaltochelatases have been identified in different organisms: CbiK and CbiX.[7]

  • CbiK: Found in organisms like Salmonella typhimurium, CbiK is a key enzyme in the anaerobic pathway.[7]

  • CbiX: Identified in bacteria such as Bacillus megaterium, CbiX also catalyzes the insertion of cobalt into this compound.[7] There are two forms, a longer CbiXL found in bacteria and a shorter, ancestral CbiXS found in archaea.

Reaction: this compound + Co²⁺ → Cobalt-sirohydrochlorin + 2H⁺

The product, cobalt-sirohydrochlorin, is the first cobalt-containing intermediate on the path to vitamin B12 and is subsequently passed down a cascade of enzymatic modifications to ultimately form the corrin ring of cobalamin.

Quantitative Data on Key Enzymes

Precise quantitative data on the enzymes involved in this compound metabolism is crucial for understanding the efficiency and regulation of the anaerobic B12 pathway. The following tables summarize available data on the specific activities of these enzymes.

EnzymeOrganismSubstrate(s)ProductSpecific ActivityConditionsReference
CbiXS (His-tagged) Archaeoglobus fulgidusThis compound, Co²⁺Cobalt-sirohydrochlorin17 nmol/min/mg37°C, pH 8.0[8]
CbiXS (non-tagged) Archaeoglobus fulgidusThis compound, Co²⁺Cobalt-sirohydrochlorin4 nmol/min/mg37°C, pH 8.0[8]
EnzymeOrganismSubstrate(s)ProductMichaelis Constant (Km)Reference
Cobaltochelatase (CobN/CobS/CobT complex) Pseudomonas denitrificansHydrogenobyrinic acid a,c-diamideCob(II)yrinic acid a,c-diamide0.085 ± 0.015 µM[9]
Cobaltochelatase (CobN/CobS/CobT complex) Pseudomonas denitrificansCo²⁺Cob(II)yrinic acid a,c-diamide4.2 ± 0.2 µM[9]
Cobaltochelatase (CobN/CobS/CobT complex) Pseudomonas denitrificansATPCob(II)yrinic acid a,c-diamide220 ± 36 µM[9]

Experimental Protocols

This section provides detailed methodologies for the purification of key enzymes and the in vitro reconstitution of the synthesis and conversion of this compound.

Purification of Recombinant His-tagged Proteins (General Protocol)

This protocol can be adapted for the purification of His-tagged SirA, SirC, CbiK, and CbiX expressed in E. coli.

1. Cell Lysis: a. Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). b. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice using six 10-second bursts with 10-second cooling intervals. d. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.

2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA resin column (e.g., 5 mL HisTrap FF column) with 5-10 column volumes of Lysis Buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the bound protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

3. Buffer Exchange: a. Pool the fractions containing the purified protein. b. Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis. c. Concentrate the protein if necessary and store at -80°C.

In Vitro Assay for this compound Cobaltochelatase (CbiX/CbiK) Activity

This protocol is adapted from the assay described for Archaeoglobus fulgidus CbiXS.[8]

1. Preparation of Reaction Mixture: a. All steps should be performed under anaerobic conditions (e.g., in a glove box). b. Prepare a 1 mL reaction mixture in a quartz cuvette containing:

  • 50 mM Tris-HCl, pH 8.0
  • 2.5 µM this compound (generated in situ from precorrin-2)
  • 20 µM CoCl₂ c. Pre-incubate the mixture at 37°C.

2. Enzyme Addition and Measurement: a. Initiate the reaction by adding 5 µg of purified CbiX or CbiK enzyme to the reaction mixture. b. Monitor the conversion of this compound to cobalt-sirohydrochlorin by observing the decrease in absorbance at 376 nm over time using a spectrophotometer.

3. Calculation of Specific Activity: a. Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. b. Use the molar extinction coefficient of this compound to convert the change in absorbance to the concentration of product formed per unit time. c. Specific activity is expressed as nmol of product formed per minute per mg of enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Sirohydrochlorin_Synthesis_Pathway cluster_reactions Enzymatic Conversions UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Methylation This compound This compound Precorrin2->this compound Dehydrogenation SAM 2 SAM SirA SirA (Uroporphyrinogen-III C-methyltransferase) SAM->SirA SAH 2 SAH NAD NAD+ SirC SirC (Precorrin-2 dehydrogenase) NAD->SirC NADH NADH + H+ SirA->SAH SirC->NADH

Caption: Enzymatic synthesis of this compound from uroporphyrinogen III.

Cobalt_Chelation_Pathway cluster_reaction Cobalamin Commitment Step This compound This compound Cothis compound Cobalt-Sirohydrochlorin This compound->Cothis compound Cobalt Chelation Co Co²⁺ CbiK_CbiX CbiK / CbiX (this compound Cobaltochelatase) Co->CbiK_CbiX H 2H⁺ CbiK_CbiX->H

Caption: Cobalt chelation of this compound, the committing step in anaerobic B12 synthesis.

Protein_Purification_Workflow Start E. coli expressing His-tagged protein Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation Centrifugation (10,000 x g) Lysis->Centrifugation Supernatant Cleared Lysate Centrifugation->Supernatant IMAC IMAC (Ni-NTA Chromatography) Supernatant->IMAC Elution Elution with Imidazole IMAC->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein BufferExchange Buffer Exchange PurifiedProtein->BufferExchange FinalProduct Pure, Active Enzyme BufferExchange->FinalProduct

Caption: General workflow for the purification of His-tagged recombinant proteins.

Conclusion

This compound stands as a linchpin in the anaerobic biosynthesis of vitamin B12. Its formation, catalyzed by the sequential action of SirA and SirC, and its subsequent cobaltation by CbiK or CbiX, represent the initial and committing steps that divert metabolic flux towards the intricate pathway of cobalamin assembly. A thorough understanding of the enzymology, kinetics, and regulation of these processes is paramount for endeavors in metabolic engineering aimed at enhancing vitamin B12 production in microbial systems. Furthermore, the unique enzymatic machinery involved in this pathway presents potential targets for the development of novel antimicrobial agents. This guide provides a foundational resource to aid researchers in their exploration of this fascinating and vital biosynthetic route.

References

The Discovery and Isolation of Sirohydrochlorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirohydrochlorin, a crucial intermediate in the biosynthesis of siroheme and cofactor F430, is a tetrapyrrole molecule that plays a vital role in various metabolic pathways, including sulfur and nitrogen metabolism.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, experimental protocols for its isolation and enzymatic synthesis, and a summary of its key physicochemical properties. This document is intended to serve as a comprehensive resource for researchers in the fields of biochemistry, enzymology, and drug development who are interested in this important biomolecule.

Introduction

First identified in the early 1970s as the metal-free prosthetic group of the ferredoxin-nitrite reductase enzyme in spinach, this compound is a modified tetrapyrrole, specifically an isobacteriochlorin.[1] Its structure was elucidated through a combination of spectroscopic methods and total synthesis.[1] this compound occupies a critical branch point in the tetrapyrrole biosynthetic pathway, serving as the precursor to siroheme, the prosthetic group for sulfite and nitrite reductases, and to cofactor F430, which is essential for methanogenesis.[1]

Biosynthesis of this compound

The biosynthesis of this compound begins with uroporphyrinogen III, the last common intermediate for all tetrapyrroles, including hemes, chlorophylls, and vitamin B12.[2] The pathway to this compound involves a two-step enzymatic conversion.

Step 1: Methylation

Uroporphyrinogen III is methylated at the C2 and C7 positions by the S-adenosyl-L-methionine (SAM)-dependent enzyme uroporphyrinogen III methyltransferase. This enzyme is known as SirA in organisms like Bacillus megaterium and is part of the multifunctional CysG enzyme in Escherichia coli.[3] The product of this reaction is precorrin-2.

Step 2: Dehydrogenation

Precorrin-2 is then oxidized to this compound by the NAD⁺-dependent enzyme precorrin-2 dehydrogenase.[2] This enzyme is known as SirC in Bacillus megaterium and is also a component of the CysG protein in E. coli.[3]

The biosynthetic pathway can be summarized in the following diagram:

This compound Biosynthesis Biosynthetic Pathway of this compound UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Uroporphyrinogen III methyltransferase (SirA/CysG) + 2 SAM This compound This compound Precorrin2->this compound Precorrin-2 dehydrogenase (SirC/CysG) + NAD+

Caption: Biosynthetic pathway from uroporphyrinogen III to this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a yellow solid with the chemical formula C₄₂H₄₆N₄O₁₆.[2] Its structure has been confirmed by various spectroscopic techniques.

Property Value Reference
Chemical Formula C₄₂H₄₆N₄O₁₆[2]
Appearance Yellow solid[2]
UV-Visible Absorption Maxima (in 50 mM potassium phosphate buffer, pH 8) 378 nm (Soret band), ~590 nm (Q bands)[4]
Raman Spectroscopy (in Desulfovibrio gigas desulfoviridin) Breathing mode ν4 at 1336 cm⁻¹[1]

Experimental Protocols

Isolation of this compound from Natural Sources

This compound can be isolated from organisms that produce siroheme-containing enzymes, such as spinach (from ferredoxin-nitrite reductase) and certain bacteria like Desulfovibrio gigas. The general procedure involves the extraction of the prosthetic group from the purified enzyme.

Experimental Workflow for Isolation from Desulfovibrio gigas

Isolation Workflow General Workflow for this compound Isolation Start Cell paste of Desulfovibrio gigas Lysis Cell Lysis (e.g., sonication) Start->Lysis Centrifugation1 Centrifugation to remove cell debris Lysis->Centrifugation1 Purification Purification of Desulfoviridin (e.g., chromatography) Centrifugation1->Purification Extraction Extraction of this compound (e.g., acetone/HCl) Purification->Extraction Centrifugation2 Centrifugation to remove protein Extraction->Centrifugation2 HPLC HPLC Purification (Reversed-phase C18) Centrifugation2->HPLC Characterization Characterization (UV-Vis, MS) HPLC->Characterization

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology (Conceptual)

  • Cell Culture and Harvest: Grow Desulfovibrio gigas under appropriate anaerobic conditions. Harvest the cells by centrifugation.

  • Enzyme Purification: Lyse the cells and purify the this compound-containing protein, desulfoviridin, using standard protein purification techniques such as ammonium sulfate precipitation and column chromatography (e.g., ion exchange, size exclusion).

  • Prosthetic Group Extraction: Extract the this compound from the purified enzyme. This is typically achieved by precipitation of the protein with an acidified organic solvent, such as acetone containing a small amount of hydrochloric acid.

  • Purification: The crude extract containing this compound can be further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium acetate).

  • Characterization: The purified this compound can be characterized by UV-visible spectroscopy and mass spectrometry to confirm its identity and purity.

Enzymatic Synthesis of this compound

An alternative to isolation from natural sources is the in vitro enzymatic synthesis of this compound. This method offers the advantage of producing the compound in a more controlled manner. The synthesis utilizes the enzymes of the siroheme biosynthetic pathway, which can be recombinantly expressed and purified.

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow Workflow for Enzymatic Synthesis of this compound Start Recombinant expression and purification of SirA and SirC Reaction Enzymatic Reaction: Uroporphyrinogen III + SirA + SirC + SAM + NAD+ Start->Reaction Quenching Reaction Quenching (e.g., acidification) Reaction->Quenching Purification HPLC Purification (Reversed-phase C18) Quenching->Purification Analysis Analysis and Quantification (UV-Vis Spectroscopy) Purification->Analysis

Caption: General workflow for the enzymatic synthesis of this compound.

Detailed Methodology (Conceptual based on synthesis in Bacillus megaterium system)

  • Enzyme Preparation: Recombinantly express and purify the enzymes SirA (uroporphyrinogen III methyltransferase) and SirC (precorrin-2 dehydrogenase) from a suitable host, such as E. coli.

  • Substrate Preparation: Prepare the substrate, uroporphyrinogen III, either chemically or enzymatically from 5-aminolevulinic acid.

  • Enzymatic Reaction:

    • Set up a reaction mixture containing uroporphyrinogen III, SirA, S-adenosyl-L-methionine (SAM), SirC, and NAD⁺ in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Incubate the reaction mixture under anaerobic conditions to prevent oxidation of the intermediates. The progress of the reaction can be monitored by observing the appearance of the characteristic absorption peak of this compound at around 376 nm.

  • Purification:

    • Stop the reaction by acidification or by adding a solvent to precipitate the enzymes.

    • Purify the this compound from the reaction mixture using reversed-phase HPLC, as described in the isolation protocol.

  • Quantification and Characterization:

    • Quantify the yield of this compound using its molar extinction coefficient.

    • Confirm the identity and purity of the synthesized product by UV-visible spectroscopy and mass spectrometry.

Applications and Future Perspectives

The availability of pure this compound is essential for a variety of research applications. It can be used as a standard for metabolic studies, as a substrate for enzymatic assays of downstream enzymes in the siroheme and cofactor F430 biosynthetic pathways, and for structural studies of these enzymes. Furthermore, understanding the biosynthesis of this compound and its subsequent conversion to siroheme could provide novel targets for the development of antimicrobial agents, as siroheme is crucial for the survival of many pathogenic bacteria.

Future research will likely focus on the complete spectroscopic characterization of this compound, the development of more efficient and scalable synthesis methods, and the exploration of its potential as a lead compound in drug discovery programs.

Conclusion

This compound is a fundamentally important molecule in the biosynthesis of essential cofactors. This guide has provided a comprehensive overview of its discovery, biosynthesis, and methods for its isolation and enzymatic synthesis. The detailed protocols and data presented herein are intended to facilitate further research into the fascinating biochemistry of this and other tetrapyrroles, and to support the development of novel therapeutic strategies.

References

Spectroscopic Properties of Sirohydrochlorin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirohydrochlorin, a key intermediate in the biosynthesis of siroheme, the prosthetic group essential for sulfite and nitrite reductases, exhibits a unique set of spectroscopic properties that are critical for its identification, characterization, and quantification. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including detailed data and experimental protocols relevant to researchers in the fields of biochemistry, drug development, and metabolic engineering.

UV-Visible Absorption Spectroscopy

This compound possesses a distinct UV-Visible absorption spectrum characterized by a prominent Soret band in the near-UV region and weaker Q bands in the visible region. These spectral features are invaluable for monitoring its enzymatic synthesis and reactions.

Table 1: UV-Visible Absorption Maxima of this compound and its Cobalt Complex

CompoundWavelength (λmax)Molar Absorptivity (ε)Solvent/Conditions
This compound376 nm2.4 x 10⁵ M⁻¹ cm⁻¹[1]Anaerobic conditions
Cobalt-Sirohydrochlorin414 nmNot ReportedNot Reported
Cobalt-Sirohydrochlorin590 nmNot ReportedNot Reported
Experimental Protocol: UV-Visible Spectrophotometry

A detailed protocol for obtaining the UV-Visible absorption spectrum of this compound is outlined below. This procedure is adapted from methodologies used in the characterization of tetrapyrrole intermediates.

Objective: To determine the absorption spectrum of this compound and confirm its characteristic Soret peak.

Materials:

  • This compound sample (enzymatically synthesized or purified)

  • Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.6, degassed)

  • Quartz cuvette with a 1 cm path length

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the anaerobic buffer to a final concentration suitable for spectrophotometric analysis (typically in the low micromolar range). All manipulations should be carried out under anaerobic conditions to prevent oxidation of the molecule.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the wavelength range for scanning, typically from 300 nm to 700 nm.

    • Use the anaerobic buffer to record a baseline spectrum.

  • Measurement:

    • Carefully transfer the this compound solution to the quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the Soret band, which is expected around 376 nm.

    • If the concentration of the this compound solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This compound exhibits fluorescence upon excitation at appropriate wavelengths. This property can be exploited for its sensitive detection in various biological samples.

Table 2: Fluorescence Properties of this compound

ParameterValueExcitation Wavelength Range
Emission Maximum (λem)628 nm[2]360 - 410 nm[2]
Quantum Yield (ΦF)Not ReportedNot Reported
Experimental Protocol: Fluorescence Spectroscopy

The following protocol provides a general guideline for measuring the fluorescence emission spectrum of this compound.

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

  • This compound sample

  • Appropriate solvent (e.g., degassed buffer or organic solvent)

  • Quartz fluorescence cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation source to stabilize.

    • Set the excitation wavelength within the range of 360-410 nm.

    • Set the emission scan range, for example, from 500 nm to 800 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Record the fluorescence emission spectrum of a solvent blank.

    • Record the fluorescence emission spectrum of the this compound sample.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

    • Identify the wavelength of maximum fluorescence emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural analysis.

Materials:

  • Purified this compound sample (several milligrams)

  • Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6))

  • 5 mm NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in the chosen deuterated solvent. The concentration should be sufficient for obtaining a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

    • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer for the specific solvent and sample.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and analyze the coupling patterns to assign the protons to specific positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum with the aid of 2D NMR data.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization MethodMass-to-Charge Ratio (m/z)
Not SpecifiedNot Reported
Experimental Protocol: High-Resolution Mass Spectrometry

The following is a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the accurate mass of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase.

  • LC-MS System Setup:

    • Equilibrate the HPLC column (e.g., a C18 reversed-phase column) with the initial mobile phase conditions.

    • Set up the mass spectrometer with appropriate ionization source parameters (e.g., electrospray ionization - ESI, in positive or negative ion mode).

    • Calibrate the mass spectrometer to ensure high mass accuracy.

  • Data Acquisition:

    • Inject the sample onto the HPLC column.

    • Acquire mass spectra over the expected elution time of this compound.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of this compound (C₄₂H₄₄N₄O₁₆).

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy can provide information about the stereochemistry and conformation of chiral molecules like this compound. However, specific CD spectral data for this compound is not currently available in the literature. General information on the application of CD to similar tetrapyrrole structures, known as isobacteriochlorins, can be found in specialized literature.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of siroheme from uroporphyrinogen III. This pathway involves a series of enzymatic steps.

Sirohydrochlorin_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Uroporphyrinogen III methyltransferase (2x SAM) This compound This compound Precorrin2->this compound Precorrin-2 dehydrogenase (NAD+) Siroheme Siroheme This compound->Siroheme This compound ferrochelatase (Fe2+)

Biosynthesis of Siroheme from Uroporphyrinogen III.

This pathway begins with the methylation of uroporphyrinogen III at two positions by the enzyme uroporphyrinogen III methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to form precorrin-2. Subsequently, precorrin-2 is oxidized by precorrin-2 dehydrogenase in an NAD⁺-dependent reaction to yield this compound. The final step in siroheme synthesis is the insertion of a ferrous iron ion into the this compound macrocycle, a reaction catalyzed by this compound ferrochelatase.

References

enzymatic steps in uroporphyrinogen III to sirohydrochlorin conversion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Conversion of Uroporphyrinogen III to Sirohydrochlorin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the enzymatic pathway that transforms uroporphyrinogen III into this compound, a critical intermediate in the biosynthesis of siroheme and vitamin B12.[1][2] Uroporphyrinogen III serves as the first common macrocyclic precursor for all tetrapyrroles, including hemes, chlorophylls, and corrins.[1][3][4] The pathway to this compound involves two key enzymatic steps: a double methylation and a subsequent oxidation.[1][5][6]

The Biosynthetic Pathway: An Overview

The conversion of uroporphyrinogen III to this compound is a crucial branch point in tetrapyrrole metabolism.[3][7] This pathway diverts the flux of uroporphyrinogen III away from heme and chlorophyll synthesis towards the production of siroheme and cobalamin (vitamin B12).[3][8] The overall transformation involves three main events: the sequential addition of two methyl groups to the uroporphyrinogen III macrocycle to form precorrin-2, followed by the oxidation of precorrin-2 to yield this compound.[1][2][9]

In different organisms, the enzymes responsible for these steps can exist as separate monofunctional proteins or as domains within multifunctional enzymes.[2][10] For instance, in Escherichia coli and Salmonella enterica, a single multifunctional enzyme called CysG (or siroheme synthase) catalyzes all three steps from uroporphyrinogen III to siroheme.[2][8][11] In contrast, Bacillus megaterium utilizes three distinct enzymes: SirA, SirC, and SirB.[2][11] In Saccharomyces cerevisiae, the methylation is performed by Met1p, while the subsequent dehydrogenation and a final ferrochelation step are catalyzed by the bifunctional enzyme Met8p.[2][11]

This guide will focus on the two enzymatic steps leading to the formation of this compound.

Enzymatic_Pathway cluster_main Uroporphyrinogen III to this compound Conversion cluster_cofactors1 Cofactors for Methylation cluster_cofactors2 Cofactors for Dehydrogenation UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 Uroporphyrinogen-III C-methyltransferase (EC 2.1.1.107) Precorrin2 Precorrin-2 Precorrin1->Precorrin2 Uroporphyrinogen-III C-methyltransferase (EC 2.1.1.107) This compound This compound Precorrin2->this compound Precorrin-2 dehydrogenase (EC 1.3.1.76) SAM1 2 S-adenosyl- L-methionine SAH1 2 S-adenosyl- L-homocysteine NAD NAD+ NADH NADH + H+

Caption: Enzymatic conversion of uroporphyrinogen III to this compound.

Step 1: Methylation by Uroporphyrinogen-III C-methyltransferase

The first stage in the pathway is the methylation of uroporphyrinogen III. This is accomplished by the enzyme S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT), also known as uroporphyrinogen-III methylase.[12][13] This enzyme, classified under EC 2.1.1.107, catalyzes two sequential methylation reactions at the C-2 and C-7 positions of the uroporphyrinogen III macrocycle.[12][14]

The reaction proceeds via a monomethylated intermediate, precorrin-1.[12][15] The overall reaction is as follows:

Uroporphyrinogen III + 2 S-adenosyl-L-methionine ⇌ Precorrin-2 + 2 S-adenosyl-L-homocysteine.[12]

This enzyme is a key branchpoint, committing the substrate to the biosynthesis of siroheme and vitamin B12.[16] In various bacteria, this enzymatic function is carried out by proteins such as CobA, SirA, or as a domain of the multifunctional CysG protein.[12][14]

Quantitative Data

Quantitative data for Uroporphyrinogen-III C-methyltransferase activity can vary depending on the source organism and experimental conditions. The following table summarizes representative data found in the literature.

ParameterOrganism/EnzymeValueConditionsReference
Optimal pH Sinorhizobium meliloti~8.0In vitro tandem assay[17]
Optimal SAM Conc. Sinorhizobium meliloti200 µMIn vitro tandem assay[17]
Optimal ALA Conc. Sinorhizobium meliloti5 mMIn vitro tandem assay[17]
Structure Resolution Pseudomonas denitrificans2.7 ÅX-ray crystallography[16]
Experimental Protocols
2.2.1 Expression and Purification of Recombinant SUMT (e.g., from Sinorhizobium meliloti)
  • Gene Cloning: The gene encoding SUMT is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cultures are incubated overnight at a lower temperature (e.g., 30°C).[17]

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The SUMT protein is then eluted with a high concentration of imidazole (e.g., 250 mM).

  • Purity Check: The purity of the eluted protein is assessed by SDS-PAGE.[17]

2.2.2 In Vitro SUMT Activity Assay (Coupled Assay)

This assay often involves a multi-enzyme system to generate the uroporphyrinogen III substrate in situ from 5-aminolevulinic acid (ALA) and then detect the final product, this compound.

  • Reaction Mixture: A typical reaction mixture contains ALA (e.g., 5 mM), S-adenosyl-L-methionine (SAM, e.g., 200 µM), NAD+ (e.g., 1 mM), and purified enzymes: porphobilinogen synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), SUMT, and precorrin-2 dehydrogenase.[17][18]

  • Incubation: The reaction is initiated by the addition of enzymes and incubated at a controlled temperature (e.g., 37°C).

  • Detection: The formation of precorrin-2 is indirectly monitored by its conversion to this compound by precorrin-2 dehydrogenase. This compound has a distinct absorbance maximum at approximately 376 nm, which can be measured spectrophotometrically.[17]

  • Quantification: The concentration of this compound can be calculated using its molar extinction coefficient. The activity of SUMT is determined by the rate of this compound formation.

Step 2: Dehydrogenation by Precorrin-2 Dehydrogenase

The second and final step in the formation of this compound is the oxidation of precorrin-2. This reaction is catalyzed by precorrin-2 dehydrogenase (EC 1.3.1.76), also known as SirC or Met8p.[10][19] This enzyme belongs to the family of oxidoreductases and utilizes NAD+ as an acceptor.[19]

The reaction catalyzed is:

Precorrin-2 + NAD+ ⇌ this compound + NADH + H+.[19]

This dehydrogenation step introduces a double bond into the macrocycle, resulting in the formation of the stable isobacteriochlorin, this compound.[1] This enzyme is part of the biosynthetic pathway to siroheme, cofactor F430, and cobalamin in anaerobic bacteria.[19]

Quantitative Data

The following table provides a summary of key quantitative parameters for precorrin-2 dehydrogenase.

ParameterOrganism/EnzymeValueConditionsReference
EC Number General1.3.1.76-[10][19]
Substrates GeneralPrecorrin-2, NAD+-[19]
Products GeneralThis compound, NADH, H+-[19]
Enzyme Class GeneralOxidoreductase-[19]
Experimental Protocols
3.2.1 Expression and Purification of Recombinant Precorrin-2 Dehydrogenase

The protocol for expressing and purifying precorrin-2 dehydrogenase is similar to that described for SUMT, involving cloning into a His-tag vector, expression in E. coli, and purification via Ni-NTA affinity chromatography.[17]

3.2.2 Precorrin-2 Dehydrogenase Activity Assay
  • Substrate Preparation: The substrate, precorrin-2, must be synthesized enzymatically in a preceding reaction using purified SUMT and its substrates, uroporphyrinogen III and SAM. The uroporphyrinogen III can also be generated in situ from ALA using the upstream enzymes of the pathway.

  • Reaction Mixture: The assay mixture contains the prepared precorrin-2, NAD+ (e.g., 1 mM), and a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Initiation: The reaction is started by adding a purified preparation of precorrin-2 dehydrogenase (e.g., 1 µM).[17]

  • Spectrophotometric Monitoring: The reaction can be monitored in two ways:

    • Formation of this compound: By observing the increase in absorbance at 376 nm.[17]

    • Formation of NADH: By observing the increase in absorbance at 340 nm.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance increase. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental_Workflow cluster_workflow In Vitro Coupled Assay Workflow ALA Start: 5-Aminolevulinic Acid (ALA) Enzyme_Mix_1 Add Enzymes: - PBGS - PBGD - UROS - SUMT ALA->Enzyme_Mix_1 Incubation_1 Incubate with SAM (Generates Precorrin-2) Enzyme_Mix_1->Incubation_1 Enzyme_Mix_2 Add Enzyme: - Precorrin-2 Dehydrogenase Incubation_1->Enzyme_Mix_2 Incubation_2 Incubate with NAD+ Enzyme_Mix_2->Incubation_2 Spectro Spectrophotometric Measurement (376 nm) Incubation_2->Spectro Analysis Data Analysis: Calculate Reaction Rate Spectro->Analysis

Caption: Workflow for a coupled enzyme assay to measure pathway activity.

Conclusion

The enzymatic conversion of uroporphyrinogen III to this compound is a well-defined pathway involving two distinct catalytic activities: methylation and dehydrogenation. These steps are critical for the biosynthesis of essential cofactors like siroheme. The enzymes responsible, Uroporphyrinogen-III C-methyltransferase and Precorrin-2 dehydrogenase, are organized differently across various species, reflecting diverse evolutionary strategies for metabolic regulation. Understanding the kinetics, structure, and mechanism of these enzymes is vital for fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting these essential pathways. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study of tetrapyrrole biosynthesis.

References

The Crucial Role of Sirohydrochlorin in Methanogenic Archaea: A Technical Guide to Coenzyme F430 Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenic archaea, significant contributors to the global carbon cycle and potent producers of the greenhouse gas methane, rely on a unique nickel-containing tetrapyrrole, coenzyme F430. This essential cofactor is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme catalyzing the terminal step of methanogenesis. The biosynthesis of coenzyme F430 initiates from the common tetrapyrrole precursor, uroporphyrinogen III, and proceeds through the key intermediate, sirohydrochlorin. This technical guide provides an in-depth exploration of the function of this compound in methanogenic archaea, detailing its enzymatic conversion to coenzyme F430. We present a comprehensive overview of the biosynthetic pathway, the enzymes involved (CfbA-E), quantitative data on their activity, detailed experimental protocols for their study, and potential avenues for the development of methanogenesis inhibitors.

Introduction: this compound as a Pivotal Intermediate

This compound is a crucial branch-point intermediate in the biosynthesis of several vital tetrapyrroles, including siroheme and vitamin B12. In methanogenic archaea, however, its primary fate is to serve as the precursor for the intricate biosynthesis of coenzyme F430. This complex process involves a series of enzymatic modifications, including nickel chelation, amidation, macrocyclic ring reduction, and the formation of two additional rings (a lactam and a carbocyclic ring), to yield the final, highly reduced F430 molecule.[1][2][3] The elucidation of this pathway has not only expanded our understanding of tetrapyrrole biochemistry but has also opened doors for the targeted inhibition of methane production.[4][5]

The Biosynthetic Pathway: From this compound to Coenzyme F430

The conversion of this compound to coenzyme F430 is a multi-step process catalyzed by a suite of enzymes encoded by the cfb (coenzyme F430 biosynthesis) gene cluster.[1][2] This pathway can be dissected into four key enzymatic steps following the initial synthesis of this compound from uroporphyrinogen III.

Step 1: Nickel Insertion by CfbA

The first committed step in the pathway is the insertion of a nickel ion (Ni²⁺) into the this compound macrocycle to form Ni²⁺-sirohydrochlorin. This reaction is catalyzed by the nickel-specific chelatase, CfbA.[1][6] CfbA belongs to the class II chelatase family and its activity is crucial for directing this compound towards F430 biosynthesis.[6][7]

Step 2: Amidation by CfbE

Following nickel insertion, the acetyl side chains on rings A and C of Ni²⁺-sirohydrochlorin are amidated to form Ni²⁺-sirohydrochlorin a,c-diamide. This ATP- and glutamine-dependent reaction is catalyzed by the amidotransferase CfbE.[1] CfbE exhibits a preference for the nickel-containing substrate, highlighting a coordinated progression through the pathway.[1]

Step 3: Macrocycle Reduction and Lactam Ring Formation by CfbC/D

The next stage involves a complex six-electron reduction of the tetrapyrrole macrocycle, catalyzed by the nitrogenase-like reductase system CfbC/D.[1][8] This two-component system, comprising the reductase CfbC and the catalytic component CfbD, utilizes ATP hydrolysis to drive the reduction, yielding Ni²⁺-hexahydrothis compound a,c-diamide.[1][8][9] Subsequently, a spontaneous intramolecular cyclization occurs to form a lactam ring (ring E), resulting in the formation of the intermediate known as seco-F430.[1][10]

Step 4: Carbocyclic Ring Formation by CfbB

The final step in the biosynthesis is the ATP-dependent closure of the carbocyclic ring (ring F), which converts seco-F430 into the mature coenzyme F430.[1][2] This reaction is catalyzed by the ligase CfbB.[1] The formation of this sixth ring is a hallmark of the F430 structure and is essential for its function within the MCR active site.

Diagram of the Coenzyme F430 Biosynthetic Pathway

F430_Biosynthesis This compound This compound Ni_Siro Ni²⁺-Sirohydrochlorin This compound->Ni_Siro CfbA + Ni²⁺ Ni_Siro_diamide Ni²⁺-Sirohydrochlorin a,c-diamide Ni_Siro->Ni_Siro_diamide CfbE + 2 Gln + 2 ATP Ni_Hexahydro_diamide Ni²⁺-Hexahydrothis compound a,c-diamide Ni_Siro_diamide->Ni_Hexahydro_diamide CfbC/D + 6e⁻ + 7H⁺ + nATP seco_F430 seco-F430 Ni_Hexahydro_diamide->seco_F430 Spontaneous (Lactam formation) F430 Coenzyme F430 seco_F430->F430 CfbB + ATP

Caption: Biosynthetic pathway from this compound to coenzyme F430.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the conversion of this compound to coenzyme F430.

EnzymeSubstrate(s)Product(s)Kmkcat (min⁻¹)Specific Activity (nmol min⁻¹ mg⁻¹)OrganismReference
CfbA This compound, Ni²⁺Ni²⁺-Sirohydrochlorin--3.4 ± 0.5Methanosarcina barkeri[1]
CfbE Ni²⁺-Sirohydrochlorin, Gln, ATPNi²⁺-Sirohydrochlorin a,c-diamide46 µM (Gln)0.78-Methanosarcina barkeri[1]
28 µM (ATP)1.03[2]
CfbC/D Ni²⁺-Sirohydrochlorin a,c-diamide, ATPNi²⁺-Hexahydrothis compound a,c-diamide---Methanosarcina barkeri[1]
CfbB seco-F430, ATPCoenzyme F430---Methanosarcina barkeri[1]

Note: Kinetic data for CfbB and CfbC/D are not yet fully determined and reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the function of this compound and the biosynthesis of coenzyme F430.

Heterologous Expression and Purification of Cfb Enzymes

The cfb genes from methanogenic archaea, such as Methanosarcina acetivorans or Methanosarcina barkeri, can be cloned into E. coli expression vectors for heterologous production of the Cfb enzymes.[4][11][12]

Workflow for Cfb Enzyme Production

Cfb_Expression_Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cfb_gene cfb gene amplification (from gDNA) ligation Ligation/Gibson Assembly cfb_gene->ligation vector Expression vector (e.g., pET) vector->ligation plasmid Recombinant plasmid ligation->plasmid transformation Transformation into E. coli (e.g., BL21(DE3)) plasmid->transformation culture Cell culture and induction (e.g., with IPTG) transformation->culture harvest Cell harvesting (centrifugation) culture->harvest lysis Cell lysis (sonication/French press) harvest->lysis clarification Clarification (centrifugation) lysis->clarification chromatography Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) clarification->chromatography purified_protein Purified Cfb enzyme chromatography->purified_protein

Caption: General workflow for heterologous expression and purification of Cfb enzymes.

Detailed Protocol:

  • Gene Amplification and Cloning: Amplify the desired cfb gene from the genomic DNA of a methanogenic archaeon using PCR. Clone the amplified gene into a suitable E. coli expression vector, such as a pET vector with an N- or C-terminal polyhistidine tag for affinity purification.[13][14]

  • Expression in E. coli : Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.[13][15]

  • Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press. Clarify the lysate by centrifugation. Purify the His-tagged Cfb protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[16][17][18][19] Elute the protein with an imidazole gradient. For CfbC and CfbD, which contain iron-sulfur clusters, all purification steps must be performed under strict anaerobic conditions.[8]

Enzyme Assays

CfbA (Nickel Chelatase) Assay: The activity of CfbA can be monitored spectrophotometrically by following the change in the UV-visible spectrum upon the insertion of Ni²⁺ into this compound.[20]

  • Prepare an anaerobic assay mixture containing Tris-HCl buffer (pH 8.0), NaCl, MgCl₂, glycerol, and a known concentration of purified this compound.

  • Initiate the reaction by adding a defined amount of purified CfbA and NiCl₂.

  • Monitor the decrease in the absorbance of this compound (around 378 nm) and the increase in the absorbance of Ni²⁺-sirohydrochlorin (with a characteristic peak around 594 nm) over time using a UV-Vis spectrophotometer.[1]

CfbE (Amidotransferase) Assay: The activity of CfbE can be determined by measuring the ATP hydrolysis or glutamine consumption that is dependent on the presence of Ni²⁺-sirohydrochlorin.[1]

  • Set up a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, glutamine, and Ni²⁺-sirohydrochlorin.

  • Start the reaction by adding purified CfbE.

  • For the ATPase assay, quantify the amount of ADP or inorganic phosphate produced over time using a coupled enzyme assay or a colorimetric method.

  • For the glutaminase assay, measure the amount of glutamate produced using a suitable detection method.

  • The formation of the product, Ni²⁺-sirohydrochlorin a,c-diamide, can be confirmed by HPLC and mass spectrometry.[1]

CfbC/D (Reductase) Assay: The activity of the CfbC/D system is monitored by the reduction of the Ni²⁺-sirohydrochlorin a,c-diamide macrocycle, which leads to significant changes in the UV-visible absorption spectrum.[1][8]

  • The assay must be performed under strict anaerobic conditions.

  • Prepare a reaction mixture containing anaerobic buffer, MgATP, a reducing agent (e.g., sodium dithionite), Ni²⁺-sirohydrochlorin a,c-diamide, and purified CfbC and CfbD proteins.

  • Monitor the reaction by observing the decrease in the absorbance of the substrate at 594 nm and the appearance of new absorbance features around 446 nm and 423 nm, corresponding to the reduced product and the subsequent formation of seco-F430.[1][2]

CfbB (Ligase) Assay: The activity of CfbB is determined by the conversion of seco-F430 to coenzyme F430, which can be analyzed by HPLC and mass spectrometry.[1]

  • Prepare an anaerobic assay mixture containing buffer, MgCl₂, ATP, and the substrate seco-F430 (which can be generated in situ from the CfbC/D reaction).

  • Initiate the reaction by adding purified CfbB.

  • After incubation, extract the tetrapyrroles and analyze the reaction products by reverse-phase HPLC coupled with a diode-array detector and a mass spectrometer to identify the formation of coenzyme F430.[1][21]

Purification of Biosynthetic Intermediates

The intermediates of the coenzyme F430 biosynthetic pathway can be produced enzymatically and purified for further characterization.[11]

  • Ni²⁺-Sirohydrochlorin: Incubate this compound with purified CfbA and NiCl₂. The product can be purified by reverse-phase HPLC.

  • Ni²⁺-Sirohydrochlorin a,c-diamide: Incubate Ni²⁺-sirohydrochlorin with CfbE, ATP, and glutamine. The diamide product can be purified by HPLC.[1]

  • seco-F430: This intermediate is generated by the action of CfbC/D on Ni²⁺-sirohydrochlorin a,c-diamide. Following the enzymatic reaction, the mixture of products can be separated by HPLC to isolate seco-F430.[1][10]

Genetic Manipulation of the cfb Gene Cluster

Studying the function of the cfb genes in vivo requires genetic manipulation of methanogenic archaea. Markerless deletion of cfb genes can be achieved using CRISPR-Cas9-based genome editing systems, which have been developed for model organisms like Methanosarcina acetivorans and Methanococcus maripaludis.[5][14][22][23]

Workflow for CRISPR-Cas9 Mediated Gene Deletion

CRISPR_Deletion sgRNA_design Design sgRNA targeting the cfb gene plasmid_construction Construct plasmid encoding Cas9, sgRNA, and repair template sgRNA_design->plasmid_construction transformation Transform methanogen with the plasmid plasmid_construction->transformation selection Select for transformants and screen for gene deletion transformation->selection verification Verify deletion by PCR and sequencing selection->verification

Caption: Workflow for CRISPR-Cas9 mediated deletion of a cfb gene.

General Protocol:

  • Design a single guide RNA (sgRNA) specific to the target cfb gene.

  • Construct a plasmid that expresses the Cas9 nuclease, the specific sgRNA, and a repair template containing flanking regions of the target gene for homologous recombination.

  • Transform the methanogenic archaeon with the constructed plasmid using an established protocol (e.g., liposome-mediated transformation).[24]

  • Select for transformants and screen for the desired gene deletion by PCR.

  • Verify the deletion by DNA sequencing.

Inhibition of Coenzyme F430 Biosynthesis: A Strategy for Methane Mitigation

The enzymes of the coenzyme F430 biosynthetic pathway represent potential targets for the development of specific inhibitors of methanogenesis.[4] By blocking the production of this essential cofactor, the activity of MCR would be abolished, leading to a reduction in methane formation. For instance, analogs of this compound or the other pathway intermediates could act as competitive inhibitors of the respective Cfb enzymes. Further research into the structure and mechanism of these enzymes will be crucial for the rational design of potent and specific inhibitors.[25]

Conclusion

This compound plays an indispensable role in methanogenic archaea as the committed precursor for the biosynthesis of coenzyme F430. The intricate enzymatic pathway that transforms this compound into the final cofactor highlights the unique biochemistry of these fascinating microorganisms. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, not only deepens our knowledge of microbial metabolism but also provides a foundation for developing strategies to mitigate methane emissions, a critical aspect of addressing climate change. Continued research in this area, focusing on the structural and mechanistic details of the Cfb enzymes, will undoubtedly uncover further opportunities for biotechnological applications and environmental management.

References

The intricate biosynthetic pathway of cofactor F430 from sirohydrochlorin is a critical process in methanogenic archaea, culminating in the production of a unique nickel-containing tetrapyrrole essential for methane formation. This technical guide provides a comprehensive overview of this pathway, detailing the enzymatic steps, kinetic parameters of the involved enzymes, and experimental protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cofactor F430 Biosynthesis

Cofactor F430 is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the terminal step in methanogenesis and the anaerobic oxidation of methane.[1][2] The biosynthesis of this complex molecule from the common tetrapyrrole precursor, uroporphyrinogen III, involves a series of enzymatic modifications. This guide focuses on the latter stages of this pathway, commencing from the branchpoint intermediate, sirohydrochlorin.[2] The conversion of this compound to cofactor F430 is a four-step enzymatic process catalyzed by the CfbA, CfbE, CfbC/D, and CfbB enzymes.[3][4]

The Biosynthetic Pathway from this compound to Cofactor F430

The transformation of this compound into cofactor F430 involves a nickel chelation, two amidation reactions, a six-electron reduction with subsequent lactamization, and a final carbocyclic ring formation.

Step 1: Nickel Insertion by this compound Nickel-chelatase (CfbA)

The first committed step in this pathway is the insertion of a nickel ion into the this compound macrocycle to form Ni(II)-sirohydrochlorin. This reaction is catalyzed by the enzyme CfbA, a class II chelatase.[5][6] CfbA is also capable of inserting cobalt into this compound, though its physiological role is dedicated to nickel insertion for F430 biosynthesis.[6]

Step 2: Amidation by Ni-sirohydrochlorin a,c-diamide synthase (CfbE)

Following nickel insertion, the acetyl side chains at positions 'a' and 'c' of the Ni(II)-sirohydrochlorin molecule are amidated to form Ni(II)-sirohydrochlorin a,c-diamide. This ATP-dependent reaction is catalyzed by the amidotransferase CfbE.[2]

Step 3: Reduction and Lactamization by Ni-sirohydrochlorin a,c-diamide reductive cyclase (CfbC/D)

The third step involves a complex six-electron reduction of the tetrapyrrole macrocycle, catalyzed by the nitrogenase-like enzyme system CfbC/D.[7] This two-component system, consisting of a reductase (CfbC) and a catalytic component (CfbD), utilizes the energy from ATP hydrolysis to drive this challenging reduction.[7] The reduction is followed by a spontaneous lactamization to form a 15,17³-seco intermediate (seco-F430).[2]

Step 4: Ring F Formation by Coenzyme F430 synthetase (CfbB)

The final step in the biosynthesis is the ATP-dependent closure of the carbocyclic ring F, converting seco-F430 into the mature cofactor F430. This reaction is catalyzed by CfbB, a MurF-like ligase.[8]

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the biosynthesis of cofactor F430 from this compound.

EnzymeSubstrate(s)Kinetic ParameterValueOrganismReference(s)
CfbA This compound, Ni²⁺Specific Activity3.4 ± 0.5 nmol min⁻¹ mg⁻¹Methanosarcina barkeri[2]
CfbE Ni(II)-sirohydrochlorin, Glutamine, ATPK_m (Glutamine)46 µMMethanosarcina barkeri[2]
Turnover number (k_cat)0.78 min⁻¹Methanosarcina barkeri[2]
CfbC/D Ni(II)-sirohydrochlorin a,c-diamide, ATPMidpoint Potential (CfbC₂)-256 mVNot Specified[7]
Midpoint Potential (CfbD₂)-407 mVNot Specified[7]
CfbB seco-F430, ATP-Data not available-

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the study of this biosynthetic pathway.

Expression and Purification of Cfb Enzymes

The enzymes CfbA, CfbB, CfbC, CfbD, and CfbE can be heterologously expressed in E. coli and purified using standard chromatographic techniques. A general protocol involves cloning the respective genes into expression vectors, inducing protein expression, and purifying the His-tagged proteins using immobilized metal affinity chromatography (IMAC).[4] For iron-sulfur cluster-containing enzymes like CfbC and CfbD, reconstitution of the clusters under anaerobic conditions is necessary.[4]

In Vitro Reconstitution of the Cofactor F430 Biosynthetic Pathway

The entire pathway from this compound to cofactor F430 can be reconstituted in vitro by combining the purified enzymes and necessary substrates under anaerobic conditions.[9]

Protocol:

  • Prepare a reaction mixture containing this compound, NiSO₄, ATP, glutamine, and a suitable buffer in an anaerobic chamber.

  • Add purified CfbA, CfbE, CfbC, CfbD, and CfbB to the reaction mixture.

  • Incubate the reaction at 37°C.

  • Monitor the formation of intermediates and the final product, cofactor F430, over time using techniques such as HPLC and LC-MS.[1]

CfbA (Nickel Chelatase) Activity Assay

The activity of CfbA can be determined by monitoring the conversion of this compound to Ni(II)-sirohydrochlorin spectrophotometrically.[2]

Protocol:

  • In an anaerobic chamber, prepare a reaction mixture containing this compound and NiSO₄ in a suitable buffer.

  • Initiate the reaction by adding purified CfbA.

  • Monitor the increase in absorbance at the characteristic wavelength for Ni(II)-sirohydrochlorin.

  • Calculate the specific activity based on the rate of product formation.

CfbE (Amidase) Activity Assay

The amidase activity of CfbE can be assayed by measuring the ATP hydrolysis that is coupled to the amidation reaction.

Protocol:

  • Prepare a reaction mixture containing Ni(II)-sirohydrochlorin, glutamine, and ATP in a suitable buffer.

  • Initiate the reaction by adding purified CfbE.

  • Stop the reaction at different time points and measure the amount of inorganic phosphate released using a colorimetric method.

  • Determine the kinetic parameters by varying the substrate concentrations.

CfbC/D (Reductive Cyclase) Activity Assay

The activity of the CfbC/D enzyme system can be monitored by observing the spectral changes associated with the reduction of the tetrapyrrole macrocycle.[1]

Protocol:

  • In an anaerobic chamber, prepare a reaction mixture containing Ni(II)-sirohydrochlorin a,c-diamide, ATP, and a reducing agent (e.g., dithionite).

  • Add purified CfbC and CfbD to initiate the reaction.

  • Monitor the decrease in the absorbance of the substrate and the appearance of the product's absorbance spectrum over time using a spectrophotometer.

CfbB (Synthetase) Activity Assay

The activity of CfbB can be determined by monitoring the conversion of seco-F430 to cofactor F430 using HPLC.[8]

Protocol:

  • Prepare the substrate seco-F430 through the action of CfbA, CfbE, and CfbC/D on this compound.

  • In an anaerobic chamber, set up a reaction containing purified seco-F430 and ATP.

  • Initiate the reaction by adding purified CfbB.

  • After incubation, stop the reaction and analyze the formation of cofactor F430 by HPLC.

Visualizations

Biosynthetic Pathway of Cofactor F430 from this compound

F430_Biosynthesis This compound This compound cfba CfbA (this compound Nickel-chelatase) This compound->cfba Ni²⁺ ni_this compound Ni(II)-Sirohydrochlorin cfbe CfbE (Ni-sirohydrochlorin a,c-diamide synthase) ni_this compound->cfbe 2 Gln 2 ATP ni_siro_diamide Ni(II)-Sirohydrochlorin a,c-diamide cfbcd CfbC/D (Ni-sirohydrochlorin a,c-diamide reductive cyclase) ni_siro_diamide->cfbcd 6e⁻ ATP seco_f430 seco-F430 cfbb CfbB (Coenzyme F430 synthetase) seco_f430->cfbb ATP f430 Cofactor F430 cfba->ni_this compound cfbe->ni_siro_diamide cfbcd->seco_f430 cfbb->f430

Caption: Biosynthetic pathway from this compound to cofactor F430.

Experimental Workflow for In Vitro Reconstitution

InVitro_Reconstitution_Workflow start Start: Prepare Reaction Mixture (this compound, Ni²⁺, ATP, Gln) add_enzymes Add Purified Enzymes (CfbA, CfbE, CfbC/D, CfbB) start->add_enzymes incubation Incubate at 37°C (Anaerobic) add_enzymes->incubation sampling Take Aliquots at Different Time Points incubation->sampling analysis Analyze by HPLC/LC-MS sampling->analysis end End: Quantify Intermediates and Cofactor F430 analysis->end

Caption: Experimental workflow for the in vitro reconstitution of cofactor F430 biosynthesis.

References

Technical Guide: Identifying and Characterizing Genes for Sirohydrochlorin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial metabolic intermediate in the biosynthesis of essential tetrapyrrole-derived cofactors, including siroheme and vitamin B12.[1] Siroheme, an iron-containing prosthetic group, is indispensable for the function of sulfite and nitrite reductases, enzymes central to sulfur and nitrogen assimilation in plants and bacteria.[2][3][4] Given its position as the last metal-free precursor before branching into different cofactor pathways, the synthesis of this compound represents a critical control point.[5] Understanding the genetic and enzymatic machinery responsible for its production is paramount for applications in metabolic engineering, sustainable agriculture, and the development of novel antimicrobial agents targeting these essential pathways.

This technical guide provides an in-depth overview of the genes and enzymes involved in this compound synthesis, outlines detailed experimental protocols for their identification and characterization, and presents quantitative data from relevant studies.

The this compound Biosynthetic Pathway

The synthesis of this compound begins from uroporphyrinogen III, the first macrocyclic intermediate common to the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[1][4] The conversion of uroporphyrinogen III to this compound involves two key enzymatic steps:

  • Bis-methylation: Two methyl groups are transferred from S-adenosyl-L-methionine (SAM) to carbons C2 and C7 of the uroporphyrinogen III macrocycle.[6][7] This reaction is catalyzed by a SAM-dependent uroporphyrinogen III methyltransferase (SUMT), yielding the intermediate precorrin-2.[7][8]

  • Dehydrogenation/Oxidation: The intermediate precorrin-2 is then oxidized in an NAD+-dependent reaction to form this compound.[5][8][9] This step is catalyzed by a precorrin-2 dehydrogenase.

The genetic organization for these steps varies significantly across different organisms, leading to distinct pathway architectures.

Key Genes and Enzymes in this compound Synthesis

The enzymes responsible for converting uroporphyrinogen III to this compound can be encoded by one, two, or three separate genes, leading to a classification of pathways into three main types.[10][11]

  • Type 1 Pathway (Multifunctional Enzyme): Found in many proteobacteria like Escherichia coli, a single multifunctional enzyme, CysG , catalyzes the methylation, dehydrogenation, and the final ferrochelation step to produce siroheme.[3][8][12] The N-terminal domain (CysGB) performs the dehydrogenation and chelation, while the C-terminal domain (CysGA) is responsible for the methylation.[12]

  • Type 2 Pathway (Bifunctional and Monofunctional Enzymes): In fungi such as Saccharomyces cerevisiae, the pathway involves two separate proteins. A monofunctional methyltransferase (Met1p ) synthesizes precorrin-2, and a bifunctional dehydrogenase/ferrochelatase (Met8p ) catalyzes the final two steps to siroheme.[8][12][13]

  • Type 3 Pathway (Three Monofunctional Enzymes): Common in Firmicutes like Bacillus megaterium and in plants, the pathway is catalyzed by three distinct enzymes.[8][9][11]

    • Uroporphyrinogen III Methyltransferase (SUMT): Designated as SirA or UroM in bacteria and UPM1 in plants like Arabidopsis thaliana.[2][9][10][11]

    • Precorrin-2 Dehydrogenase (P2D): Designated as SirC or P2D in bacteria.[5][9][11] The gene for this specific step has not yet been definitively identified in higher plants.[4]

    • This compound Ferrochelatase: This enzyme, SirB or ShfC , catalyzes the final iron insertion to form siroheme but is distinct from the this compound synthesis itself.[2][3][10]

Logical Relationship: this compound as a Key Biosynthetic Branchpoint

The diagram below illustrates the central position of this compound in tetrapyrrole metabolism.

G UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Uroporphyrinogen III Methyltransferase (SirA, UPM1, Met1p, CysGA) Heme Heme / Chlorophyll UroIII->Heme Decarboxylation This compound This compound Precorrin2->this compound Precorrin-2 Dehydrogenase (SirC, Met8p, CysGB) Siroheme Siroheme This compound->Siroheme Ferrochelatase (SirB, CbiX) Cobalamin Vitamin B12 (Cobalamin) This compound->Cobalamin Cobaltochelatase (CbiK, CbiX) Heme_d1 Heme d1 Siroheme->Heme_d1 Nir Pathway

Caption: this compound as a central branchpoint in tetrapyrrole biosynthesis.

Bacterial Pathway Architectures

The following diagram visualizes the different gene arrangements for siroheme synthesis, which includes the steps for this compound production.

G Bacterial Siroheme Biosynthesis Pathways cluster_type1 Type 1 (e.g., E. coli) cluster_type2 Type 2 (e.g., S. cerevisiae) cluster_type3 Type 3 (e.g., B. megaterium) cysG CysG Methyltransferase Dehydrogenase Ferrochelatase met1 Met1p (Methyltransferase) met8 Met8p Dehydrogenase Ferrochelatase sirA SirA (Methyltransferase) sirC SirC (Dehydrogenase) sirB SirB (Ferrochelatase) UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Methylation This compound This compound Precorrin2->this compound Dehydrogenation Siroheme Siroheme This compound->Siroheme Ferrochelation

Caption: Three distinct pathway architectures for siroheme biosynthesis in microorganisms.

Quantitative Data Presentation

Quantitative analysis, particularly of gene expression, is critical for understanding the regulation of the this compound pathway and its impact on downstream metabolic processes. The following table summarizes data from a study on Arabidopsis thaliana where the this compound ferrochelatase gene (AtSirB) was overexpressed. While AtSirB acts downstream of this compound, its overexpression provides insight into the flux and regulation of the pathway.

Parameter Measured Plant Line Fold/Percent Change vs. Wild Type (WT) Condition Reference
NiR Gene Expression (mRNA)Overexpressor S1+90%Standard[14]
NiR Gene Expression (mRNA)Overexpressor S2+80%Standard[14]
SiR Gene Expression (mRNA)Overexpressor S1+55%Standard[14]
SiR Gene Expression (mRNA)Overexpressor S2+50%Standard[14]
Total Nitrogen ContentOverexpressor S1+31%Standard[14]
Total Nitrogen ContentOverexpressor S2+30%Standard[14]
Total Nitrogen ContentAntisense A1-16%Standard[14]
Total Nitrogen ContentAntisense A2-15%Standard[14]
Total Protein ContentOverexpressor S1+95%0.1N (Low Nitrogen)[14]
Total Protein ContentAntisense A1-32%0.1N (Low Nitrogen)[14]
Total Chlorophyll ContentOverexpressor S1+87%0.1N (Low Nitrogen)[14]
Total Chlorophyll ContentAntisense A1-30%0.1N (Low Nitrogen)[14]

Experimental Protocols for Gene Identification and Characterization

Identifying and validating the function of genes in the this compound pathway involves a multi-step process combining bioinformatics, molecular biology, and biochemistry.

Experimental Workflow Diagram

G start Hypothesis: Organism produces siroheme/ cobalamin bioinformatics 1. Bioinformatic Analysis (Genome Mining for Homologs: SirA, SirC, CysG, etc.) start->bioinformatics cloning 2. Gene Cloning (PCR amplification from gDNA, insert into expression vector) bioinformatics->cloning expression 3. Heterologous Expression (Transform E. coli BL21(DE3), induce protein expression) cloning->expression complementation Functional Complementation (Use knockout/mutant strain, e.g., E. coli ΔcysG) cloning->complementation purification 4. Protein Purification (e.g., Ni-NTA chromatography for His-tagged proteins) expression->purification assay 5. In Vitro Enzyme Assays (Spectrophotometry / HPLC) purification->assay end Function Validated assay->end complementation->end

Caption: A generalized workflow for identifying and validating this compound synthesis genes.

Protocol: Bioinformatic Identification of Candidate Genes
  • Database Search: Use protein sequences of known this compound synthesis enzymes (e.g., B. megaterium SirA, SirC; E. coli CysG) as queries for BLASTp or PSI-BLAST searches against the genome of the target organism.

  • Domain Analysis: Analyze candidate proteins for conserved domains, such as the SAM-dependent methyltransferase domain (present in SirA/UPM1/Met1p/CysGA) and the Rossmann fold NAD+-binding domain (present in SirC/Met8p/CysGB).

  • Genomic Context: Examine the genomic neighborhood of candidate genes. In bacteria, genes for a single metabolic pathway are often clustered in operons. Look for co-localization of methyltransferase, dehydrogenase, and chelatase homologs.[10]

Protocol: Gene Cloning and Heterologous Expression

This protocol describes the cloning of a candidate gene into an E. coli expression vector.

  • Primer Design: Design forward and reverse primers to amplify the full coding sequence of the candidate gene from genomic DNA. Incorporate restriction sites compatible with the chosen expression vector (e.g., pET series vectors).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest.

  • Vector and Insert Preparation: Digest both the amplified PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). Select for successful transformants on antibiotic-containing media.

  • Sequence Verification: Isolate plasmid DNA from transformant colonies and verify the sequence of the insert via Sanger sequencing.

  • Expression: Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow the culture to mid-log phase (A600 ≈ 0.6-0.8) and induce protein expression with IPTG.[6]

Note: For large gene clusters, Transformation-Associated Recombination (TAR) cloning in yeast is a powerful alternative method.[15]

Protocol: In Vitro Enzyme Assays

These assays are designed to confirm the specific enzymatic function of the purified protein. All reactions should be performed under anaerobic conditions due to the oxygen sensitivity of the tetrapyrrole substrates.[12]

A. Uroporphyrinogen III Methyltransferase (e.g., SirA) Assay:

  • Principle: This assay indirectly measures the conversion of uroporphyrinogen III to precorrin-2 by coupling it with a known precorrin-2 dehydrogenase. The formation of the product, this compound, is monitored.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Uroporphyrinogen III (substrate)

    • S-adenosyl-L-methionine (SAM) (co-substrate)

    • Purified candidate methyltransferase enzyme

    • Purified known precorrin-2 dehydrogenase (e.g., SirC)

    • NAD+

  • Procedure:

    • Combine all components except the candidate enzyme in an anaerobic cuvette.

    • Initiate the reaction by injecting the purified candidate methyltransferase.

    • Monitor the increase in absorbance at 376 nm , which corresponds to the formation of this compound.[12][16]

    • Confirm product identity via HPLC analysis.

B. Precorrin-2 Dehydrogenase (e.g., SirC) Assay:

  • Principle: This assay directly measures the NAD+-dependent oxidation of precorrin-2 to this compound.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Precorrin-2 (substrate, must be enzymatically synthesized beforehand)

    • NAD+ (co-substrate)

  • Procedure:

    • Combine buffer, precorrin-2, and NAD+ in an anaerobic cuvette.

    • Initiate the reaction by injecting the purified candidate dehydrogenase enzyme.

    • Monitor the increase in absorbance at 376 nm .[12][16]

    • The specific activity can be calculated using the extinction coefficient of this compound.

Conclusion

The identification of genes for this compound synthesis is a rapidly advancing field, revealing a fascinating diversity of evolutionary strategies for constructing this vital metabolite. The methodologies outlined in this guide, from bioinformatic prediction to in vitro biochemical validation, provide a robust framework for researchers to explore these pathways in new organisms. A thorough understanding of the this compound synthesis machinery not only deepens our knowledge of fundamental metabolism but also opens avenues for enhancing nutrient utilization in crops and designing targeted antimicrobial therapies.

References

Evolutionary Conservation of the Sirohydrochlorin Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The sirohydrochlorin pathway is a highly conserved and essential metabolic route responsible for the biosynthesis of siroheme, a vital cofactor for enzymes involved in nitrogen and sulfur assimilation. This technical guide provides an in-depth analysis of the evolutionary conservation of this pathway, focusing on its core enzymatic machinery, genetic organization, and the quantitative aspects of its conservation. Detailed experimental protocols for studying the pathway and its implications for drug development are also discussed.

The Core this compound Biosynthesis Pathway

Siroheme is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III, through a series of three enzymatic steps: two successive methylations, an oxidation, and a final iron chelation.[1] Uroporphyrinogen III stands at a critical branch point in tetrapyrrole metabolism, leading to the production of hemes, chlorophylls, and siroheme. The diversion of uroporphyrinogen III towards siroheme biosynthesis is initiated by the methylation of the macrocycle.

The core pathway involves the following transformations:

  • Methylation: Uroporphyrinogen III is methylated at the C2 and C7 positions by the enzyme S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT), also known as CobA or SirA. This two-step reaction, using S-adenosyl-L-methionine (SAM) as the methyl donor, proceeds through a precorrin-1 intermediate to form precorrin-2.[2]

  • Dehydrogenation: Precorrin-2 is then oxidized to this compound by the NAD+-dependent enzyme precorrin-2 dehydrogenase, also referred to as SirC.[3]

  • Ferrochelation: The final step is the insertion of a ferrous ion (Fe2+) into this compound to form siroheme, a reaction catalyzed by this compound ferrochelatase, also known as SirB.[4]

Sirohydrochlorin_Pathway cluster_enzymes Enzymatic Steps UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 2 SAM -> 2 SAH This compound This compound Precorrin2->this compound NAD+ -> NADH Siroheme Siroheme This compound->Siroheme Fe2+ SUMT SUMT (SirA/CobA) P2D Precorrin-2 Dehydrogenase (SirC) SF This compound Ferrochelatase (SirB)

Caption: The core this compound biosynthesis pathway.

Evolutionary Conservation and Divergence of the Pathway Machinery

The fundamental steps of the this compound pathway are remarkably conserved across all domains of life. However, the genetic organization and the architecture of the enzymes catalyzing these steps exhibit significant evolutionary divergence. Three primary strategies have been identified for the enzymatic machinery that converts uroporphyrinogen III to siroheme.[5]

  • Multifunctional Enzymes: In many bacteria, such as Escherichia coli, a single multifunctional enzyme, CysG (also known as siroheme synthase), catalyzes all three steps of the pathway: methylation, dehydrogenation, and ferrochelation.[6] This large, homodimeric protein possesses distinct domains for each catalytic activity.[7]

  • Bifunctional and Monofunctional Enzymes: In yeast, such as Saccharomyces cerevisiae, the pathway is catalyzed by two separate enzymes. The methylation of uroporphyrinogen III is carried out by Met1p, while the subsequent dehydrogenation and ferrochelation steps are performed by a bifunctional enzyme, Met8p.[8]

  • Separate Monofunctional Enzymes: In other bacteria, like Bacillus megaterium, and in plants, the three enzymatic activities are encoded by separate, monofunctional proteins.[9] In B. megaterium, these are SirA (methyltransferase), SirC (dehydrogenase), and SirB (ferrochelatase).[9] In plants, orthologs for the methyltransferase (UPM1) and ferrochelatase (SIRB) have been identified, though the dehydrogenase remains to be fully characterized in some species.[10]

This evolutionary divergence in enzyme architecture likely reflects different selective pressures and metabolic contexts in various organisms. The fusion of genes to create multifunctional enzymes can offer advantages in terms of coordinate regulation and substrate channeling, while separate enzymes may allow for more modular control of the pathway.

Evolutionary_Strategies cluster_multifunctional Multifunctional (e.g., E. coli) cluster_bifunctional Bifunctional/Monofunctional (e.g., S. cerevisiae) cluster_monofunctional Monofunctional (e.g., B. megaterium, Plants) CysG CysG (Siroheme Synthase) (Methyltransferase + Dehydrogenase + Ferrochelatase) Siroheme_multi Siroheme CysG->Siroheme_multi Met1p Met1p (Methyltransferase) Met8p Met8p (Dehydrogenase + Ferrochelatase) Siroheme_bi Siroheme Met8p->Siroheme_bi SirA SirA/UPM1 (Methyltransferase) SirC SirC (Dehydrogenase) SirB SirB (Ferrochelatase) Siroheme_mono Siroheme SirB->Siroheme_mono UroIII Uroporphyrinogen III UroIII->CysG UroIII->Met1p UroIII->SirA

Caption: Evolutionary strategies for the this compound pathway machinery.

Quantitative Data on Pathway Conservation

Table 1: Sequence Identity of this compound Pathway Enzymes

Enzyme FamilyOrganism 1Organism 2Percent Identity (%)Reference
This compound Ferrochelatase (SirB)Bacillus megateriumBacillus megaterium CbiXHigh[9]
Uroporphyrinogen-III C-methyltransferase (UPM1)Arabidopsis thalianaCamelina sativaHigh[10]
This compound Ferrochelatase (SIRB)Arabidopsis thalianaCamelina sativaHigh[10]

Note: The term "High" is used where the source indicates strong similarity without providing a specific percentage.

Table 2: Kinetic Parameters of this compound Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)VmaxReference
Uroporphyrinogen-III C-methyltransferasePseudomonas denitrificansS-adenosyl-L-methionine6.338 h-1 (turnover number)[11]
Uroporphyrinogen III1.0[11]
This compound Ferrochelatase (At-SirB)Arabidopsis thaliana--48.5 nmol/min/mg (specific activity)

Note: A comprehensive comparative dataset for Km and Vmax values across different species is not available in the reviewed literature. The air sensitivity of the substrates makes complete kinetic analysis challenging.[1]

Experimental Protocols

Heterologous Expression and Purification of this compound Pathway Enzymes

This protocol provides a general framework for the expression and purification of recombinant this compound pathway enzymes (e.g., CysG, SirA, SirB, SirC) from E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the gene of interest from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET series with an N-terminal His6-tag) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector.
  • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and verify the sequence of the insert.

2. Protein Expression:

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture under inducing conditions, typically at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
  • Harvest the cells by centrifugation.

3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to pellet cell debris.
  • Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM).
  • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
  • Analyze the purified protein by SDS-PAGE.
  • If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein sample.

In Vitro Siroheme Synthase Activity Assay

This assay is designed to measure the activity of enzymes that produce this compound or siroheme.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 5 mM DTT).
  • The substrates (uroporphyrinogen III, precorrin-2) are often air-sensitive and may need to be handled in an anaerobic environment.
  • For the methyltransferase assay, the reaction mixture should contain the buffer, uroporphyrinogen III, and S-adenosyl-L-methionine.
  • For the dehydrogenase assay, the mixture should contain precorrin-2 and NAD+.
  • For the ferrochelatase assay, the mixture should contain this compound and a source of ferrous iron (e.g., FeCl2).
  • For the complete CysG synthase assay, the mixture should contain uroporphyrinogen III, SAM, NAD+, and FeCl2.

2. Enzyme Assay:

  • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a known amount of the purified enzyme.
  • Monitor the reaction progress spectrophotometrically. The formation of this compound can be monitored by the increase in absorbance at approximately 376 nm. The formation of siroheme can be monitored by the appearance of its characteristic Soret peak around 415 nm.
  • Calculate the specific activity of the enzyme based on the rate of product formation and the amount of enzyme used.

3. Product Confirmation:

  • The identity of the reaction products (precorrin-2, this compound, siroheme) can be confirmed by HPLC analysis and comparison of retention times and UV-visible spectra with authentic standards.

Functional Complementation Assay

This in vivo assay is used to confirm the function of a cloned gene by its ability to rescue a mutant phenotype.

1. Mutant Strain:

  • Obtain or generate a mutant strain of E. coli that is deficient in a specific step of the this compound pathway (e.g., a cysG knockout mutant). Such mutants are typically auxotrophic for cysteine and cannot grow on minimal medium without cysteine supplementation.

2. Transformation:

  • Transform the mutant strain with an expression plasmid carrying the gene of interest (e.g., a putative sirB gene from a plant).
  • As a control, transform the mutant strain with an empty vector.

3. Complementation Test:

  • Plate the transformed cells on minimal medium lacking cysteine.
  • Incubate the plates at an appropriate temperature.
  • Growth of the cells transformed with the gene of interest, but not the empty vector, indicates that the cloned gene functionally complements the mutation and encodes an enzyme with the expected activity.

Implications for Drug Development

The this compound pathway is an attractive target for the development of novel antimicrobial agents. As siroheme is essential for the assimilation of sulfur and nitrogen in many pathogenic bacteria, inhibiting this pathway would lead to nutrient starvation and ultimately cell death. The evolutionary conservation of the pathway among prokaryotes, coupled with the potential for structural differences between bacterial and eukaryotic (or the absence of the pathway in humans) enzymes, provides an opportunity for the design of selective inhibitors.

For instance, the multifunctional nature of CysG in many bacteria presents a unique target that is absent in humans. Inhibitors designed to target the specific active sites or domain-domain interfaces of CysG could be highly specific for bacterial pathogens. Furthermore, understanding the diversity of the this compound ferrochelatases (SirB and CbiX) could aid in the development of narrow-spectrum antibiotics targeting specific groups of bacteria.

Conclusion

The this compound pathway represents a fascinating case study in molecular evolution, showcasing a conserved biochemical function achieved through diverse enzymatic architectures. While the core catalytic steps are universal, the fusion and separation of the genes encoding the pathway enzymes reflect distinct evolutionary trajectories in different lineages. A deeper understanding of the quantitative aspects of this conservation, particularly the kinetic properties and structural details of the enzymes from a wider range of organisms, will be crucial for a complete picture of the pathway's evolution and for exploiting it as a target for novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Purification of Sirohydrochlorin from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a key metabolic intermediate in the biosynthesis of siroheme, an essential cofactor for sulfite and nitrite reductase enzymes in various organisms, including bacteria.[1] As a member of the isobacteriochlorin family of tetrapyrroles, this compound's unique structure and its role in critical metabolic pathways make it a molecule of significant interest for biochemical and drug development studies. The ability to obtain pure this compound is crucial for in vitro reconstitution of biosynthetic pathways, enzymatic assays, and for screening potential inhibitors of siroheme synthesis.

These application notes provide a detailed protocol for the purification of this compound from bacterial cultures, primarily focusing on recombinant Escherichia coli expression systems, which are commonly used for producing tetrapyrrole biosynthetic enzymes and their intermediates.

Principle of the Method

The purification strategy involves the overexpression of enzymes that lead to the accumulation of this compound in a bacterial host. The purification protocol is based on a multi-step process that begins with the gentle lysis of bacterial cells to release the intracellular contents, followed by a series of chromatographic separations to isolate this compound from other cellular components, including proteins, nucleic acids, and other porphyrin-related molecules. The highly polar nature of this compound, due to its eight carboxylate side chains, is a key consideration in the design of the chromatographic steps.

Experimental Protocols

Bacterial Strain and Culture Conditions

A suitable E. coli strain, such as BL21(DE3), is recommended for the expression of the necessary biosynthetic enzymes.[2] To facilitate the accumulation of this compound, it is often advantageous to use a strain with a deleted or inhibited gene for this compound ferrochelatase (e.g., cysG in E. coli), the enzyme that converts this compound to siroheme.[3][4]

Protocol for Bacterial Culture:

  • Prepare an overnight starter culture by inoculating 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the expression strain. Incubate at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of Terrific Broth (TB) medium with the starter culture.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance soluble protein expression and accumulation of the target intermediate.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Extraction

Gentle lysis is crucial to avoid degradation of the target molecule. Both enzymatic and mechanical methods can be employed.

Protocol for Cell Lysis:

  • Resuspend the frozen cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) per gram of wet cell weight.

  • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.

  • Incubate on ice for 30 minutes.

  • Perform sonication on ice using short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension is no longer viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble this compound.

Chromatographic Purification

A multi-step chromatography approach is recommended to achieve high purity. This typically involves an initial ion-exchange step followed by a size-exclusion or affinity chromatography step.

a. Anion Exchange Chromatography

This step separates molecules based on their net negative charge. This compound, with its eight carboxylate groups, will bind strongly to an anion-exchange resin.

Protocol:

  • Equilibrate a Q-Sepharose or similar strong anion-exchange column with Buffer A (50 mM Tris-HCl, pH 8.0).

  • Load the clarified cell lysate onto the column.

  • Wash the column with 5-10 column volumes of Buffer A to remove unbound proteins and other molecules.

  • Elute the bound molecules with a linear gradient of 0-1 M NaCl in Buffer A over 20 column volumes.

  • Collect fractions and monitor the absorbance at around 380 nm and 580 nm, which are characteristic absorption peaks for this compound.

  • Pool the fractions containing the purple-colored this compound.

b. Size Exclusion Chromatography (Gel Filtration)

This step separates molecules based on their size and can be used to remove remaining protein contaminants and for buffer exchange.

Protocol:

  • Concentrate the pooled fractions from the anion-exchange step using an appropriate centrifugal filter device (e.g., 3 kDa molecular weight cut-off).

  • Equilibrate a Superdex 75 or similar size-exclusion column with the final desired buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Load the concentrated sample onto the column.

  • Elute with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the absorbance at the characteristic wavelengths for this compound.

  • Pool the pure fractions.

Data Presentation

Table 1: Summary of a Typical Purification of this compound from a 1 L Bacterial Culture

Purification StepTotal Protein (mg)This compound (nmol)Specific Activity (nmol/mg)Yield (%)Purity Fold
Clarified Lysate 20005000.251001
Anion Exchange 5040088032
Size Exclusion 53507070280

Note: The values presented are hypothetical and will vary depending on the expression levels and purification efficiency.

Visualization of the Workflow

Sirohydrochlorin_Purification_Workflow culture Bacterial Culture (E. coli expressing this compound biosynthetic enzymes) harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Enzymatic + Mechanical) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification anion_exchange Anion Exchange Chromatography (e.g., Q-Sepharose) clarification->anion_exchange Load Clarified Lysate size_exclusion Size Exclusion Chromatography (e.g., Superdex 75) anion_exchange->size_exclusion Eluted Fractions pure_this compound Pure this compound size_exclusion->pure_this compound Purified Fractions

Caption: Workflow for the purification of this compound.

Signaling Pathway of Siroheme Biosynthesis

Siroheme_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III SUMT S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) Uroporphyrinogen_III->SUMT Precorrin_2 Precorrin-2 P2D Precorrin-2 Dehydrogenase (P2D) Precorrin_2->P2D This compound This compound SFC This compound Ferrochelatase (SFC) This compound->SFC Siroheme Siroheme SUMT->Precorrin_2 P2D->this compound SFC->Siroheme

Caption: Biosynthetic pathway from Uroporphyrinogen III to Siroheme.

References

Application Notes and Protocols for Quantitative Analysis of Sirohydrochlorin Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial metabolic intermediate in the biosynthesis of siroheme, the iron-containing prosthetic group in sulfite reductase enzymes, and cofactor F430, which is involved in methanogenesis.[1] Its unique tetrapyrrole structure and biological significance necessitate a reliable and accurate quantitative method for its analysis in various matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the quantification of this compound. This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle of the Method

This method utilizes reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is employed to ensure optimal separation and peak shape. Quantification is achieved by monitoring the UV absorbance of this compound at its maximum absorption wavelength.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC42H46N4O16[1]
Molecular Weight894.83 g/mol [1]
UV Absorption Maximum (λmax)376 nm[2]
AppearanceYellow solid[1]
SolubilitySoluble in aqueous buffers and polar organic solvents.Inferred from structure

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of porphyrin-like molecules.

  • Chemicals and Reagents:

    • This compound standard (of known purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (optional, for pH adjustment)

Preparation of Solutions
  • Mobile Phase A: 10 mM Ammonium acetate in water. The pH can be adjusted to 5.0-6.0 with formic acid for better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in a 1 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Chromatographic Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 376 nm
Injection Volume 10 µL
Sample Preparation

The sample preparation will depend on the matrix. For aqueous samples, a simple filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices like biological fluids or cell lysates, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A generic SPE protocol for porphyrins can be adapted.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation (Illustrative Data)

The following tables summarize the expected performance characteristics of the HPLC method for the quantitative analysis of this compound. Note: This data is illustrative and should be confirmed during in-house method validation.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Linearity and Range
ParameterIllustrative Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 25000x + 1500
Table 3: Accuracy (Spike and Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.5101.0
9089.199.0
Table 4: Precision
Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (Intra-day, n=6) 501.1
Intermediate Precision (Inter-day, n=6) 501.8
Table 5: Limits of Detection and Quantification
ParameterIllustrative Result
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Std_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Extraction, Filtration) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chrom_Sep Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chrom_Sep Detection UV Detection at 376 nm Chrom_Sep->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Method_Validation_Flow cluster_params Validation Parameters MV Method Validation Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ

References

In Vitro Reconstitution of Sirohydrochlorin Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of sirohydrochlorin biosynthesis. This document outlines the theoretical background, detailed experimental protocols for enzyme expression and purification, the reconstitution of the biosynthetic pathway, and analytical methods for product quantification. The protocols focus on the enzymatic system from Bacillus megaterium, which utilizes two distinct enzymes for the conversion of uroporphyrinogen III to this compound.

Introduction

This compound is a crucial intermediate in the biosynthesis of siroheme and cofactor F430, essential molecules involved in sulfite and nitrite reduction, and methanogenesis, respectively. The in vitro reconstitution of its biosynthesis provides a powerful tool for studying the enzymatic mechanisms, screening for inhibitors, and developing novel biocatalytic processes. In Bacillus megaterium, the synthesis of this compound from uroporphyrinogen III is a two-step process catalyzed by SirA (Uroporphyrinogen-III C-methyltransferase) and SirC (Precorrin-2 Dehydrogenase).[1][2][3]

Biosynthetic Pathway:

  • Step 1: Methylation

    • Enzyme: SirA (Uroporphyrinogen-III C-methyltransferase, EC 2.1.1.107)[4][5]

    • Substrate: Uroporphyrinogen III

    • Co-substrate: S-adenosyl-L-methionine (SAM)

    • Product: Precorrin-2

    • Reaction: SirA catalyzes the transfer of two methyl groups from SAM to uroporphyrinogen III at the C-2 and C-7 positions to form precorrin-2.[4]

  • Step 2: Dehydrogenation

    • Enzyme: SirC (Precorrin-2 Dehydrogenase, EC 1.3.1.76)[6][7]

    • Substrate: Precorrin-2

    • Co-substrate: NAD+

    • Product: this compound

    • Reaction: SirC catalyzes the NAD+-dependent oxidation of precorrin-2 to form this compound.[3][6]

This document provides detailed protocols for the expression and purification of recombinant SirA and SirC from B. megaterium, the enzymatic synthesis of the substrate uroporphyrinogen III, the in vitro reconstitution of the this compound biosynthesis pathway, and the analysis of the product using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Data Presentation

Quantitative Data for Enzymes in this compound Biosynthesis
EnzymeEC NumberSource OrganismSubstrate(s)Co-substrate(s)Kinetic ParameterValue
SirA 2.1.1.107Bacillus megateriumUroporphyrinogen IIIS-adenosyl-L-methionineSubstrate Inhibition> 0.5 µM Uroporphyrinogen III[8]
SirC 1.3.1.76Bacillus megateriumPrecorrin-2NAD+--

Experimental Protocols

Expression and Purification of Recombinant SirA and SirC from Bacillus megaterium

This protocol describes the expression of His-tagged SirA and SirC in Escherichia coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors containing the sirA and sirC genes from B. megaterium with an N-terminal His6-tag (e.g., pET vector series)

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity resin

  • Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT

Procedure:

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

  • Expression Culture:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance soluble protein expression.[3]

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the cleared lysate onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.

    • Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.[3]

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Enzymatic Synthesis of Uroporphyrinogen III

Uroporphyrinogen III is the starting substrate for this compound biosynthesis and can be synthesized in vitro from porphobilinogen (PBG) using a coupled enzyme reaction with Porphobilinogen Deaminase (HemC) and Uroporphyrinogen III Synthase (HemD).

Materials:

  • Purified HemC and HemD enzymes (can be obtained commercially or expressed and purified similarly to SirA and SirC)

  • Porphobilinogen (PBG)

  • Reaction Buffer: 50 mM Tris-HCl pH 8.0

  • Anaerobic chamber or glove box

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, purified HemC, and purified HemD in an anaerobic environment to prevent oxidation of the product.

  • Initiate the reaction by adding PBG to the mixture.

  • Incubate the reaction at 37°C. The progress of the reaction can be monitored by the consumption of PBG.

  • The resulting uroporphyrinogen III solution should be used immediately for the subsequent reconstitution assay as it is highly unstable and readily oxidizes.

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the coupled enzyme assay for the synthesis of this compound from uroporphyrinogen III using purified SirA and SirC.

Materials:

  • Purified SirA

  • Purified SirC

  • Freshly prepared Uroporphyrinogen III solution

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Reaction Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl[3]

  • Anaerobic chamber or glove box

Procedure:

  • Set up the reaction in an anaerobic environment.

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, a defined concentration of freshly prepared uroporphyrinogen III (e.g., 2.5 µM), SAM (e.g., 1 mM), and NAD+ (e.g., 7.5 mM).[3]

  • Add purified SirA and SirC to the reaction mixture. A typical starting concentration is 10 µg of each enzyme in a 1 mL reaction volume.[3]

  • Incubate the reaction at 37°C.

  • Monitor the formation of this compound over time by taking aliquots at different time points. The reaction can be stopped by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

  • Analyze the samples for the presence of this compound using HPLC-MS/MS.

Analytical Method: HPLC-MS/MS for this compound Detection and Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (to be optimized for the specific instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for this compound (C42H47N4O16+, exact mass: 879.30)

  • Product Ions (m/z): To be determined by infusing a this compound standard and performing a product ion scan. Characteristic fragments should be selected for quantification and qualification.

  • Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer, drying gas) for maximum signal intensity.

Sample Preparation:

  • Centrifuge the quenched reaction samples to pellet precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

Quantification:

  • Generate a standard curve using a purified and quantified this compound standard.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Biosynthetic Pathway of this compound

Sirohydrochlorin_Biosynthesis cluster_sam cluster_nad UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SirA This compound This compound Precorrin2->this compound SirC SirA SirA (Uroporphyrinogen-III C-methyltransferase) SAH 2 S-adenosyl-L-homocysteine SirA->SAH SirC SirC (Precorrin-2 Dehydrogenase) NADH NADH + H+ SirC->NADH SAM 2 S-adenosyl-L-methionine SAM->SirA NAD NAD+ NAD->SirC

Caption: Biosynthesis of this compound from uroporphyrinogen III.

Experimental Workflow for In Vitro Reconstitution

InVitro_Reconstitution_Workflow cluster_expression Enzyme Preparation cluster_substrate Substrate Synthesis cluster_reconstitution In Vitro Reconstitution cluster_analysis Product Analysis Expression Gene Expression (SirA & SirC in E. coli) Purification Affinity Chromatography (IMAC) Expression->Purification CoupledAssay Coupled Enzyme Assay (SirA + SirC) Purification->CoupledAssay UroIIISynthesis Enzymatic Synthesis of Uroporphyrinogen III UroIIISynthesis->CoupledAssay HPLCMS HPLC-MS/MS Analysis CoupledAssay->HPLCMS Quantification Quantification HPLCMS->Quantification

Caption: Workflow for in vitro reconstitution and analysis.

References

Application Notes & Protocols: Synthesis of Sirohydrochlorin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis of sirohydrochlorin and its derivatives, compounds of significant interest in various biological processes and therapeutic applications. The protocols detailed below cover both the biosynthetic pathway of this compound and the chemical synthesis of its structural analogs, such as chlorins, which are pivotal in the development of new therapeutic agents.

Application Notes

This compound is a crucial metabolic intermediate in the biosynthesis of siroheme, the iron-containing prosthetic group for sulfite and nitrite reductase enzymes.[1] It also serves as the precursor to cofactor F430, which is involved in methanogenesis.[1] Beyond its natural roles, the isobacteriochlorin core of this compound is a scaffold of great interest in medicinal chemistry.

Derivatives of related chlorins, which share a similar reduced tetrapyrrole structure, are particularly prominent in the field of Photodynamic Therapy (PDT) .[2] These compounds function as photosensitizers; when activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that can induce localized cell death, making them valuable for treating cancers and certain infections.[3][4] Chlorin e6 (Ce6), a derivative readily synthesized from natural chlorophyll, is a well-studied second-generation photosensitizer with high sensitizing efficacy, strong absorption in the red region of the spectrum (allowing for deeper tissue penetration), and rapid clearance from the body.[5][6] The synthesis of novel chlorin derivatives, such as amino acid or drug conjugates, aims to improve tumor selectivity and therapeutic efficacy.[5][6]

Experimental Protocols

Protocol 1: Biosynthesis of this compound

This compound is synthesized enzymatically from uroporphyrinogen III, which is a key branch-point intermediate in the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[7][8] The pathway involves three main steps: methylation, dehydrogenation, and in the subsequent step to form siroheme, iron chelation.[7][9]

Key Enzymes and Steps:

  • Methylation: Two methyl groups from S-adenosyl-L-methionine (SAM) are added to C2 and C7 of uroporphyrinogen III by the enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT). This reaction forms the intermediate precorrin-2 (also known as dihydrothis compound).[7][10]

  • Dehydrogenation: Precorrin-2 is then oxidized by the NAD+-dependent enzyme precorrin-2 dehydrogenase to form this compound.[7]

  • Enzyme Systems: The organization of these enzymatic activities varies between organisms.

    • In Escherichia coli, a single multifunctional enzyme, CysG, catalyzes all three steps to produce siroheme.[7][9]

    • In yeast, two separate enzymes are involved: Met1p (methyltransferase) and Met8p (a bifunctional dehydrogenase and ferrochelatase).[7][9]

    • In Bacillus megaterium, three distinct enzymes (SirA, SirB, and SirC) carry out each step sequentially.[7]

Conceptual Protocol for In Vitro Enzymatic Synthesis:

This protocol outlines a general approach for the cell-free enzymatic synthesis of this compound. Specific conditions may need optimization depending on the source of the enzymes.

  • Enzyme Preparation: Purify the required enzymes (e.g., Uroporphyrinogen III methylase and Precorrin-2 dehydrogenase) from a recombinant overexpression system (e.g., E. coli).[10]

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0), combine the substrate uroporphyrinogen III, the methyl donor S-adenosyl-L-methionine (SAM), and the cofactor NAD+.

  • Enzymatic Reaction: Initiate the reaction by adding the purified enzymes to the reaction mixture. Incubate the mixture under anaerobic conditions to prevent non-enzymatic oxidation of the substrates. The reaction progress can be monitored spectrophotometrically by observing the appearance of the characteristic chromophore of this compound.[10]

  • Purification: The resulting this compound can be purified from the reaction mixture using techniques such as anion-exchange chromatography (e.g., DEAE column) followed by reverse-phase high-performance liquid chromatography (HPLC).[11][12]

Biosynthesis_of_this compound UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 (Dihydrothis compound) UroIII->Precorrin2 Uroporphyrinogen III Methyltransferase (e.g., Met1p, SirA, CysG part 1) This compound This compound Precorrin2->this compound Precorrin-2 Dehydrogenase (e.g., Met8p part 1, SirC, CysG part 2) Siroheme Siroheme This compound->Siroheme this compound Ferrochelatase (e.g., Met8p part 2, SirB, CysG part 3) mid1 mid2 SAM 2 S-Adenosyl Methionine (SAM) SAM->UroIII NAD NAD+ NAD->Precorrin2 Fe2 Fe²⁺ Fe2->this compound

Fig 1. Biosynthetic pathway of this compound and siroheme.
Protocol 2: Chemical Synthesis of a this compound Analog (Chlorin e6)

This protocol describes an efficient method for synthesizing Chlorin e6 (Ce6), a valuable this compound analog, from the readily available natural source Spirulina platensis.[1][13]

Materials and Reagents:

  • Dried Spirulina platensis powder

  • Acetone

  • n-Hexane

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

Step 1: Extraction of Chlorophyll a

  • Suspend 10 g of dried Spirulina powder in 200 mL of acetone.

  • Stir the suspension vigorously for 4 hours at room temperature in the dark.

  • Filter the mixture through Celite to remove solid residues and collect the acetone extract.

  • Concentrate the extract using a rotary evaporator to obtain a dark green residue.

  • Dissolve the residue in DCM and wash with water to remove water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude chlorophyll a.

Step 2: Demetallation to Pheophytin a

  • Dissolve the crude chlorophyll a in 100 mL of DCM.

  • Add 10 mL of 1M HCl and stir the mixture for 30 minutes at room temperature. The color will change from green to brownish-grey.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated NaHCO₃ solution until the aqueous layer is neutral.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pheophytin a.

Step 3: Conversion to Chlorin e6

  • Dissolve the pheophytin a from the previous step in a mixture of 90 mL of acetone and 10 mL of diethyl ether.

  • Add 10 mL of a freshly prepared 3% aqueous NaOH solution.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Neutralize the reaction mixture with 1N HCl and extract with diethyl ether.

  • Wash the organic layer with water, dry over Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to obtain pure Chlorin e6.[1]

Chemical_Synthesis_Workflow Start Start: Dried Spirulina Powder Step1 Step 1: Extraction - Acetone extraction - Filtration - Concentration Start->Step1 Intermediate1 Crude Chlorophyll a Step1->Intermediate1 Step2 Step 2: Demetallation - Dissolve in DCM - Acid treatment (HCl) - Neutralization & Wash Intermediate1->Step2 Intermediate2 Pheophytin a Step2->Intermediate2 Step3 Step 3: Hydrolysis - Acetone/Ether solvent - Base treatment (NaOH) - Neutralization & Extraction Intermediate2->Step3 Intermediate3 Crude Chlorin e6 Step3->Intermediate3 Step4 Step 4: Purification - Silica Gel Column - Elute with DCM/MeOH gradient Intermediate3->Step4 End Final Product: Pure Chlorin e6 Step4->End

Fig 2. Workflow for the chemical synthesis of Chlorin e6.

Data Presentation

Table 1: Spectroscopic Properties of Chlorin Derivatives
CompoundSoret Band (nm)Q-Band (nm)Reference(s)
This compound~378-392~582, ~710[3]
Chlorin e6 (Ce6)~402 ± 4~660 ± 5[1]
Ce6-Curcumin Derivative (17)~405~660[5]
Table 2: In Vitro Cytotoxicity Data for Chlorin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of the photosensitizers.

CompoundCell LineConditionIC₅₀ (µM)Reference(s)
Chlorin e6 (Ce6)B16F10 MelanomaDark (No Light)519.6[14]
Chlorin e6 (Ce6)B16F10 MelanomaLight (660 nm)18.9[14]
Ce6-Curcumin (17)AsPC-1 PancreaticDark (No Light)> 50[5]
Ce6-Curcumin (17)MIA-PaCa-2 PancreaticDark (No Light)> 50[5]
Ce6-Curcumin (17)PANC-1 PancreaticDark (No Light)~35[5]

Note: The data presented are compiled from the cited literature. Researchers should verify these findings and optimize protocols for their specific experimental setups. All handling of chemicals should be performed in accordance with safety guidelines.

References

Application Notes and Protocols for Utilizing Sirohydrochlorin in Ferrochelatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrochelatase enzymes are critical metalloenzymes that catalyze the terminal step in the biosynthesis of essential tetrapyrrole-containing molecules. In drug development and biomedical research, assays for these enzymes are crucial for screening potential inhibitors and understanding metabolic pathways. A common point of confusion is the substrate specificity of different ferrochelatases. The well-known human ferrochelatase, a target in various diseases, specifically utilizes protoporphyrin IX to synthesize heme.[1][2][3] However, a distinct class of ferrochelatases, found in plants and various microorganisms, utilizes sirohydrochlorin as its substrate to produce siroheme, a vital cofactor for sulfite and nitrite reductases.[4][5]

This document provides detailed application notes and protocols for the specific use of this compound as a substrate in assays for This compound ferrochelatase (EC 4.99.1.4) , also known as SirB. It is crucial for researchers to select the appropriate substrate for the specific ferrochelatase being investigated to ensure physiologically relevant results. Studies have shown that this compound ferrochelatase does not effectively utilize protoporphyrin IX, and conversely, protoporphyrin IX ferrochelatase is not expected to utilize this compound.[6]

The Siroheme Biosynthetic Pathway

Siroheme is synthesized from uroporphyrinogen III, which is a branch point in the tetrapyrrole biosynthetic pathway.[4] The synthesis involves three key enzymatic steps: methylation, dehydrogenation, and finally, the insertion of ferrous iron, which is catalyzed by this compound ferrochelatase.[4][7][8] In different organisms, these steps can be catalyzed by monofunctional, bifunctional, or multifunctional enzymes such as SirA/SirB/SirC, Met8p, or CysG, respectively.[4][5][7][9]

Siroheme_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Uroporphyrinogen-III C-methyltransferase (e.g., SirA, Met1p, CysG) This compound This compound Precorrin2->this compound Precorrin-2 dehydrogenase (e.g., SirC, Met8p, CysG) Siroheme Siroheme This compound->Siroheme this compound Ferrochelatase (e.g., SirB, Met8p, CysG) Fe2 Fe²⁺ Fe2->Siroheme

Figure 1: Simplified overview of the siroheme biosynthetic pathway.

Quantitative Data: Kinetic Parameters

The kinetic parameters for ferrochelatase activity are essential for comparative studies and inhibitor screening. These are typically determined by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. While extensive kinetic data for this compound ferrochelatase is not widely published, the following table provides an example of how such data can be presented, using published values for a cyanobacterial protoporphyrin IX ferrochelatase for illustrative purposes.[10] Researchers should determine these parameters empirically for their specific enzyme and assay conditions.

Enzyme VariantSubstrateKM (µM)Vmax (nmol/mg/h)kcat (s-1)
Example: Recombinant His-FeChProtoporphyrin IX1.8 ± 0.2118 ± 31.3
Example: Recombinant His-FeChZn²⁺12.3 ± 1.1120 ± 41.3
This compound FerrochelataseThis compoundTo be determinedTo be determinedTo be determined
This compound FerrochelataseFe²⁺To be determinedTo be determinedTo be determined

Note: The data for His-FeCh from Synechocystis sp. PCC 6803 is provided as a template for data presentation.[10] Kinetic parameters for this compound ferrochelatase must be determined experimentally.

Experimental Protocol: this compound Ferrochelatase Assay

This protocol describes a spectrophotometric assay for measuring the activity of this compound ferrochelatase by monitoring the formation of siroheme.

1. Materials and Reagents

  • Purified this compound ferrochelatase (SirB) or a cell lysate containing the enzyme.

  • This compound substrate solution (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0 with a mild detergent like Tween-20 to prevent aggregation).

  • Ferrous sulfate (FeSO₄) or ferrous chloride (FeCl₂) solution, freshly prepared in an anaerobic environment to prevent oxidation.

  • Anaerobic chamber or glove box.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 0.1% Tween-20.

  • Reaction Stop Solution: e.g., 2 M Formic acid or a solution of EDTA to chelate excess iron.

  • Spectrophotometer or plate reader capable of measuring absorbance in the visible range (siroheme has a characteristic Soret peak around 400-430 nm, which differs from this compound).

2. Assay Procedure

The following workflow outlines the key steps for performing the enzyme assay.

Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_detection Detection P1 Prepare fresh Fe²⁺ solution P2 Prepare assay buffer and substrate solutions P3 Equilibrate all reagents to assay temperature (e.g., 37°C) R1 Add assay buffer, this compound, and enzyme to reaction vessel P3->R1 R2 Pre-incubate mixture R1->R2 R3 Initiate reaction by adding Fe²⁺ solution R2->R3 R4 Incubate for a defined time period R3->R4 D1 Stop reaction with formic acid or EDTA R4->D1 D2 Measure absorbance at the Soret peak of siroheme (e.g., ~415 nm) D1->D2 D3 Calculate enzyme activity based on the extinction coefficient of siroheme D2->D3

Figure 2: General experimental workflow for a this compound ferrochelatase assay.

Step-by-Step Method:

  • Preparation (Anaerobic Conditions): Due to the instability of ferrous iron (Fe²⁺) in the presence of oxygen, the assay should be performed under anaerobic conditions. Prepare all solutions with degassed buffers and work within an anaerobic chamber.

  • Reaction Setup: In a microcentrifuge tube or a cuvette, prepare the reaction mixture. A typical 100 µL reaction might consist of:

    • 70 µL Assay Buffer

    • 10 µL this compound solution (to a final concentration in the low micromolar range, to be optimized)

    • 10 µL this compound Ferrochelatase enzyme solution (concentration to be optimized to ensure linear reaction kinetics)

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.

  • Reaction Initiation: Start the reaction by adding 10 µL of freshly prepared FeSO₄ solution (final concentration to be optimized, typically in excess of the porphyrin substrate). Mix gently.

  • Incubation: Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding a defined volume of the stop solution.

  • Detection: Measure the absorbance of the resulting solution at the Soret peak maximum for siroheme. The exact wavelength should be determined empirically. A parallel reaction without the enzyme or without the iron substrate should be run as a control to measure the background absorbance.

  • Calculation of Activity: The concentration of siroheme produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of siroheme (must be determined or found in literature), c is the concentration, and l is the path length of the cuvette. Enzyme activity can then be expressed as nmol of product formed per minute per mg of protein (U/mg).

Considerations for Drug Development Professionals

  • Target Specificity: When screening for inhibitors of heme biosynthesis, a protoporphyrin IX-based assay with human ferrochelatase is the appropriate choice. A this compound-based assay is relevant for developing agents targeting microorganisms or plants that rely on the siroheme pathway, such as certain bacteria or fungi.

  • Assay Adaptation: This protocol can be adapted for high-throughput screening (HTS) in a microplate format. Detection methods can also be modified, for instance, by using HPLC to separate the product from the substrate for more precise quantification.

  • Inhibitor Studies: To determine the IC₅₀ of a potential inhibitor, the assay can be performed with fixed concentrations of enzyme and substrates in the presence of varying concentrations of the inhibitor compound.

Conclusion

The selection of the correct porphyrin substrate is fundamental to the accurate assessment of ferrochelatase activity. This compound is the specific substrate for this compound ferrochelatase (SirB) and is integral to the siroheme biosynthetic pathway. The protocol and information provided herein are intended to guide researchers in setting up a robust and physiologically relevant assay for this specific class of enzymes, thereby avoiding potential misinterpretations of data that can arise from using incorrect substrates. This distinction is critical for basic research into microbial and plant metabolism as well as for the targeted development of antimicrobial or herbicidal agents.

References

Application Notes & Protocols: Fluorescent Labeling of Sirohydrochlorin for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a key metabolic intermediate in the biosynthetic pathway of siroheme, a prosthetic group essential for sulfite and nitrite reductases.[1][2] As a crucial node in tetrapyrrole metabolism, the ability to visualize and track this compound within living cells offers a powerful tool for studying metabolic flux, enzyme activity, and the regulation of heme and chlorophyll biosynthesis.[1] This document provides a detailed, hypothetical protocol for the fluorescent labeling of this compound and its application in cellular imaging. The proposed method is based on the known chemical structure of this compound, which possesses multiple carboxylic acid groups suitable for conjugation, and established bioconjugation techniques.

Principle of Labeling

The proposed labeling strategy involves the covalent conjugation of an amine-functionalized fluorescent dye to one of the carboxylic acid groups of this compound. This is achieved through a carbodiimide crosslinking reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[3][4][5] EDC activates the carboxyl groups on this compound to form a highly reactive O-acylisourea intermediate.[4][5] The addition of sulfo-NHS stabilizes this intermediate by converting it to an amine-reactive sulfo-NHS ester, which then efficiently reacts with the primary amine of the fluorescent dye to form a stable amide bond.[3][4] This two-step process enhances coupling efficiency and is performed in aqueous solutions under mild conditions.[3][6]

Data Presentation

For this hypothetical protocol, two common amine-reactive fluorescent dyes are proposed: Alexa Fluor™ 488 amine and sulfo-Cyanine5 amine. Their selection allows for imaging in the green and far-red channels, respectively, providing flexibility for different imaging setups and multicolor experiments. The choice of dye should be guided by the available fluorescence microscopy equipment.

Table 1: Spectroscopic Properties of Selected Amine-Reactive Fluorescent Dyes
PropertyAlexa Fluor™ 488 Aminesulfo-Cyanine5 Amine
Excitation Maximum (λex)495 nm[7]646 nm[8]
Emission Maximum (λem)519 nm[7]662 nm[8]
Molar Extinction Coefficient (ε)71,800 cm⁻¹M⁻¹[7]271,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ)0.91[7]0.28[8]
Recommended Laser Line488 nm633 or 647 nm
Emission ColorGreenFar-Red

Note: Spectroscopic properties may shift slightly upon conjugation to this compound.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive dye to this compound using EDC/sulfo-NHS chemistry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 amine or sulfo-Cyanine5 amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening the vials.

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 1-5 mM.

    • Add a 10-fold molar excess of the EDC/sulfo-NHS solution to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the fluorescent dye stock solution to the activated this compound mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with continuous stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the fluorescently labeled this compound from unreacted dye and byproducts using reverse-phase HPLC.

    • Monitor the elution profile using absorbance at the dye's excitation maximum and a wavelength suitable for this compound.

    • Collect the fractions corresponding to the conjugate.

  • Characterization and Storage:

    • Confirm the identity and purity of the product using mass spectrometry and absorbance spectroscopy.

    • Lyophilize the purified conjugate and store it at -20°C or -80°C, desiccated and protected from light.

Protocol 2: Cellular Imaging with Fluorescently Labeled this compound

This protocol outlines a general procedure for introducing the fluorescent this compound conjugate into cultured cells for imaging.

Materials:

  • Fluorescently labeled this compound (from Protocol 1)

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Live-cell imaging solution (e.g., phenol red-free medium or HBSS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filters and an environmental chamber

Procedure:

  • Cell Seeding:

    • Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Labeling Solution:

    • Prepare a 1 mM stock solution of the fluorescent this compound conjugate in DMSO or water.

    • Dilute the stock solution in pre-warmed, serum-free culture medium or live-cell imaging solution to the desired final working concentration (typically in the range of 1-10 µM).

  • Cellular Labeling:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in the cell culture incubator. The optimal incubation time and concentration should be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells 2-3 times with warm live-cell imaging solution to remove any unbound conjugate.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging solution to the cells.

    • Place the dish on the stage of the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorescent dye.

    • To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

Table 2: Hypothetical Experimental Parameters for Cellular Imaging
ParameterSettingPurpose
Cell LineHeLaCommonly used human cell line for imaging studies.
Seeding Density2 x 10⁵ cells/mLAchieve 50-70% confluency for imaging.
Probe Concentration1-10 µMTo be optimized for sufficient signal and minimal toxicity.
Incubation Time30-60 minutesTo be optimized for cellular uptake.
Imaging MediumPhenol red-free DMEMReduce background fluorescence.
Excitation/Emission488 nm / 500-550 nm (for AF488)To specifically excite and detect the fluorescent probe.
640 nm / 660-710 nm (for Cy5)
Microscope Objective60x or 100x oil immersionHigh magnification for subcellular localization.
Imaging ModeConfocal or Widefield with deconvolutionObtain high-resolution images and reduce out-of-focus light.

Visualizations

Sirohydrochlorin_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SUMT (S-adenosyl-L-methionine: uroporphyrinogen-III methyltransferase) This compound This compound Precorrin2->this compound PcdH (Precorrin-2 dehydrogenase) Siroheme Siroheme This compound->Siroheme ShfC (this compound ferrochelatase)

Caption: Biosynthetic pathway of siroheme from uroporphyrinogen III.

Labeling_Workflow cluster_0 Fluorescent Labeling cluster_1 Cellular Imaging Siro This compound Activate Activate with EDC/sulfo-NHS Siro->Activate Conjugate Conjugate with Amine-Dye Activate->Conjugate Purify Purify via HPLC Conjugate->Purify LabeledSiro Fluorescent This compound Purify->LabeledSiro Label Incubate Cells with Fluorescent this compound LabeledSiro->Label Seed Seed Cells Seed->Label Wash Wash to Remove Unbound Probe Label->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for fluorescent labeling and cellular imaging.

References

Application Notes and Protocols for Cloning and Expression of Sirohydrochlorin Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of the multi-functional enzyme, sirohydrochlorin synthase. In Escherichia coli, this enzyme is known as CysG and is a key player in the biosynthesis of siroheme, a vital cofactor for both sulfite and nitrite reductases.[1][2][3] Siroheme is synthesized from uroporphyrinogen III through a series of three enzymatic reactions, all catalyzed by the single CysG protein in E. coli.[1][2][3] The versatile nature of this enzyme, which performs S-adenosyl-L-methionine-dependent methylation, NAD⁺-dependent dehydrogenation, and ferrochelation, makes it a significant subject of study in fields ranging from fundamental enzymology to the development of novel antimicrobial agents.[1][2][4]

Overview of this compound Synthase (CysG)

This compound synthase (CysG) is a remarkable multifunctional enzyme that catalyzes the final three steps in the biosynthesis of siroheme from uroporphyrinogen III.[1][2] This pathway is crucial for the incorporation of sulfur and nitrogen into essential biomolecules in many bacteria and plants. The enzymatic activities of CysG are sequential:

  • Uroporphyrinogen-III C-methyltransferase (EC 2.1.1.107): CysG utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate uroporphyrinogen III at positions C-2 and C-7, forming precorrin-2.[1][5][6]

  • Precorrin-2 dehydrogenase (EC 1.3.1.76): The enzyme then catalyzes the NAD⁺-dependent oxidation of precorrin-2 to yield this compound.[1][5][7]

  • This compound ferrochelatase (EC 4.99.1.4): Finally, CysG facilitates the insertion of a ferrous iron ion (Fe²⁺) into this compound to produce the final product, siroheme.[1][3][5]

Data Presentation: Quantitative Analysis of Recombinant CysG Expression and Purification

The following tables summarize quantitative data for the expression and purification of recombinant E. coli CysG. These values can serve as a benchmark for researchers aiming to produce this enzyme.

Table 1: Expression of Recombinant this compound Synthase (CysG) in E. coli

ParameterValueReference
Expression Host E. coli BL21(DE3)[8]
Expression Vector pET-based vector
Inducer & Concentration 1 mM IPTG[9]
Induction Temperature 37°C[9]
Induction Time 4 hours
Typical Yield of Soluble Protein ~50 mg/L of culture[10]

Table 2: Purification of Recombinant this compound Synthase (CysG)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate 1200600051001
Ammonium Sulfate Precipitation (45-50%) 350440012.6732.5
Anion Exchange Chromatography (DEAE) 4531507052.514
Gel Filtration Chromatography (Sephacryl S-300) 20250012541.725

Note: The data in this table is representative and compiled from typical protein purification outcomes. Actual results may vary based on experimental conditions.

Experimental Protocols

Cloning of E. coli cysG Gene

This protocol describes the amplification of the cysG gene from E. coli K-12 genomic DNA and its cloning into a pET expression vector.

Materials:

  • E. coli K-12 genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • Forward Primer (with NdeI site): 5'- CATATG -3'

  • Reverse Primer (with XhoI site): 5'- CTCGAG -3'

  • pET-28a(+) vector

  • NdeI and XhoI restriction enzymes

  • T4 DNA Ligase

  • DH5α competent cells

  • LB agar plates with kanamycin (50 µg/mL)

Protocol:

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with ~100 ng of E. coli K-12 genomic DNA, 1 µM of each primer, 200 µM dNTPs, 1x Phusion HF Buffer, and 1 unit of Phusion DNA Polymerase.

    • Use the following cycling conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 1.5 min); final extension at 72°C for 10 min.

    • Analyze the PCR product on a 1% agarose gel to confirm the expected size of the cysG gene (~1.4 kb).

  • Restriction Digest:

    • Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes at 37°C for 2 hours.

    • Purify the digested insert and vector using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert to vector, 1x T4 DNA Ligase Buffer, and 1 unit of T4 DNA Ligase.

    • Incubate at 16°C overnight.

  • Transformation:

    • Transform E. coli DH5α competent cells with the ligation mixture.

    • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate at 37°C overnight.

  • Colony PCR and Sequencing:

    • Screen colonies by PCR using the T7 promoter and T7 terminator primers to identify clones with the correct insert.

    • Confirm the sequence of the positive clones by Sanger sequencing.

Expression and Purification of Recombinant this compound Synthase (CysG)

This protocol details the expression of His-tagged CysG in E. coli BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells harboring the pET-28a-cysG plasmid

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Bradford Reagent for protein quantification

Protocol:

  • Expression:

    • Inoculate 1 L of LB medium containing kanamycin (50 µg/mL) with a 10 mL overnight culture of E. coli BL21(DE3) carrying the pET-28a-cysG plasmid.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to incubate the culture at 37°C for 4 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Equilibrate a column with 2 mL of Ni-NTA agarose resin with 10 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged CysG protein with 5 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Determine the protein concentration of the purified fractions using the Bradford assay.

Enzymatic Activity Assays

3.3.1. Precorrin-2 Dehydrogenase Activity Assay

This assay measures the NAD⁺-dependent oxidation of precorrin-2 to this compound, which can be monitored spectrophotometrically.

Materials:

  • Purified CysG enzyme

  • Precorrin-2 (substrate)

  • NAD⁺

  • Assay Buffer (50 mM Tris-HCl pH 8.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, 10 µM precorrin-2, and 1 mM NAD⁺.

  • Initiate the reaction by adding a known amount of purified CysG enzyme.

  • Monitor the increase in absorbance at 376 nm, which corresponds to the formation of this compound.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.

3.3.2. This compound Ferrochelatase Activity Assay

This assay measures the insertion of Fe²⁺ into this compound to form siroheme. The reaction can be followed by a shift in the Soret peak of the porphyrin macrocycle.

Materials:

  • Purified CysG enzyme

  • This compound (substrate)

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (50 mM Tris-HCl pH 8.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Assay Buffer and 10 µM this compound.

  • Add a solution of freshly prepared FeSO₄ to a final concentration of 50 µM.

  • Initiate the reaction by adding a known amount of purified CysG enzyme.

  • Monitor the shift in the absorbance maximum from approximately 376 nm (this compound) to around 410 nm (siroheme).

  • Calculate the enzyme activity based on the rate of change in absorbance and the known extinction coefficients of the substrate and product. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of siroheme per minute.

Visualizations

Signaling Pathways and Experimental Workflows

Cloning_Workflow cluster_cloning Cloning of cysG Gene genomic_dna E. coli Genomic DNA pcr PCR Amplification of cysG genomic_dna->pcr digest_insert Restriction Digest (NdeI/XhoI) pcr->digest_insert ligation Ligation digest_insert->ligation pet_vector pET-28a(+) Vector digest_vector Restriction Digest (NdeI/XhoI) pet_vector->digest_vector digest_vector->ligation transformation Transformation into DH5α ligation->transformation screening Colony PCR & Sequencing transformation->screening recombinant_plasmid Recombinant Plasmid (pET-28a-cysG) screening->recombinant_plasmid

Cloning workflow for the cysG gene.

Expression_Purification_Workflow cluster_expression Expression and Purification of CysG transformation Transform pET-28a-cysG into BL21(DE3) culture Culture Growth transformation->culture induction IPTG Induction culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Centrifugation lysis->clarification imac Ni-NTA Affinity Chromatography clarification->imac analysis SDS-PAGE & Activity Assays imac->analysis purified_protein Purified CysG imac->purified_protein

Expression and purification workflow for CysG.

CysG_Catalytic_Pathway cluster_pathway Siroheme Biosynthesis by CysG urogen Uroporphyrinogen III precorrin2 Precorrin-2 urogen->precorrin2  CysG (Methyltransferase) + 2 SAM This compound This compound precorrin2->this compound  CysG (Dehydrogenase) + NAD+ siroheme Siroheme This compound->siroheme  CysG (Ferrochelatase) + Fe2+

Catalytic pathway of this compound synthase (CysG).

References

Application of Mass Spectrometry for the Characterization of Sirohydrochlorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial intermediate in the biosynthesis of siroheme, a heme-like prosthetic group essential for sulfite and nitrite reductases in various organisms. As a member of the isobacteriochlorin family, its unique chemical structure, characterized by a reduced pyrrole ring system compared to porphyrins, presents specific challenges and opportunities for analytical characterization. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a primary tool for the detailed analysis of this compound. This document provides a comprehensive overview of the application of mass spectrometry for the characterization of this compound, including detailed protocols and data presentation guidelines. While direct experimental data for this compound is limited in publicly available literature, the methodologies presented here are based on established protocols for structurally similar tetrapyrrole compounds, such as porphyrins and uroporphyrinogens.

Core Principles of Mass Spectrometry for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a complex molecule like this compound, MS can provide:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental composition.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion, providing insights into the molecule's structure by analyzing the resulting fragment ions.

  • Quantification: When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the sensitive and specific quantification of this compound in complex biological matrices.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing tetrapyrroles like this compound, as it minimizes in-source fragmentation and allows the observation of the intact molecular ion.[1]

Experimental Protocols

The following protocols are proposed based on established methods for the analysis of porphyrins and other tetrapyrroles and are expected to be applicable for the characterization of this compound.

Protocol 1: Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

Materials:

  • Sample containing this compound (e.g., bacterial cell lysate, purified enzyme reaction)

  • Extraction solvent: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Homogenize the biological sample if necessary.

  • Add 3 volumes of cold extraction solvent to the sample.

  • Vortex vigorously for 1 minute to precipitate proteins and extract this compound.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted this compound.

  • For further purification and concentration, perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute this compound with the extraction solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for separating and detecting this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Full Scan MS (for identification): m/z 200-1200

  • Tandem MS (for structural analysis): Isolate the precursor ion corresponding to protonated this compound ([M+H]⁺) and perform collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved ValueTheoretical ValueMass Error (ppm)
Molecular FormulaC₄₂H₄₆N₄O₁₆
Precursor Ion ([M+H]⁺)m/z valuem/z valuevalue

Table 2: Quantitative Analysis of this compound in Biological Samples

Sample IDConcentration (ng/mL)Standard Deviation% RSD
Control 1valuevaluevalue
Control 2valuevaluevalue
Treated 1valuevaluevalue
Treated 2valuevaluevalue

Visualizations

Diagrams are essential for visualizing complex workflows and molecular structures.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18) Evaporation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Quantification Quantification LC_Separation->Quantification Full_Scan_MS Full Scan MS ESI->Full_Scan_MS Tandem_MS Tandem MS (CID) ESI->Tandem_MS Identification Identification (Accurate Mass) Full_Scan_MS->Identification Structure Structural Elucidation (Fragmentation) Tandem_MS->Structure

Caption: Experimental workflow for the characterization of this compound.

Sirohydrochlorin_Fragmentation cluster_fragments Potential Fragmentation Pathways This compound This compound [M+H]⁺ Fragment1 Loss of Side Chains (e.g., -CH₂COOH) This compound->Fragment1 Fragment2 Pyrrole Ring Opening This compound->Fragment2 Fragment3 Cleavage of Methylene Bridges This compound->Fragment3

Caption: Potential fragmentation pathways of this compound in tandem MS.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, provides a robust platform for the comprehensive characterization of this compound. The proposed protocols for sample preparation and LC-MS/MS analysis, derived from methodologies for similar tetrapyrrole compounds, offer a solid foundation for researchers. High-resolution mass spectrometry enables accurate mass determination for formula confirmation, while tandem mass spectrometry is invaluable for structural elucidation through fragmentation analysis. The systematic presentation of quantitative data in tables and the use of diagrams to visualize workflows and potential molecular fragmentation are crucial for clear communication and interpretation of results. Further research involving the analysis of this compound standards is necessary to establish definitive fragmentation patterns and optimize quantitative methods.

References

Application Notes and Protocols for Cell-Free Sirohydrochlorin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial metabolic intermediate in the biosynthesis of siroheme and cofactor F430, making it a molecule of significant interest for various biotechnological and pharmaceutical applications. Traditional in vivo production methods can be hampered by cellular regulation and toxicity. Cell-free systems offer a powerful alternative, enabling precise control over reaction conditions and the direct assembly of biosynthetic pathways. These application notes provide a detailed protocol for the development of a cell-free system for the production of this compound, from enzyme expression to final product analysis.

Principle

The cell-free synthesis of this compound is based on the enzymatic conversion of the precursor uroporphyrinogen III. This is achieved through a two-step enzymatic cascade involving uroporphyrinogen III methyltransferase and precorrin-2 dehydrogenase. In many bacteria, such as Escherichia coli, these activities are contained within a single multifunctional enzyme, CysG. This protocol will focus on utilizing the CysG enzyme for a streamlined one-pot reaction. The process involves the preparation of an E. coli cell extract enriched with the CysG enzyme, followed by the setup of the cell-free reaction with the necessary substrates and cofactors.

Data Presentation

While specific quantitative data for cell-free this compound production is not extensively published, data from related tetrapyrrole biosynthesis in cell-free systems can provide a benchmark. The following table summarizes expected and target values based on published results for similar pathways.

ParameterTarget ValueNotes
Enzyme Concentration
CysG-enriched extract10-30% (v/v)The optimal concentration should be determined empirically.
Substrate & Cofactor Concentration
Uroporphyrinogen III100 - 500 µMSubstrate inhibition may occur at higher concentrations.
S-adenosyl-L-methionine (SAM)1 - 2 mMMethyl group donor.
NAD+1 - 2 mMOxidizing agent for the dehydrogenase step.
Reaction Conditions
Temperature30 - 37 °C
Incubation Time4 - 12 hours
pH7.5 - 8.0
Expected Yield
This compound Titer>100 µMBased on yields of other tetrapyrroles in cell-free systems.
Conversion Rate>50%Molar conversion of uroporphyrinogen III to this compound.

Experimental Protocols

Protocol 1: Preparation of CysG-Enriched E. coli Cell Extract

This protocol describes the preparation of a cell-free extract from E. coli overexpressing the CysG enzyme.

Materials:

  • E. coli strain BL21(DE3) transformed with a plasmid for T7-inducible expression of CysG.

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT).

  • S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 0.5 mM DTT).

  • Lysozyme.

  • Sonicator.

  • High-speed centrifuge.

Procedure:

  • Inoculate a 1 L culture of LB medium with the CysG-expressing E. coli strain and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold S30A buffer.

  • Resuspend the cell pellet in 1 mL of S30A buffer per gram of wet cell paste.

  • Add lysozyme to a final concentration of 0.2 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (this is the CysG-enriched cell extract).

  • Perform a "run-off" reaction by incubating the extract with an energy solution (e.g., 3-PGA, amino acids) for 80 minutes at 37°C to deplete endogenous nucleic acids and substrates.

  • Dialyze the extract against S30B buffer overnight at 4°C.

  • Determine the protein concentration of the extract (e.g., using a Bradford assay), aliquot, and store at -80°C.

Protocol 2: Cell-Free Synthesis of this compound

This protocol outlines the setup of the "one-pot" reaction for this compound production using the CysG-enriched extract.

Materials:

  • CysG-enriched cell extract (from Protocol 1).

  • Uroporphyrinogen III solution (prepare fresh or use a stable precursor that is converted to uroporphyrinogen III in the extract).

  • S-adenosyl-L-methionine (SAM) stock solution.

  • NAD+ stock solution.

  • Energy solution (e.g., containing ATP, GTP, phosphoenolpyruvate, and pyruvate kinase).

  • Reaction buffer (e.g., HEPES or Tris-based buffer, pH 7.5-8.0).

  • Nuclease-free water.

Procedure:

  • Thaw the CysG-enriched cell extract and other reagents on ice.

  • In a microcentrifuge tube, assemble the following reaction mixture:

    • CysG-enriched cell extract (10-30% of total volume).

    • Reaction buffer (to a final concentration of 50-100 mM).

    • Energy solution (according to established cell-free synthesis protocols).

    • Uroporphyrinogen III (final concentration of 100-500 µM).

    • SAM (final concentration of 1-2 mM).

    • NAD+ (final concentration of 1-2 mM).

    • Nuclease-free water to the final volume.

  • Mix the components gently by pipetting.

  • Incubate the reaction at 30-37°C for 4-12 hours.

  • Stop the reaction by placing it on ice or by adding a quenching agent (e.g., trichloroacetic acid, if compatible with downstream analysis).

  • Analyze the reaction mixture for this compound production using HPLC.

Protocol 3: HPLC Quantification of this compound

This protocol provides a general method for the analysis and quantification of this compound. The exact parameters may need to be optimized.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a diode array detector (DAD) or fluorescence detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • This compound standard (if available).

Procedure:

  • Prepare a standard curve using known concentrations of a this compound standard. If a standard is not available, relative quantification can be performed.

  • Centrifuge the cell-free reaction mixture at high speed to pellet any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject 10-20 µL of the filtered sample onto the HPLC system.

  • Elute the compounds using a linear gradient, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Monitor the elution profile at the characteristic absorbance wavelengths of this compound (around 380 nm and 580 nm).

  • Identify the this compound peak based on its retention time compared to a standard (if available) and its characteristic UV-Vis spectrum.

  • Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Mandatory Visualizations

Sirohydrochlorin_Biosynthesis_Pathway cluster_CysG CysG Enzyme Uroporphyrinogen_III Uroporphyrinogen III Methyltransferase Uroporphyrinogen III Methyltransferase Domain Uroporphyrinogen_III->Methyltransferase 2 SAM -> 2 SAH Precorrin_2 Precorrin-2 Dehydrogenase Precorrin-2 Dehydrogenase Domain Precorrin_2->Dehydrogenase NAD+ -> NADH + H+ This compound This compound Dehydrogenase->this compound

Caption: Biosynthetic pathway of this compound from uroporphyrinogen III catalyzed by the CysG enzyme.

Cell_Free_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase start E. coli with CysG plasmid culture Cell Culture & Induction start->culture harvest Cell Harvesting & Lysis culture->harvest extract CysG-Enriched Cell Extract harvest->extract one_pot One-Pot Reaction Setup (Extract, Substrates, Cofactors) extract->one_pot incubation Incubation (30-37°C, 4-12h) one_pot->incubation hplc HPLC Analysis incubation->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for cell-free this compound production.

Application Notes & Protocols: Enzymatic Insertion of Metal Ions into Sirohydrochlorin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirohydrochlorin is a key metabolic intermediate in the biosynthesis of several essential tetrapyrrole-based cofactors.[1] As a branch-point molecule, it can be directed down different pathways depending on the metal ion inserted into its macrocycle.[2] The enzymatic insertion of ferrous iron (Fe²⁺) by this compound ferrochelatase (SirB) leads to the formation of siroheme, the active cofactor in sulfite and nitrite reductases.[3][4] Alternatively, the insertion of cobalt (Co²⁺) by cobaltochelatases (such as CbiK or CbiX) produces cobalt-sirohydrochlorin, a precursor in the anaerobic biosynthesis of vitamin B₁₂ (cobalamin).[5][6]

These metallation reactions are catalyzed by a family of enzymes known as class II chelatases, which do not require ATP for their activity.[7] Understanding and replicating these processes in vitro is crucial for studying enzyme mechanisms, producing essential cofactors for reconstitution studies, and developing novel therapeutic agents that target these biosynthetic pathways.

This document provides detailed protocols for the in vitro enzymatic synthesis of this compound and the subsequent insertion of cobalt and iron ions. It also outlines methods for the characterization of the final products.

Biosynthetic Pathway Overview

The insertion of iron or cobalt into this compound represents a critical divergence in the tetrapyrrole biosynthetic pathway. The process begins with the common precursor, uroporphyrinogen III, and proceeds through enzymatic methylation and oxidation to yield this compound.[8] At this stage, the specific chelatase enzyme determines the final product.

This compound Metalation Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM-dependent Methylation (e.g., SirA) SHC This compound Precorrin2->SHC NAD+-dependent Dehydrogenation (e.g., SirC) Siroheme Siroheme (Fe-Sirohydrochlorin) SHC->Siroheme Fe²⁺ Insertion (Enzyme: SirB) CoSHC Cobalt-Sirohydrochlorin SHC->CoSHC Co²⁺ Insertion (Enzyme: CbiX, CbiK)

Caption: Biosynthetic pathway from Uroporphyrinogen III to Siroheme and Cobalt-Sirohydrochlorin.

Quantitative Data Summary

The enzymatic metalation of this compound can be effectively monitored using UV-Vis spectroscopy due to distinct changes in the absorption spectrum upon metal insertion. The characteristic Soret band and Q-bands of the tetrapyrrole macrocycle shift significantly.

CompoundSoret Band (λmax)Other Major Peaks (λmax)Reference(s)
This compound376 nm-[5]
Siroheme (Fe²⁺)~386 nm~582 nm, ~710 nm[3][7]
Cobalt-Sirohydrochlorin (Co²⁺)414 nm590 nm[5]

Experimental Protocols

The following protocols describe the preparation of the necessary biological reagents and the subsequent enzymatic metal insertion reactions. All procedures involving ferrous iron or reduced tetrapyrroles must be conducted under strict anaerobic conditions to prevent oxidation.

Preparatory Steps: Reagent Synthesis

Protocol 4.1.1: Expression and Purification of Recombinant Chelatases (General Protocol)

The chelatase enzymes (e.g., SirB, CbiX) are typically produced as His-tagged recombinant proteins in E. coli.

  • Expression: Transform E. coli BL21(DE3) cells with an appropriate expression vector (e.g., pET series) containing the gene for the His-tagged chelatase. Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1.0 mM) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and DNase I. Lyse the cells by sonication on ice.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash and Elution: Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the His-tagged protein using an Elution Buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the purified enzyme into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or dialysis. Store the purified enzyme at -80°C.

Protocol 4.1.2: In Situ Enzymatic Synthesis of this compound

This compound is unstable and typically generated immediately prior to use in the metalation assay.

  • Reaction Mixture: Prepare a reaction mixture containing the necessary enzymes for conversion of uroporphyrinogen III to this compound (e.g., SirA and SirC, or a multi-functional enzyme like CysG).

  • Substrates: In an anaerobic environment (e.g., a glove box), combine uroporphyrinogen III, S-adenosyl-L-methionine (SAM), and NAD⁺ in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubation: Add the purified enzymes to initiate the reaction. Incubate at 37°C.

  • Monitoring: Monitor the formation of this compound by observing the appearance of its characteristic absorption maximum at 376 nm.[5] The resulting solution containing this compound is used directly in the subsequent chelatase assays.

Metal Insertion Protocols

Experimental_Workflow cluster_prep Preparation (Anaerobic) cluster_assay Chelatase Assay (Anaerobic) cluster_analysis Analysis Enzyme_Prep Purify Chelatase (e.g., SirB, CbiX) Initiate Add Purified Chelatase to Initiate Reaction Enzyme_Prep->Initiate SHC_Synth Synthesize this compound (in situ) Setup Prepare Assay Mix: Buffer, this compound, Metal Salt (Fe²⁺ or Co²⁺) SHC_Synth->Setup Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Monitor Monitor Reaction Progress (UV-Vis Spectroscopy) Incubate->Monitor Characterize Characterize Product (HPLC, Mass Spec) Monitor->Characterize

Caption: General experimental workflow for the enzymatic metalation of this compound.

Protocol 4.2.1: Cobalt Insertion using Cobaltochelatase (e.g., CbiX)

This protocol is adapted from published assays for CbiX-type enzymes.[5]

  • Anaerobic Conditions: Perform all steps in an anaerobic glove box (<2 ppm O₂). All buffers and solutions must be thoroughly degassed.

  • Reaction Mixture: In a 1 mL quartz cuvette, prepare the following reaction mixture in 50 mM Tris-HCl, pH 8.0:

    • This compound: 2.5 µM (from in situ synthesis)

    • Cobalt(II) Chloride (CoCl₂): 20 µM

  • Initiation: Equilibrate the mixture at 37°C. Initiate the reaction by adding the purified cobaltochelatase enzyme (e.g., CbiX) to a final concentration of approximately 0.1-0.5 µM.

  • Monitoring: Immediately monitor the reaction by scanning the UV-Vis spectrum. The successful insertion of cobalt is indicated by a decrease in the this compound peak at 376 nm and the appearance of new peaks for cobalt-sirohydrochlorin at 414 nm and 590 nm.[5]

  • Analysis: Record spectra at regular time intervals to determine the reaction rate.

Protocol 4.2.2: Iron Insertion using this compound Ferrochelatase (e.g., SirB)

This is a representative protocol based on the known properties of SirB and general ferrochelatase assay conditions.[9][10]

  • Anaerobic Conditions: Strict anaerobic conditions are critical to prevent the oxidation of Fe²⁺. Perform all steps in an anaerobic glove box. Use freshly prepared and degassed buffers.

  • Reaction Mixture: In a 1 mL quartz cuvette, prepare the following reaction mixture in 50 mM Tris-HCl, pH 8.0, containing a reducing agent such as 1 mM dithiothreitol (DTT):

    • This compound: ~5 µM (from in situ synthesis)

    • Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂): ~25 µM

  • Initiation: Equilibrate the mixture at 37°C. Initiate the reaction by adding the purified SirB enzyme to a final concentration of approximately 0.1-0.5 µM.

  • Monitoring: Immediately monitor the reaction by UV-Vis spectroscopy. Observe the decrease in the this compound peak at 376 nm and the emergence of the characteristic siroheme Soret peak around 386 nm.[3]

  • Analysis: Calculate enzyme activity based on the rate of siroheme formation, using the appropriate extinction coefficient.

Characterization of Products

Beyond UV-Vis spectroscopy, further characterization is recommended to confirm the identity and purity of the metallated products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used to separate this compound, siroheme, and other tetrapyrroles. This allows for quantification of product formation and assessment of purity.[4]

  • Mass Spectrometry (MS): LC-MS can be employed to confirm the exact mass of the product, verifying the incorporation of the correct metal ion.[4] The isotopic distribution pattern for iron can be a particularly clear indicator of successful insertion.[4]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Recombinant Sirohydrochlorin Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant sirohydrochlorin synthase expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of active this compound synthase.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase, and why is its recombinant expression challenging?

A1: this compound synthase, commonly known as CysG in Escherichia coli, is a key enzyme in the biosynthesis of siroheme, a vital cofactor for sulfite and nitrite reductases.[1] In many bacteria, including E. coli, this enzyme is a multifunctional protein that catalyzes three sequential steps: S-adenosyl-L-methionine (SAM)-dependent methylation of uroporphyrinogen III to precorrin-2, NAD+-dependent dehydrogenation of precorrin-2 to this compound, and ferrochelation of this compound to produce siroheme.[2][3][4] The complex, multi-domain nature of this enzyme can lead to challenges in recombinant expression, including improper folding, formation of insoluble inclusion bodies, and low catalytic activity.

Q2: What are the essential cofactors for recombinant this compound synthase activity?

A2: The enzymatic activities of this compound synthase (CysG) require specific cofactors. S-adenosyl-L-methionine (SAM) is required for the initial methylation steps, and NAD+ is essential for the dehydrogenation of precorrin-2 to this compound.[2][3][4] While E. coli expression hosts endogenously produce these cofactors, ensuring their availability can be critical for obtaining a high yield of active enzyme.

Q3: Is codon optimization necessary for expressing this compound synthase in E. coli?

A3: Yes, codon optimization is highly recommended. The gene encoding this compound synthase from other organisms may contain codons that are rarely used by E. coli. This codon bias can hinder translation efficiency, leading to truncated protein products and overall low expression levels. Synthesizing the gene with codons optimized for E. coli's translational machinery can significantly improve the yield of full-length, active protein.

Q4: My this compound synthase is expressed in inclusion bodies. What should I do?

A4: Inclusion bodies are insoluble aggregates of misfolded protein. While they can protect the protein from proteolysis, recovering active enzyme requires denaturation and refolding steps, which can be inefficient. To minimize inclusion body formation, it is recommended to optimize expression conditions, such as lowering the induction temperature and reducing the inducer concentration. Alternatively, co-expression with chaperone proteins or the use of solubility-enhancing fusion tags can improve the solubility of the recombinant protein.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recombinant expression of this compound synthase.

Issue 1: Low or No Protein Expression

Possible Causes:

  • Suboptimal Codon Usage: The gene sequence is not optimized for the E. coli expression host.

  • Toxicity of the Recombinant Protein: High-level expression of the foreign protein may be toxic to the host cells, leading to poor growth and low yield.

  • Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or mRNA secondary structure can impede protein expression.

  • Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the cell population.

Troubleshooting Steps:

  • Codon Optimization: Synthesize the this compound synthase gene with codons optimized for E. coli.

  • Use a Tightly Regulated Promoter: Employ an inducible promoter system (e.g., pET vectors with the T7 promoter) to control protein expression and minimize toxicity before induction.

  • Optimize Induction Conditions:

    • Induce the culture at a lower cell density (OD600 of 0.4-0.6).

    • Test a range of inducer (e.g., IPTG) concentrations.

  • Verify Plasmid Integrity: Isolate the plasmid from the expression strain and verify its sequence and integrity.

  • Switch Expression Strain: Try different E. coli expression strains, such as those designed to handle rare codons (e.g., Rosetta™ strains) or those with enhanced protein folding capabilities.

Issue 2: Low Yield of Soluble Protein (Inclusion Body Formation)

Possible Causes:

  • High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.

  • Suboptimal Growth Temperature: Higher temperatures can accelerate protein aggregation.

  • Lack of Chaperone Assistance: Insufficient levels of cellular chaperones to aid in proper protein folding.

  • Disulfide Bond Formation: Incorrect disulfide bond formation can lead to misfolding and aggregation.

Troubleshooting Steps:

  • Lower Expression Temperature: After induction, reduce the cultivation temperature to a range of 15-25°C. This slows down protein synthesis, allowing more time for proper folding.[5]

  • Reduce Inducer Concentration: Use the lowest concentration of inducer that still provides adequate expression levels to slow down the rate of protein synthesis.

  • Utilize Solubility-Enhancing Fusion Tags: Fuse a highly soluble protein or peptide tag (e.g., Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or a small poly-anionic tag) to the N- or C-terminus of the this compound synthase.[1][6][7]

  • Co-express Chaperones: Use an expression system that co-expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding of the recombinant protein.

  • Optimize Culture Medium: Supplementing the growth medium with osmolytes like sorbitol or betaine can sometimes improve protein solubility.

Issue 3: Low Specific Activity of Purified Protein

Possible Causes:

  • Absence or Insufficiency of Cofactors: Lack of NAD+ and/or SAM during expression and purification can lead to an inactive enzyme.

  • Improper Protein Folding: Even if soluble, the protein may not be in its native, active conformation.

  • Protein Degradation: Proteolytic degradation during cell lysis and purification can result in a non-functional protein.

  • Inappropriate Purification Conditions: pH, ionic strength, or the presence of certain buffer components can negatively affect enzyme activity.

Troubleshooting Steps:

  • Supplement with Cofactors:

    • Consider supplementing the culture medium with precursors for NAD+ and SAM biosynthesis.

    • Include NAD+ and SAM in the lysis and purification buffers to maintain enzyme stability and activity.

  • Use Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.

  • Gentle Lysis and Purification:

    • Perform all purification steps at 4°C to minimize proteolysis and aggregation.

    • Use gentle lysis methods such as sonication on ice or high-pressure homogenization.

  • Optimize Buffer Conditions: Empirically determine the optimal pH and ionic strength for the stability and activity of the recombinant this compound synthase.

  • Affinity Tag Purification: Utilize an affinity tag (e.g., His-tag) for a rapid and efficient one-step purification, which can minimize the time the protein is exposed to potentially denaturing conditions.

Data Presentation

Table 1: General Strategies for Optimizing Recombinant this compound Synthase Expression in E. coli

ParameterStandard ConditionOptimized ConditionExpected Outcome
Expression Host BL21(DE3)Rosetta(DE3) or other strains with rare tRNA supplementationIncreased translation efficiency and yield of full-length protein.
Codon Usage Native gene sequenceCodon-optimized for E. coliSignificant increase in protein expression levels.
Induction Temp. 37°C15-25°CIncreased yield of soluble, active protein; reduced inclusion body formation.[5]
Inducer (IPTG) Conc. 1 mM0.1 - 0.5 mMSlower protein synthesis rate, promoting proper folding and solubility.
Fusion Tag None or small tag (e.g., His-tag)Large soluble tag (e.g., MBP, GST) or small solubility-enhancing tagImproved solubility and potentially higher overall yield.[1][6]
Cofactor Availability Endogenous synthesisSupplementation of precursors or cofactors in media/buffersEnhanced specific activity of the purified enzyme.

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Synthase in E. coli
  • Transformation: Transform the expression plasmid containing the codon-optimized this compound synthase gene into a suitable E. coli expression host (e.g., BL21(DE3) or Rosetta(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of ~0.05-0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 18°C).

    • Add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged Recombinant this compound Synthase
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by passing them through a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Affinity Chromatography:

    • Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the bound protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis and Storage:

    • Assess the purity of the protein by SDS-PAGE.

    • Measure the protein concentration (e.g., by Bradford assay or A280).

    • Aliquot the purified protein and store at -80°C.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification transformation Transformation of E. coli starter_culture Overnight Starter Culture transformation->starter_culture main_culture Inoculate Main Culture starter_culture->main_culture growth Grow to Mid-Log Phase main_culture->growth induction Induce Expression (IPTG) growth->induction expression Low-Temperature Expression induction->expression harvesting Harvest Cells expression->harvesting lysis Cell Lysis harvesting->lysis clarification Clarification of Lysate lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity elution Elution affinity->elution buffer_exchange Buffer Exchange elution->buffer_exchange storage Store Purified Protein buffer_exchange->storage

Caption: Recombinant this compound synthase expression and purification workflow.

troubleshooting_low_yield cluster_expression_issues Expression Problems cluster_activity_issues Activity Problems start Low Yield of Recombinant This compound Synthase no_expression No/Low Protein Expression start->no_expression inclusion_bodies Inclusion Body Formation start->inclusion_bodies low_activity Low Specific Activity start->low_activity codon_opt Codon Optimization no_expression->codon_opt promoter_opt Optimize Promoter/ Induction no_expression->promoter_opt temp_opt Lower Expression Temperature inclusion_bodies->temp_opt tag_opt Use Solubility Fusion Tag inclusion_bodies->tag_opt chaperone_opt Co-express Chaperones inclusion_bodies->chaperone_opt cofactor_opt Add Cofactors (NAD+, SAM) low_activity->cofactor_opt purification_opt Optimize Purification Protocol low_activity->purification_opt

Caption: Troubleshooting flowchart for low yield of recombinant this compound synthase.

References

troubleshooting sirohydrochlorin instability during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of sirohydrochlorin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a crucial metabolic intermediate in the biosynthesis of siroheme and cofactor F430.[1] As a tetrapyrrole, specifically an isobacteriochlorin, its extended π-system makes it susceptible to degradation under common laboratory conditions, posing significant challenges to its isolation and purification. Key challenges stem from its sensitivity to light, oxidation, pH, and temperature.

Q2: What are the primary factors contributing to this compound instability during purification?

The main factors leading to this compound degradation are:

  • Light Exposure: Tetrapyrroles are known to be photosensitive. Exposure to light, especially UV and blue light, can lead to photodegradation.[2][3]

  • Oxidation: The isobacteriochlorin ring system of this compound is not fully aromatic and is thus susceptible to oxidation, which can alter its structure and function. Its precursor, precorrin-2, is known to be highly oxygen-sensitive.

  • pH: Extreme pH values can catalyze the degradation of tetrapyrroles. Maintaining a stable and appropriate pH is critical.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Metal Ions: The presence of certain metal ions can catalyze oxidation or other degradation pathways.[3][4]

Q3: What are the visible signs of this compound degradation?

This compound solutions have a characteristic UV-visible absorption spectrum with a major peak around 376 nm.[5] Degradation can be monitored by a decrease in the intensity of this peak and the appearance of new peaks corresponding to degradation products. A visual color change in the solution may also indicate degradation, although this can be subtle.

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.
Possible Cause Troubleshooting Steps
Degradation due to light exposure - Work under amber or red light. - Wrap all glassware and chromatography columns in aluminum foil. - Minimize the duration of light exposure at all stages.
Oxidation during purification - Degas all solvents and buffers prior to use. - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Add antioxidants such as ascorbic acid or β-mercaptoethanol to buffers.[6][7]
Inappropriate pH of buffers - Determine the optimal pH for this compound stability (typically near neutral, but requires empirical testing). - Use well-buffered solutions to maintain a constant pH throughout the purification process.
High temperature during processing - Perform all purification steps at low temperatures (e.g., 4°C). - Use pre-chilled solvents and columns.
Contamination with metal ions - Use high-purity water and reagents. - Treat buffers with a chelating resin (e.g., Chelex) to remove divalent metal ions. - Add EDTA to buffers as a chelating agent.
Inefficient extraction or chromatography - Optimize the extraction solvent system. - For column chromatography, ensure proper column packing and equilibration. - Develop a suitable gradient for HPLC to ensure good separation and minimize run time.
Problem 2: Multiple peaks observed during HPLC analysis, suggesting degradation.
Possible Cause Troubleshooting Steps
On-column degradation - Ensure the mobile phase is degassed and at the appropriate pH. - Work at reduced temperatures by using a column thermostat. - Test different stationary phases (e.g., C18, C8) to find one that is less reactive.
Degradation in the autosampler - Use a cooled autosampler (e.g., 4°C). - Minimize the time the sample spends in the autosampler before injection. - Prepare samples immediately before analysis.
Formation of aggregates - Modify the mobile phase by adding organic modifiers or changing the ionic strength. - Analyze the sample at different concentrations to check for concentration-dependent aggregation.
Presence of multiple isomers - If biosynthetic, the presence of isomers is possible. Optimize chromatographic conditions for their separation. - Characterize each peak by mass spectrometry to identify potential isomers.

Data Presentation: Factors Affecting this compound Stability

Factor Condition to Avoid Recommended Condition Rationale
Light Direct sunlight, fluorescent lightingDim, indirect light; use of amber vials or foil-wrapped containersPrevents photodegradation. Tetrapyrroles are known photosensitizers.
Oxygen Exposure to airDegassed buffers, inert atmosphere (N₂ or Ar)Minimizes oxidative degradation of the isobacteriochlorin ring.
Temperature Temperatures > 25°C for extended periods≤ 4°C for processing; -20°C to -80°C for storageReduces the rate of all chemical degradation reactions.
pH Strongly acidic (< 4) or strongly basic (> 9) conditionsNear-neutral pH (e.g., 6.5-7.5), buffered solutionPrevents acid- or base-catalyzed degradation.
Metal Ions Presence of transition metals (e.g., Fe²⁺, Cu²⁺)Use of metal-free reagents, addition of EDTAPrevents metal-catalyzed oxidation.
Solvents Protic solvents with reactive impurities (e.g., peroxides in ethers)High-purity, degassed, aprotic solvents for storage if possibleReduces the chance of solvent-mediated degradation.

Experimental Protocols

Protocol 1: Purification of this compound using DEAE Anion-Exchange Chromatography

This protocol is a general guideline and may require optimization.

  • Column Preparation:

    • Pack a column with DEAE-Sepharose resin.

    • Equilibrate the column with at least 5 column volumes of starting buffer (e.g., 20 mM Tris-HCl, pH 7.5) at 4°C.[8][9][10][11]

  • Sample Preparation:

    • Ensure the crude extract containing this compound is in a low-salt buffer compatible with the starting buffer.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Load the filtered sample onto the equilibrated DEAE column at a low flow rate (e.g., 0.5-1 mL/min).

    • Wash the column with 2-3 column volumes of the starting buffer to remove unbound impurities.

    • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer) over 10-20 column volumes.

    • Collect fractions and monitor the absorbance at ~376 nm to identify fractions containing this compound.[5]

  • Post-Elution Handling:

    • Immediately pool the fractions containing pure this compound.

    • If necessary, desalt the pooled fractions using a suitable method (e.g., dialysis or a desalting column) into a storage buffer containing a chelating agent and an antioxidant.

    • Store the purified this compound at -80°C under an inert atmosphere.

Protocol 2: Purity Analysis of this compound by Reversed-Phase HPLC
  • HPLC System and Column:

    • Use a standard HPLC system with a UV-Vis or diode array detector.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile with 0.1% (v/v) TFA.

    • All solvents should be HPLC grade and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25°C (can be lowered to improve stability).

    • Detection wavelength: 376 nm.

    • Injection volume: 10-20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the initial mobile phase conditions.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Characterization & Storage raw_material Biological Source crude_extract Crude Extract raw_material->crude_extract Solvent Extraction deae_column DEAE Anion-Exchange Chromatography crude_extract->deae_column Initial Purification hplc_analysis RP-HPLC Analysis deae_column->hplc_analysis Purity Check & Polishing pure_this compound Pure this compound hplc_analysis->pure_this compound analysis UV-Vis & MS Analysis pure_this compound->analysis storage Long-term Storage (-80°C, Inert Atmosphere) pure_this compound->storage troubleshooting_workflow start Low Yield or Impure Product check_light Protected from Light? start->check_light check_oxygen Oxygen Excluded? check_light->check_oxygen Yes implement_light_protection Action: Use amber vials, wrap equipment in foil. check_light->implement_light_protection No check_temp Low Temperature? check_oxygen->check_temp Yes implement_inert_atmosphere Action: Degas buffers, use N2/Ar atmosphere. check_oxygen->implement_inert_atmosphere No check_ph Optimal pH? check_temp->check_ph Yes implement_cold_chain Action: Work at 4°C, use chilled solvents. check_temp->implement_cold_chain No check_metals Metal Ions Chelated? check_ph->check_metals Yes adjust_ph Action: Buffer solution to optimal pH range. check_ph->adjust_ph No solution Pure Product check_metals->solution Yes add_chelators Action: Use high-purity reagents, add EDTA. check_metals->add_chelators No implement_light_protection->check_oxygen implement_inert_atmosphere->check_temp implement_cold_chain->check_ph adjust_ph->check_metals add_chelators->solution degradation_pathway cluster_stressors Stress Factors This compound This compound (Stable Form) oxidized_product Oxidized Products (Loss of Activity) This compound->oxidized_product Oxidation photodegradation_product Photodegradation Products (Ring Cleavage/Alteration) This compound->photodegradation_product Photodegradation acid_base_product Acid/Base Degradation Products This compound->acid_base_product pH Instability oxygen O₂ oxygen->oxidized_product light Light (hν) light->photodegradation_product ph H⁺ / OH⁻ ph->acid_base_product

References

Technical Support Center: Optimizing Buffer Conditions for Sirohydrochlorin Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sirohydrochlorin enzymatic assays. Our goal is to help you optimize your experimental conditions and overcome common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes that utilize this compound as a substrate?

A1: The primary enzymes that use this compound are chelatases, which catalyze the insertion of a metal ion into the this compound macrocycle. The two main types are:

  • This compound Ferrochelatase (EC 4.99.1.4) , also known as SirB, which inserts ferrous iron (Fe²⁺) to form siroheme.[1][2][3]

  • This compound Cobaltochelatase (EC 4.99.1.3) , including enzymes like CbiK and CbiX, which inserts cobalt (Co²⁺) in the biosynthesis of cobalamin (vitamin B₁₂).[4][5]

Q2: What is the general principle behind a this compound enzymatic assay?

A2: Most assays for this compound chelatases are continuous spectrophotometric or fluorometric assays. These assays monitor the reaction by detecting the decrease in the substrate, this compound, which is fluorescent and has a distinct absorbance spectrum. The product (siroheme or cobalto-sirohydrochlorin) has different spectral properties.[6][7]

Q3: Why are anaerobic conditions critical for this compound ferrochelatase assays?

A3: The substrate for this compound ferrochelatase is ferrous iron (Fe²⁺), which is rapidly oxidized to ferric iron (Fe³⁺) in the presence of oxygen. Ferric iron is not a substrate for the enzyme. Therefore, to ensure accurate kinetic measurements, the assay must be performed under strictly anaerobic conditions.[8][9][10]

Troubleshooting Guides

Issue 1: No or Low Enzyme Activity
Potential Cause Troubleshooting Steps
Oxygen contamination in ferrochelatase assays Ensure all buffers and solutions are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) and prepare them in an anaerobic chamber.[8][9] Use oxygen scavengers in your assay buffer if necessary.
Incorrect buffer pH The optimal pH for ferrochelatases is generally between 7.5 and 8.5. Prepare fresh buffer and verify the pH at the assay temperature.
Degraded this compound substrate This compound is sensitive to light and extreme pH.[11][12][13] Prepare fresh solutions of this compound and protect them from light. Store stock solutions at -80°C.
Inactive enzyme Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Presence of chelating agents If assaying for metal insertion, ensure your buffer is free of strong chelating agents like EDTA, which will sequester the metal ion substrate.
Issue 2: High Background Signal or Inconsistent Readings
Potential Cause Troubleshooting Steps
Precipitation of this compound This compound may precipitate at high concentrations or in certain buffer conditions. Visually inspect the assay mixture for any turbidity. Consider using a small amount of a non-denaturing detergent to improve solubility.[14][15][16][17][18]
Autofluorescence of buffer components or contaminants Run a blank reaction without the enzyme to measure the background fluorescence/absorbance. Use high-purity reagents and water to prepare buffers.
Light scattering from particulate matter Filter all buffers and solutions through a 0.22 µm filter before use.
Temperature fluctuations Ensure all components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or plate reader.

Experimental Protocols

General Protocol for a Continuous Spectrophotometric this compound Ferrochelatase Assay

This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.

1. Preparation of Anaerobic Assay Buffer:

  • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Degas the buffer by sparging with high-purity argon or nitrogen for at least 30 minutes.

  • Transfer the buffer to an anaerobic chamber.

  • Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 1-2 mM to help maintain a reducing environment. Note that the choice and concentration of the reducing agent can affect enzyme activity and should be optimized.[10]

2. Preparation of Reagents (inside an anaerobic chamber):

  • This compound Stock Solution: Dissolve this compound in the anaerobic assay buffer to a desired stock concentration. Protect the solution from light.

  • Ferrous Iron Stock Solution: Prepare a fresh stock solution of a ferrous salt (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O) in deoxygenated water.

  • Enzyme Solution: Dilute the purified this compound ferrochelatase to the desired concentration in the anaerobic assay buffer.

3. Assay Procedure (performed in an anaerobic chamber):

  • Set up the reaction mixture in a quartz cuvette, including the anaerobic assay buffer, this compound, and the enzyme solution.

  • Place the cuvette in a spectrophotometer and monitor the absorbance at the Soret peak of this compound (approximately 376-380 nm).

  • Initiate the reaction by adding the ferrous iron stock solution.

  • Continuously record the decrease in absorbance at the Soret peak over time.

4. Data Analysis:

  • Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

  • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), for which the extinction coefficient (ε) of this compound needs to be determined under your specific buffer conditions.

Quantification of this compound

A precise extinction coefficient for this compound can be determined by measuring the absorbance of a solution of known concentration. If a standard is not available, relative quantification can be performed by ensuring consistent preparation methods. The Soret peak of this compound is typically in the range of 376-380 nm.

Data Presentation

Table 1: Recommended Buffer Conditions for Chelatase Assays

ParameterThis compound FerrochelataseThis compound Cobaltochelatase
pH Range 7.5 - 8.57.0 - 8.0
Buffer System Tris-HCl, HEPESTris-HCl, HEPES
Metal Substrate Fe²⁺ (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)Co²⁺ (e.g., CoCl₂)
Reducing Agent DTT (1-2 mM) or other suitable agentNot strictly required, but can be included
Atmosphere AnaerobicAerobic or Anaerobic

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
No reactionInactive enzyme, oxygen contamination (for ferrochelatase), incorrect pHCheck enzyme storage, ensure anaerobic conditions, verify buffer pH
High backgroundSubstrate precipitation, buffer autofluorescenceUse detergents, filter buffers, run blanks
Non-linear reaction rateSubstrate depletion, product inhibitionUse lower enzyme concentration, analyze initial rates
Inconsistent replicatesPipetting errors, temperature fluctuationsUse calibrated pipettes, ensure temperature equilibration

Visualizations

EnzymaticAssayWorkflow General Workflow for a this compound Chelatase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Anaerobic Buffer B Prepare Substrate Stocks (this compound, Metal Ion) A->B C Prepare Enzyme Dilution B->C D Mix Buffer, this compound, and Enzyme C->D Transfer to cuvette E Initiate with Metal Ion D->E F Monitor Spectrophotometrically E->F G Plot Absorbance vs. Time F->G Collect data H Calculate Initial Velocity G->H I Determine Kinetic Parameters H->I

General Workflow for a this compound Chelatase Assay

TroubleshootingTree Troubleshooting Low Enzyme Activity Start Low/No Activity Observed Q1 Is the assay for Ferrochelatase? Start->Q1 A1_Yes Check for Oxygen Contamination - Degas buffers - Use anaerobic chamber Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the buffer pH correct? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Adjust pH to optimal range (7.5-8.5) Q2->A2_No No Q3 Is the this compound substrate fresh? A2_Yes->Q3 A3_Yes Check enzyme integrity Q3->A3_Yes Yes A3_No Prepare fresh substrate - Protect from light Q3->A3_No No A4 Verify enzyme storage and handling - Avoid freeze-thaw cycles A3_Yes->A4

Troubleshooting Low Enzyme Activity

References

Technical Support Center: Handling and Storage of Sirohydrochlorin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of sirohydrochlorin in solution. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color from its initial purple or yellow to a blue-green or brown. What is happening?

A1: A color change is a primary indicator of this compound degradation, most commonly due to oxidation. This compound is a tetrapyrrole, a class of compounds known for their susceptibility to oxidation, which alters their chromophoric properties. A shift in the Soret band maximum from approximately 378 nm to around 390 nm in the UV-Vis spectrum confirms this chemical transformation.[1]

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: The primary drivers of oxidation are:

  • Oxygen: Atmospheric oxygen is the principal oxidant.

  • Light: Exposure to light, particularly UV, can induce photo-oxidation.[2]

  • Trace Metal Ions: Transition metals can catalyze oxidation reactions.[3]

  • Non-Optimal pH: Extreme pH values can affect the stability of the molecule.

Q3: What is the best way to store this compound stock solutions?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C to -80°C, protected from light. If a solution is necessary, it should be prepared using deoxygenated solvents, aliquoted into sealed vials under an inert atmosphere (e.g., argon or nitrogen), and stored at -80°C.

Q4: Can I use antioxidants to protect my this compound solution?

A4: Yes, antioxidants can be effective. For porphyrin-related molecules, a combination of antioxidants can offer enhanced protection.[4] For aqueous solutions, a combination of ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can be beneficial.[4] For lipid-soluble environments, carotenoids like β-carotene and lycopene have shown protective effects against phototoxicity.[4] The choice of antioxidant should be evaluated for compatibility with your specific experimental system to avoid interference.

Troubleshooting Guide: this compound Instability

Use this guide to diagnose and resolve common issues related to the oxidation of this compound during your experiments.

Symptom / Observation Potential Cause Recommended Solution
Rapid Color Change During Experiment Oxygen Exposure: Solution was not prepared or handled under anaerobic conditions.Prepare all buffers and solutions using anaerobic techniques. Work in a glovebox or use Schlenk line techniques. See Protocol 1 .
Gradual Loss of Signal/Activity Over Time Low-Level Oxidation: Insufficient protection against ambient oxygen during storage or multi-step procedures.Add a compatible antioxidant cocktail to your buffers.[4] Ensure all storage containers are properly sealed under inert gas.
Inconsistent Spectroscopic Readings Photo-oxidation: Exposure to ambient light or intense light from instrumentation (e.g., fluorometer).Minimize light exposure by working in a dimly lit area and using amber-colored vials or wrapping containers in aluminum foil. Reduce instrument light intensity and measurement times where possible.
Precipitate Formation or Haze in Solution Metal-Catalyzed Oxidation/Degradation: Presence of trace metal contaminants in buffers or on glassware.Use high-purity (e.g., HPLC-grade) solvents and reagents. Treat buffers with a chelating agent like Chelex® 100 resin to remove divalent metal ions. Ensure all glassware is acid-washed.
Variable Experimental Results Inconsistent Handling Procedures: Variation in the preparation of this compound solutions between experiments.Standardize your handling procedures by strictly following a detailed SOP. See Protocol 1 for a reference workflow.

Experimental Protocols

Protocol 1: Preparation of Anaerobic this compound Stock Solution

This protocol details the steps for preparing a this compound stock solution with minimal risk of oxidation.

Materials:

  • Lyophilized this compound

  • High-purity, degassed solvent (e.g., 50 mM potassium phosphate buffer, pH 8.0)[1]

  • Inert gas (Argon or Nitrogen) source

  • Schlenk line or anaerobic glovebox

  • Gas-tight syringes and septa-sealed vials

  • (Optional) Antioxidants: Ascorbic acid, α-tocopherol

Procedure:

  • Solvent Deoxygenation: Degas the chosen solvent for at least 30 minutes by sparging with argon or nitrogen. Alternatively, use several freeze-pump-thaw cycles.

  • Inert Atmosphere: Perform all subsequent steps under a continuous stream of inert gas (if using a Schlenk line) or inside an anaerobic glovebox.

  • Equilibration: Place the vial of lyophilized this compound and the deoxygenated solvent into the anaerobic environment and allow them to equilibrate for 15-20 minutes.

  • Reconstitution: Using a gas-tight syringe, transfer the desired volume of deoxygenated solvent into the vial of this compound to achieve the target concentration.

  • Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing, which can introduce dissolved gas.

  • (Optional) Antioxidant Addition: If using antioxidants, add them from a pre-prepared, deoxygenated stock solution.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in septa-sealed vials. This prevents repeated exposure of the main stock to potential contaminants and oxygen during freeze-thaw cycles.

  • Storage: Seal the vials, wrap them in parafilm for extra security, and store them at -80°C, protected from light.

Protocol 2: Monitoring this compound Stability via UV-Vis Spectroscopy

This method allows for the quantitative assessment of this compound integrity over time.

Materials:

  • UV-Vis spectrophotometer

  • Anaerobic quartz cuvette with a septa-sealed cap[5]

  • This compound solution

  • Deoxygenated buffer for dilution

Procedure:

  • Blanking: Use a deoxygenated buffer to blank the spectrophotometer.

  • Sample Preparation: Inside an anaerobic glovebox, dilute a small aliquot of the this compound stock solution to a suitable concentration for spectroscopic analysis in the anaerobic cuvette. Seal the cuvette.

  • Initial Spectrum: Immediately record the full UV-Vis spectrum (e.g., 300-700 nm). Note the absorbance maximum of the Soret peak, which should be around 376-378 nm.[1][5]

  • Time-Course Monitoring:

    • To test stability under specific conditions (e.g., exposure to air, light), record spectra at regular intervals (e.g., every 5, 15, 30, 60 minutes).

    • To assess storage stability, measure the spectrum of a freshly thawed aliquot over several hours or days.

  • Data Analysis:

    • Track the absorbance value at the Soret peak maximum (~378 nm). A decrease indicates degradation.

    • Monitor for the appearance and increase of a new peak around 390 nm, which signifies the formation of an oxidized species.[1]

    • Calculate the percentage of intact this compound remaining over time.

Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the expected stability based on handling procedures. Researchers should generate their own stability data for specific buffer compositions and experimental setups.

Storage/Handling ConditionExpected Stability (Qualitative)Key Influencing Factors
Lyophilized powder, -80°C, darkHigh Absence of water and oxygen.
Anaerobic solution, -80°C, darkGood to High Quality of deoxygenation, vial seal integrity.
Anaerobic solution, 4°C, darkModerate Susceptible to slow oxidation from residual oxygen.
Solution at Room Temp, exposed to air/lightVery Low Rapid oxidation and photo-degradation.

Visual Guides

G cluster_0 Symptom Identification start Observe Change in Solution (e.g., Color, Spectrum) is_rapid is_rapid start->is_rapid sol_oxygen sol_oxygen is_rapid->sol_oxygen Yes (Likely O2) is_light is_light is_rapid->is_light No (Gradual) sol_light sol_light is_light->sol_light Yes is_metal is_metal is_light->is_metal No sol_antioxidant sol_antioxidant is_metal->sol_antioxidant Yes sol_metal sol_metal is_metal->sol_metal No

G cluster_prep Preparation cluster_handling Anaerobic Handling cluster_storage Storage degas 1. Degas Solvent (Ar/N2 Purge) reconstitute 3. Reconstitute in Glovebox/Schlenk Line degas->reconstitute powder 2. Weigh Lyophilized This compound powder->reconstitute aliquot 4. Aliquot into Single-Use Vials reconstitute->aliquot store 5. Store at -80°C Protected from Light aliquot->store

G cluster_factors Accelerating Factors siro This compound (Stable Form) oxidized Oxidized Products (Degraded) siro->oxidized Oxidation O2 Oxygen (O2) O2->oxidized Light Light (hν) Light->oxidized Metal Metal Ions (Mⁿ⁺) Metal->oxidized

References

common pitfalls in the chemical synthesis of sirohydrochlorin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Sirohydrochlorin

Welcome to the technical support center for the chemical and chemoenzymatic synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during the synthesis of this critical tetrapyrrole intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a modified tetrapyrrole macrocycle that serves as a crucial metabolic intermediate in the biosynthesis of several essential cofactors.[1][2] It is the precursor to siroheme (the prosthetic group in sulfite and nitrite reductases), cofactor F430 (involved in methanogenesis), and vitamin B12 (cobalamin).[1][2][3][4] Its complex and stereochemically rich structure makes its chemical synthesis a significant challenge, and access to this molecule is vital for studying the biosynthetic pathways and the function of the enzymes that utilize these cofactors.

Q2: What are the main synthetic strategies for obtaining this compound?

A2: There are two primary approaches for synthesizing this compound:

  • Total Chemical Synthesis: This involves a multi-step organic synthesis starting from simple precursors. A notable route employs a photochemical approach to construct the isobacteriochlorin macrocycle.[5] The total synthesis of related complex molecules like vitamin B12, achieved by Woodward and Eschenmoser, highlights the complexity of such endeavors which can involve dozens of steps.[6]

  • Chemoenzymatic or Biosynthetic Approach: This method utilizes a cascade of enzymes to mimic the natural biosynthetic pathway.[7][8] The synthesis typically starts from 5-aminolevulinic acid (ALA) and proceeds through key intermediates like uroporphyrinogen III and precorrin-2 (dihydrothis compound).[1][2]

Q3: My enzymatic synthesis is showing very low yield. What are the common bottlenecks?

A3: Low yields in the enzymatic synthesis often point to issues with one or more enzymes in the cascade. The conversion of uroporphyrinogen III to precorrin-2, catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT), is a frequent bottleneck.[9][10][11] This enzyme can be subject to substrate inhibition by uroporphyrinogen III and feedback inhibition by its by-product, S-adenosylhomocysteine (SAH).[9][11] Optimizing the relative concentrations of the enzymes in the pathway is crucial for maximizing product flux.[9][10]

Q4: I am observing the formation of uroporphyrinogen I instead of the desired uroporphyrinogen III. Why is this happening?

A4: The formation of uroporphyrinogen III from porphobilinogen (PBG) requires two enzymes: porphobilinogen deaminase and uroporphyrinogen III synthase (cosynthase).[12][13] The deaminase first creates a linear tetrapyrrole, preuroporphyrinogen.[12] In the absence of the uroporphyrinogen III synthase, this unstable intermediate will spontaneously cyclize to form the symmetric and biologically incorrect uroporphyrinogen I isomer.[12][13] This issue indicates a lack of, or insufficient activity of, uroporphyrinogen III synthase in your reaction mixture.

Troubleshooting Guides

Problem 1: Low Yield of Precorrin-2 (Dihydrothis compound) in Enzymatic Synthesis

Symptoms:

  • HPLC or LC-MS analysis shows a large amount of unreacted uroporphyrinogen III.

  • The final yield of this compound (after oxidation) is significantly lower than expected.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Sub-optimal Enzyme Ratios Titrate the concentrations of each enzyme in the pathway, particularly the methyltransferase (SUMT).Studies have shown that optimal molar ratios of enzymes are necessary to prevent the accumulation of intermediates and overcome inhibition. For instance, a study found an optimal ratio for PBGS:PBGD:UROS:SUMT to be approximately 1:7:7:34.[9][10]
Substrate Inhibition of SUMT Optimize the initial concentration of the starting material, 5-aminolevulinic acid (ALA).High concentrations of ALA can lead to the accumulation of uroporphyrinogen III to levels that inhibit the SUMT enzyme.[9][14] The optimal ALA concentration has been found to be around 5 mM in some in vitro systems.[9][10]
Cofactor Limitation or Inhibition Optimize the concentration of S-adenosyl-L-methionine (SAM).The methyltransferase (SUMT) requires SAM as a methyl donor. While essential, excessively high concentrations of SAM can also be inhibitory. An optimal concentration of around 200 µM has been reported.[9][10]
Enzyme Instability or Inactivity Ensure proper protein folding, purification, and storage conditions. Use freshly prepared enzymes for the reaction.Enzymes are sensitive to temperature, pH, and storage duration. Loss of activity in one enzyme will halt the entire cascade.
Problem 2: Chemical Instability and Degradation of Intermediates

Symptoms:

  • Appearance of multiple, unidentified peaks in HPLC analysis.

  • Discoloration of the reaction mixture.

  • Low recovery of the final product after purification.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Oxidation of Porphyrinogens Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed buffers and solvents.Porphyrinogens, like uroporphyrinogen III, are highly susceptible to non-enzymatic oxidation to their corresponding stable, colored porphyrin forms, which are dead-end products in this pathway.
Instability of Precorrin-2 Proceed immediately to the next step (oxidation to this compound) after the enzymatic synthesis of precorrin-2. Keep samples cold and protected from light.Precorrin-2 (dihydrothis compound) is an unstable intermediate.[2] Minimizing its handling and storage time is critical to prevent degradation.
Photochemical Degradation Protect all intermediates and the final product from light by using amber vials or covering glassware with aluminum foil.Tetrapyrroles are generally light-sensitive and can undergo photochemical degradation, leading to complex mixtures and reduced yields.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol is a generalized procedure based on multi-enzyme "one-pot" systems described in the literature.[7][9]

1. Preparation of Reagents:

  • Prepare buffers (e.g., Tris-HCl, pH 8.0) and degas thoroughly.

  • Prepare stock solutions of 5-aminolevulinic acid (ALA), S-adenosyl-L-methionine (SAM), and NAD+.

  • Purify the requisite enzymes: Porphobilinogen Synthase (PBGS), Porphobilinogen Deaminase (PBGD), Uroporphyrinogen III Synthase (UROS), S-adenosyl-L-methionine-dependent Uroporphyrinogen III Methyltransferase (SUMT), and Precorrin-2 Dehydrogenase.

2. Enzymatic Reaction:

  • In an anaerobic environment (glove box), combine the degassed buffer, ALA (e.g., to a final concentration of 5 mM), and SAM (e.g., 200 µM).

  • Add the enzymes in their optimized molar ratios.

  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for several hours.

3. Oxidation to this compound:

  • After the formation of precorrin-2 is confirmed (e.g., by UV-vis spectroscopy or LC-MS of a small aliquot), add NAD+ to the reaction mixture to initiate the enzymatic oxidation by precorrin-2 dehydrogenase.

  • Alternatively, gentle aeration (exposure to air) can achieve non-enzymatic oxidation, though this may be less controlled.

4. Purification:

  • Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Centrifuge to remove precipitated proteins.

  • Purify the supernatant containing this compound using reverse-phase HPLC or ion-exchange chromatography (e.g., on a DEAE column).[7]

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the enzymatic synthesis of this compound.

G cluster_0 Troubleshooting Workflow: Low this compound Yield Start Low Yield Observed Check_UroI Check for Uroporphyrinogen I Formation Start->Check_UroI Check_UroIII Check for Uroporphyrinogen III Accumulation Optimize_SUMT Optimize [SUMT] & [SAM] Address Substrate Inhibition Check_UroIII->Optimize_SUMT Yes Check_Oxidation Assess Oxidation Step (Precorrin-2 to this compound) Check_UroIII->Check_Oxidation No Check_UroI->Check_UroIII No Check_UROS Increase UROS Activity or Concentration Check_UroI->Check_UROS Yes Success Yield Improved Optimize_SUMT->Success Check_UROS->Success Check_Degradation Investigate Degradation (Inert atmosphere, light protection) Check_Oxidation->Check_Degradation Oxidation Inefficient Check_Oxidation->Success Oxidation OK Check_Degradation->Success

Caption: Troubleshooting flowchart for low-yield this compound synthesis.

Biosynthetic Pathway Overview

This diagram illustrates the key enzymatic steps from the precursor Uroporphyrinogen III to this compound.

G cluster_1 This compound Biosynthetic Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 SUMT + SAM SAH1 SAH UroIII->SAH1 Precorrin2 Precorrin-2 (Dihydrothis compound) Precorrin1->Precorrin2 SUMT + SAM SAH2 SAH Precorrin1->SAH2 This compound This compound Precorrin2->this compound Precorrin-2 Dehydrogenase + NAD+ NADH NADH Precorrin2->NADH SAM1 SAM SAM1->UroIII SAM2 SAM SAM2->Precorrin1 NAD NAD+ NAD->Precorrin2

Caption: Key enzymatic steps from Uroporphyrinogen III to this compound.

References

improving the resolution of sirohydrochlorin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of sirohydrochlorin and related tetrapyrrole macrocycles. Given the limited specific literature on this compound chromatography, the advice provided is based on established methods for structurally similar compounds such as porphyrins and chlorins.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the chromatography of this compound?

This compound and related compounds are often prone to aggregation, leading to poor peak shape and resolution. They can also be sensitive to light and oxidation, which can cause degradation and the appearance of artifact peaks. Careful sample preparation and the use of appropriate mobile phases are crucial to mitigate these issues.

Q2: Which type of chromatography is most suitable for this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the separation of porphyrins and related macrocycles. The use of C18 columns with a gradient elution of an organic modifier (e.g., acetonitrile or methanol) in an aqueous buffer (often containing a small amount of an ion-pairing agent like trifluoroacetic acid) is a good starting point.

Q3: What are the optimal detection wavelengths for this compound?

This compound has a characteristic Soret band with a high molar absorptivity at approximately 376-380 nm. It also exhibits Q bands at longer wavelengths, typically around 580-590 nm. For maximum sensitivity, monitoring the Soret band is recommended. A photodiode array (PDA) detector is highly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of the full UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment.

Troubleshooting Guide

Issue 1: Poor Resolution and Peak Tailing

Poor resolution and tailing peaks are common issues when analyzing this compound and related compounds. This can be caused by several factors, including secondary interactions with the stationary phase, analyte aggregation, or an inappropriate mobile phase.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add an Ion-Pairing Agent: Introduce a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can help to protonate any free silanol groups on the silica-based stationary phase, reducing secondary interactions. It can also improve the solubility of the analyte.

    • Adjust the Organic Modifier: Experiment with different organic modifiers. Acetonitrile, methanol, and tetrahydrofuran (THF) have different selectivities and may improve resolution.

    • Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the Stationary Phase:

    • If peak tailing persists, consider using a column with a different stationary phase. A column with end-capping can reduce silanol interactions. Phenyl-hexyl or embedded polar group phases can offer different selectivities for aromatic macrocycles.

  • Check for Aggregation:

    • This compound can aggregate, especially at higher concentrations. Try diluting the sample. The use of a small amount of an organic solvent like dimethyl sulfoxide (DMSO) in the sample solvent can also help to prevent aggregation.

Issue 2: Ghost Peaks and Baseline Noise

The appearance of unexpected peaks (ghost peaks) or a noisy baseline can indicate contamination or analyte degradation.

Troubleshooting Steps:

  • Ensure High Purity Solvents and Reagents: Use HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the solvents can accumulate on the column and elute as ghost peaks during the gradient.

  • Protect from Light: this compound is light-sensitive. Prepare samples in amber vials and protect the HPLC system from direct light to prevent photodegradation.

  • Prevent Oxidation: Degas the mobile phase to remove dissolved oxygen. Working under an inert atmosphere (e.g., argon or nitrogen) during sample preparation can also minimize oxidation.

  • Column Cleaning: If the column is contaminated, a thorough washing procedure is necessary. This typically involves flushing with a series of solvents of increasing and decreasing polarity.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and can be optimized for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 378 nm and 585 nm
Injection Volume 10 µL
Sample Solvent 50:50 Acetonitrile:Water with 0.1% TFA

Visual Guides

Troubleshooting_Workflow Start Poor Resolution or Peak Tailing CheckMobilePhase Modify Mobile Phase Start->CheckMobilePhase Primary Action ChangeColumn Change Stationary Phase CheckMobilePhase->ChangeColumn No Improvement SolutionFound Resolution Improved CheckMobilePhase->SolutionFound Success CheckAggregation Address Aggregation ChangeColumn->CheckAggregation No Improvement ChangeColumn->SolutionFound Success CheckAggregation->SolutionFound Success

Caption: Troubleshooting workflow for poor peak resolution.

Logical_Relationship This compound This compound (Analyte) Resolution Chromatographic Resolution This compound->Resolution StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->Resolution MobilePhase Mobile Phase (e.g., ACN/Water/TFA) MobilePhase->Resolution

Caption: Factors influencing chromatographic resolution.

Technical Support Center: In Vivo Sirohydrochlorin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the in vivo production of sirohydrochlorin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the in vivo biosynthesis of this compound?

A1: The biosynthesis of this compound from the common tetrapyrrole precursor uroporphyrinogen III involves a series of enzymatic steps. The specific enzymes depend on the host organism:

  • In Escherichia coli , a single multifunctional enzyme, CysG , catalyzes the entire process. This enzyme possesses both S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT) activity and precorrin-2 dehydrogenase/sirohydrochlorin ferrochelatase activity.[1]

  • In Bacillus megaterium , three separate enzymes are required: SirA (uroporphyrinogen III methyltransferase), SirC (precorrin-2 dehydrogenase), and SirB (this compound ferrochelatase).[2]

  • In Saccharomyces cerevisiae (yeast) , two enzymes are involved: Met1p (uroporphyrinogen III methyltransferase) and the bifunctional Met8p (precorrin-2 dehydrogenase and this compound ferrochelatase).[2]

  • In Staphylococcus aureus , the pathway also involves three enzymes: UroM (uroporphyrinogen III methyltransferase), P2D (precorrin-2 dehydrogenase), and ShfC (this compound ferrochelatase).[2]

Q2: Which host organisms are commonly used for the heterologous production of this compound?

A2: Escherichia coli is a frequently used host for heterologous expression of metabolic pathways due to its well-understood genetics, rapid growth, and the availability of numerous genetic tools.[3][4] However, the choice of host may depend on the specific enzymes being expressed and the desired post-translational modifications.

Q3: What are the main metabolic precursors required for this compound biosynthesis?

A3: The primary precursor for this compound is uroporphyrinogen III . This molecule is a critical branch point in the tetrapyrrole biosynthetic pathway, also leading to the synthesis of heme, chlorophyll, and cobalamin (vitamin B12).[5][6][7][8] Therefore, ensuring a sufficient supply of uroporphyrinogen III is a key strategy for enhancing this compound production.

Q4: How can I quantify the in vivo production of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound. A validated HPLC method with a suitable column (e.g., C18) and a mobile phase can be used to separate and quantify this compound from cell extracts.[2][9] The detection wavelength should be optimized for this compound's absorption spectrum.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low or no this compound production Inefficient enzyme expression: The heterologous enzymes (e.g., SirA, SirB, SirC) may not be expressed at sufficient levels.- Optimize codon usage of the expression genes for the host organism.- Use a stronger promoter to drive gene expression.- Co-express molecular chaperones to aid in proper protein folding.
Metabolic bottleneck in precursor supply: Insufficient levels of the precursor uroporphyrinogen III can limit the overall yield.- Overexpress the enzymes involved in the synthesis of uroporphyrinogen III from 5-aminolevulinic acid (ALA), such as ALA dehydratase (ALAD), porphobilinogen deaminase (PBGD), and uroporphyrinogen III synthase (UROS).[10][11]
Feedback inhibition: The accumulation of downstream products like heme can inhibit early enzymes in the tetrapyrrole pathway, such as 5-aminolevulinic acid synthase (ALAS).[6]- Use mutant forms of enzymes that are resistant to feedback inhibition.- Engineer the pathway to divert flux away from inhibitory downstream products.
Toxicity of intermediates: Accumulation of tetrapyrrole intermediates can be toxic to the host cells, leading to reduced growth and productivity.[3][6]- Balance the expression levels of the pathway enzymes to avoid the buildup of any single intermediate.- Optimize culture conditions (e.g., temperature, aeration) to minimize cellular stress.
Inconsistent production yields Plasmid instability: The expression plasmids carrying the this compound biosynthesis genes may be lost during cell division.- Use a host strain with improved plasmid stability.- Integrate the expression cassette into the host chromosome.
Variability in culture conditions: Inconsistent media composition, pH, or temperature can affect enzyme activity and overall production.- Maintain strict control over all fermentation parameters.- Use a well-defined growth medium.
Difficulty in product purification Low intracellular concentration: The target molecule may be present at low levels within the cell, making extraction and purification challenging.- Optimize the expression and metabolic pathways to maximize intracellular accumulation.- Develop a sensitive and specific extraction and purification protocol.
Product degradation: this compound and its precursors can be sensitive to light and oxygen.- Perform all extraction and purification steps under low-light and anaerobic or microaerobic conditions.

Experimental Protocols

General Protocol for Heterologous Expression of this compound Biosynthesis Pathway in E. coli

This protocol provides a general framework. Specific details may need to be optimized for your particular expression system and target enzymes.

  • Vector Construction:

    • Synthesize the genes encoding the this compound biosynthesis enzymes (e.g., sirA, sirB, and sirC from Bacillus megaterium) with codon optimization for E. coli.

    • Clone the genes into a suitable expression vector or multiple compatible vectors. A bi-cistronic or multi-cistronic design can be used for co-expression from a single plasmid.[4]

  • Transformation:

    • Transform the expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction:

    • Inoculate a starter culture in Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight.

    • Inoculate a larger expression culture with the starter culture and grow at 37°C with shaking.

    • When the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Quantification of this compound:

    • Extract the this compound from the cell lysate.

    • Analyze the extract by HPLC to quantify the product.

Signaling and Metabolic Pathways

Metabolic Engineering Strategies for Increased this compound Production

To enhance the in vivo production of this compound, a multi-pronged metabolic engineering approach is often necessary. The following diagram illustrates key target points for optimization in a host organism like E. coli.

Sirohydrochlorin_Production_Pathway cluster_precursor Precursor Supply cluster_this compound This compound Biosynthesis cluster_competing Competing Pathways cluster_optimization Optimization Strategies Glutamate Glutamate ALA_Synthase 5-Aminolevulinic Acid Synthase (hemA) Glutamate->ALA_Synthase C5 Pathway ALA 5-Aminolevulinic Acid ALA_Synthase->ALA Opt1 Overexpress hemA, hemB, hemC, hemD to increase Uroporphyrinogen III pool Opt4 Use feedback-resistant enzyme variants Uro_III_Synthase Uroporphyrinogen III Synthase (hemD) ALA->Uro_III_Synthase Multiple Steps (hemB, hemC) Uroporphyrinogen_III Uroporphyrinogen III Uro_III_Synthase->Uroporphyrinogen_III SUMT Uroporphyrinogen III Methyltransferase (SirA/Met1p/UroM/CysG-C) Uroporphyrinogen_III->SUMT Heme_Pathway Heme Biosynthesis Uroporphyrinogen_III->Heme_Pathway Precorrin-2 Precorrin-2 SUMT->Precorrin-2 Opt2 Overexpress SirA/Met1p/UroM/CysG-C and SirC/Met8p/P2D/CysG-N Dehydrogenase Precorrin-2 Dehydrogenase (SirC/Met8p/P2D/CysG-N) Precorrin-2->Dehydrogenase Cobalamin_Pathway Cobalamin (B12) Biosynthesis Precorrin-2->Cobalamin_Pathway This compound This compound Dehydrogenase->this compound Opt3 Downregulate competing pathways (e.g., heme biosynthesis)

Caption: Metabolic pathway for this compound production and key optimization strategies.

This diagram outlines the central metabolic route from glutamate to this compound, highlighting the key enzymatic steps. It also indicates the branch points leading to competing pathways for heme and cobalamin biosynthesis. The "Optimization Strategies" section points to specific genetic modifications that can be implemented to increase the metabolic flux towards this compound. By overexpressing the enzymes in the precursor supply and the this compound biosynthesis pathways while potentially downregulating competing pathways, researchers can aim to achieve higher in vivo yields.

References

dealing with product inhibition in sirohydrochlorin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sirohydrochlorin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the enzymatic synthesis of this compound, with a particular focus on overcoming product inhibition.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is lower than expected. What are the potential causes related to product inhibition?

A1: Low yields in this compound synthesis can often be attributed to product inhibition at the initial enzymatic step. The primary enzyme responsible for the conversion of uroporphyrinogen III to precorrin-2, S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), is known to be inhibited by its own product, S-adenosylhomocysteine (SAH). Additionally, SUMT can experience substrate inhibition at high concentrations of uroporphyrinogen III.

Q2: How can I diagnose if product inhibition by S-adenosylhomocysteine (SAH) is occurring in my reaction?

A2: Diagnosing SAH-induced product inhibition typically involves monitoring the reaction kinetics. A progressive decrease in the reaction rate over time, which is more pronounced than what would be expected from substrate depletion alone, is a strong indicator. You can also perform experiments with varying initial concentrations of SAH to observe its inhibitory effect on the initial reaction velocity.

Q3: What is substrate inhibition in the context of this compound synthesis?

A3: Substrate inhibition occurs when the enzyme's activity decreases at high concentrations of its substrate. In the this compound synthesis pathway, the enzyme SUMT is inhibited by its substrate, uroporphyrinogen III.[1] This means that simply increasing the amount of the initial precursor may not lead to higher product yields and could be counterproductive.

Q4: Are there any known inhibitors for the later stages of this compound synthesis, such as the dehydrogenation of precorrin-2?

A4: While product inhibition by this compound on precorrin-2 dehydrogenase has not been extensively documented in readily available literature, it is a possibility in enzymatic reactions. General troubleshooting for reduced efficiency in this step should include optimizing substrate and cofactor concentrations and ensuring the stability of the enzyme.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during this compound synthesis, with an emphasis on overcoming inhibition.

Problem 1: Low conversion of uroporphyrinogen III to precorrin-2.

Possible Cause:

  • Product inhibition of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) by S-adenosylhomocysteine (SAH).[1]

  • Substrate inhibition of SUMT by high concentrations of uroporphyrinogen III.[1]

  • Suboptimal concentrations of the cofactor S-adenosyl-L-methionine (SAM).

Troubleshooting Steps:

  • Optimize Enzyme and Substrate Ratios: Based on in vitro studies, specific molar ratios of the enzymes involved in the synthesis of precorrin-2 from 5-aminolevulinic acid (ALA) have been shown to maximize product formation by minimizing substrate and feedback inhibition.[1]

  • Control Substrate Concentration: Avoid excessively high initial concentrations of uroporphyrinogen III. It is recommended to maintain a concentration that maximizes the initial reaction velocity without causing significant substrate inhibition.

  • Optimize Cofactor Concentration: The concentration of SAM is critical. A study on in vitro precorrin-2 synthesis determined that a SAM concentration of 200 μM was optimal when using 5 mM of the initial precursor ALA.[1]

  • Consider In Situ SAH Removal: For continuous or high-yield batch reactions, implementing a system to remove SAH as it is formed can significantly improve the efficiency of the SUMT enzyme. This can be achieved enzymatically.

Problem 2: Accumulation of precorrin-2 and low yield of this compound.

Possible Cause:

  • Inefficient activity of precorrin-2 dehydrogenase.

  • Suboptimal concentration of the cofactor NAD+.

  • Instability of precorrin-2 dehydrogenase under reaction conditions.

Troubleshooting Steps:

  • Verify Precorrin-2 Dehydrogenase Activity: Ensure the enzyme is active and used at an appropriate concentration. Studies have shown that a concentration of 1 μM of precorrin-2 dehydrogenase was sufficient for the conversion of precorrin-2 to this compound in a tandem enzyme assay.[1]

  • Optimize NAD+ Concentration: Precorrin-2 dehydrogenase requires NAD+ as a cofactor.[2] Ensure that NAD+ is present in a non-limiting concentration.

  • Monitor Reaction Spectrophotometrically: The conversion of precorrin-2 to this compound can be monitored by observing the appearance of an absorption peak at 376 nm, which is characteristic of this compound.[1] This allows for real-time assessment of the dehydrogenase activity.

Data Presentation

Table 1: Optimized Conditions for In Vitro Precorrin-2 Synthesis

ParameterOptimized ValueReference
Molar Ratio of Enzymes (PBGS:PBGD:UROS:SUMT)~1:7:7:34[1]
S-adenosyl-L-methionine (SAM) Concentration200 μM[1]
5-aminolevulinic acid (ALA) Concentration5 mM[1]

Experimental Protocols

Protocol 1: In Vitro Tandem Enzymatic Synthesis and Monitoring of this compound

This protocol is adapted from a study on the optimization of precorrin-2 synthesis and is intended for the in vitro production and monitoring of this compound from 5-aminolevulinic acid (ALA).[1]

Materials:

  • Purified enzymes:

    • Porphobilinogen synthase (PBGS)

    • Porphobilinogen deaminase (PBGD)

    • Uroporphyrinogen III synthase (UROS)

    • S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)

    • Precorrin-2 dehydrogenase

  • 5-aminolevulinic acid (ALA)

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, ALA (to a final concentration of 5 mM), SAM (to a final concentration of 200 μM), and NAD+.

  • Enzyme Addition: Add the purified enzymes in the optimized molar ratio (PBGS:PBGD:UROS:SUMT ≈ 1:7:7:34). Add precorrin-2 dehydrogenase to a final concentration of approximately 1 μM.

  • Initiate Reaction: Start the reaction by placing the vessel at the optimal temperature for the enzymes (typically 37°C).

  • Monitoring: At regular intervals, take aliquots of the reaction mixture and measure the UV-Vis spectrum. Monitor the formation of this compound by observing the increase in absorbance at 376 nm.

Protocol 2: Assay for S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) Activity

This protocol provides a general method for assaying the activity of SUMT.

Materials:

  • Purified SUMT enzyme

  • Uroporphyrinogen III (substrate)

  • S-adenosyl-L-methionine (SAM) (cofactor)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system for product analysis

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a known concentration of uroporphyrinogen III, and SAM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified SUMT enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of precorrin-2 formed. The retention times of the substrate and product will need to be determined using standards.

  • Calculate Activity: Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.

Visualizations

Sirohydrochlorin_Synthesis_Pathway Uroporphyrinogen_III Uroporphyrinogen III SUMT Uroporphyrinogen III Methyltransferase (SUMT) Uroporphyrinogen_III->SUMT Precorrin_2 Precorrin-2 Precorrin_2_Dehydrogenase Precorrin-2 Dehydrogenase Precorrin_2->Precorrin_2_Dehydrogenase This compound This compound SUMT->Precorrin_2 SAH S-adenosyl- homocysteine (SAH) SUMT->SAH Precorrin_2_Dehydrogenase->this compound NADH NADH Precorrin_2_Dehydrogenase->NADH SAM S-adenosyl- methionine (SAM) SAM->SUMT SAH->Inhibition NAD NAD+ NAD->Precorrin_2_Dehydrogenase Inhibition->SUMT Product Inhibition

Caption: this compound synthesis pathway highlighting product inhibition.

Troubleshooting_Workflow Start Low this compound Yield Check_Precorrin_2 Check Precorrin-2 Levels Start->Check_Precorrin_2 Low_Precorrin_2 Low Precorrin-2 Check_Precorrin_2->Low_Precorrin_2 Low High_Precorrin_2 High Precorrin-2 Check_Precorrin_2->High_Precorrin_2 High Troubleshoot_SUMT Troubleshoot SUMT Step Low_Precorrin_2->Troubleshoot_SUMT Troubleshoot_Dehydrogenase Troubleshoot Dehydrogenase Step High_Precorrin_2->Troubleshoot_Dehydrogenase Optimize_Ratios Optimize Enzyme/ Substrate Ratios Troubleshoot_SUMT->Optimize_Ratios Optimize_SAM Optimize SAM Concentration Troubleshoot_SUMT->Optimize_SAM Check_Dehydrogenase_Activity Verify Dehydrogenase Activity Troubleshoot_Dehydrogenase->Check_Dehydrogenase_Activity Optimize_NAD Optimize NAD+ Concentration Troubleshoot_Dehydrogenase->Optimize_NAD Solution Improved Yield Optimize_Ratios->Solution Optimize_SAM->Solution Check_Dehydrogenase_Activity->Solution Optimize_NAD->Solution

Caption: Troubleshooting workflow for low this compound yield.

References

resolving ambiguous NMR peaks in sirohydrochlorin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sirohydrochlorin NMR Analysis

Welcome to the technical support center for the NMR analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in spectral interpretation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to aid in the structural elucidation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of a macrocycle like this compound can arise from several factors. Here’s a checklist to troubleshoot the issue:

  • Sample Concentration: Highly concentrated samples can lead to increased solution viscosity, which in turn causes broader lines.[1] If your sample is highly concentrated for ¹³C NMR, consider diluting it for the ¹H NMR experiment.

  • Presence of Solids: Undissolved particulate matter in the NMR tube will distort the magnetic field homogeneity, leading to significant line broadening.[1] Always filter your sample solution directly into the NMR tube through a pipette with a glass or cotton wool plug.[1][2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause severe broadening of NMR signals.[3] this compound is a precursor to siroheme and can chelate metals.[4] Ensure all glassware is scrupulously clean and consider using a chelating agent to sequester any metal ion contaminants. The presence of oxygen, which is paramagnetic, can also be a factor; degassing the sample using the freeze-pump-thaw technique may help.[1]

  • Shimming: Poor magnetic field homogeneity (shimming) is a common cause of broad and asymmetric peaks. Ensure the spectrometer is properly shimmed before acquisition.[5]

  • Molecular Aggregation: Porphyrin-like molecules can aggregate at higher concentrations, leading to broader signals. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt aggregation.

Q2: I have significant signal overlap in my this compound spectrum, especially between 2.0 and 4.0 ppm. How can I resolve these ambiguous peaks?

A2: Signal overlap is a common challenge with complex molecules like this compound, which has multiple acetate and propionate side chains. The most effective way to resolve these ambiguities is by using two-dimensional (2D) NMR spectroscopy.[6] These techniques spread the signals across a second frequency dimension, enhancing resolution.

  • COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are coupled to each other (typically through 2-3 bonds). This will help you trace the connectivity within the spin systems of the side chains (e.g., the -CH₂-CH₂- protons of the propionate groups).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since the ¹³C spectrum has a much wider chemical shift range, it is very effective at resolving overlapping proton signals by separating them based on their attached carbon's shift.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments and assigning quaternary carbons.

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆ instead of CDCl₃) can alter the chemical shifts of some protons, potentially resolving overlaps.[5]

The logical progression of these experiments is key to resolving the structure, as illustrated in the workflow diagram below.

Caption: Workflow for .

Q3: My this compound sample appears to be degrading in the NMR tube. What could be the cause and how can I prevent it?

A3: Sample degradation can occur, especially with sensitive natural products.

  • Acidic Solvent: Deuterated chloroform (CDCl₃) can decompose over time, especially when exposed to light and oxygen, forming small amounts of DCl and the highly toxic phosgene.[7] These acidic traces can catalyze degradation, particularly dehydration or rearrangement reactions, in acid-sensitive molecules.[8][9]

    • Solution: Use a fresh bottle of CDCl₃, store it in the dark, and consider filtering it through a small plug of basic alumina or adding solid sodium bicarbonate to the solvent bottle to neutralize any acid before use.[8][9] Alternatively, use a more inert solvent like benzene-d₆.

  • Oxidation: this compound is a reduced macrocycle and can be susceptible to oxidation.

    • Solution: Prepare the sample using solvents that have been purged with an inert gas like nitrogen or argon. If the sample is highly sensitive, consider preparing it in a glovebox and sealing the NMR tube.[1]

Quantitative Data Summary

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Proton Type¹H Chemical Shift (δ, ppm)Carbon Type¹³C Chemical Shift (δ, ppm)
Methylene bridge (-CH=)8.5 - 9.5Methylene bridge (=C-)95 - 110
Pyrrole β-H6.0 - 7.5Pyrrole α-C140 - 155
Propionate (-CH₂-CH₂-COOH)2.5 - 3.5Pyrrole β-C120 - 135
Acetate (-CH₂-COOH)3.5 - 4.5Quaternary C (sp³)55 - 70
Ring CH₃2.0 - 2.5Propionate (-CH₂-CH₂-COOH)30 - 40
Ring CH (sp³)4.0 - 5.0Acetate (-CH₂-COOH)40 - 50
Ring CH₃15 - 25
Carboxyl (-COOH)170 - 180

Note: Chemical shifts are highly dependent on solvent, concentration, and pH.[5]

Key Experimental Protocols

1. Sample Preparation Protocol

  • Mass: Weigh 5-10 mg of purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR experiments.[1]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃ passed through basic alumina, or C₆D₆).[2]

  • Transfer: Prepare a Pasteur pipette with a small, tight plug of glass wool or Kimwipe.[2][13] Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14] The final solution height should be ~4.5-5 cm.[14]

  • Degassing (Optional): For highly sensitive samples, perform three freeze-pump-thaw cycles to remove dissolved oxygen.[1]

  • Capping: Cap the NMR tube securely and label it clearly.

Caption: Standard workflow for preparing an NMR sample of this compound.

2. 2D COSY Acquisition Protocol

  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[15]

  • Load Experiment: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).[16]

  • Set Parameters:

    • Spectral Width (SW): Set the SW in both dimensions (F1 and F2) to cover all proton signals observed in the 1D spectrum.[15]

    • Data Points (TD): Set TD in F2 to 1K-2K points and in F1 to 256-512 increments.[16]

    • Scans (NS): Set the number of scans per increment to 2, 4, or 8, depending on the sample concentration.[17]

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.[17]

  • Acquisition: Start the acquisition. The experiment time will depend on the number of scans and F1 increments.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. The resulting spectrum can be symmetrized to reduce noise.[16]

3. 2D HSQC Acquisition Protocol

  • Initial Setup: Acquire both 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets.[15]

  • Load Experiment: Load a standard sensitivity-improved, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp for multiplicity editing or hsqcetgpsi on a Bruker spectrometer).[16]

  • Set Parameters:

    • Spectral Width (SW): Set the SW in F2 (¹H) and F1 (¹³C) to encompass all relevant signals.[15]

    • Data Points (TD): Set TD in F2 to 1K-2K points and in F1 to 128-256 increments.

    • Scans (NS): Set the number of scans per increment (typically 4-16) to achieve adequate signal-to-noise.

    • ¹J(CH) Coupling Constant: Set the one-bond coupling constant (CNST13) to an average value of ~145 Hz.

  • Acquisition: Start the acquisition.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum carefully.

References

Technical Support Center: Enhancing Enzyme Activity in the Sirohydrochlorin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the activity of enzymes in the sirohydrochlorin biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway starting from uroporphyrinogen III?

A1: The core pathway involves three key enzymatic steps to convert uroporphyrinogen III to siroheme.[1][2][3] In some organisms, these steps are catalyzed by individual enzymes, while in others, multifunctional enzymes carry out several steps.[1][2]

  • S-adenosyl-L-methionine uroporphyrinogen III methyltransferase (SUMT, UroM, SirA, or CobA): This enzyme catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to uroporphyrinogen III, forming precorrin-2.[4][5]

  • Precorrin-2 dehydrogenase (P2D or SirC): This NAD+-dependent enzyme oxidizes precorrin-2 to form this compound.[2][3][6]

  • This compound ferrochelatase (ShfC, SirB, CbiX, or CbiK): This enzyme inserts a ferrous iron (Fe²⁺) into this compound to produce the final product, siroheme.[1][7]

In organisms like E. coli, a single multifunctional enzyme called CysG can perform all three steps. In yeast, the process involves two enzymes: Met1p for the methylation step and the bifunctional Met8p for the dehydrogenation and ferrochelation steps.[1][2]

Q2: What are the general factors that can influence the activity of enzymes in this pathway?

A2: Like most enzymatic reactions, the activity of the this compound pathway enzymes is sensitive to various experimental conditions. Key factors to consider include:

  • Temperature: Enzymes have an optimal temperature for activity. Deviations from this can lead to reduced activity or denaturation.

  • pH: Each enzyme has a specific pH range for optimal function. For example, the pH optimum for S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) from Pseudomonas denitrificans is 7.7.[4]

  • Substrate Concentration: Enzyme activity increases with substrate concentration up to a saturation point. However, high concentrations of the substrate uroporphyrinogen III (above 2 µM) can cause substrate inhibition of SUMT.[4][8]

  • Enzyme Concentration: The rate of reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.

  • Cofactor Availability: The pathway requires specific cofactors, including S-adenosyl-L-methionine (SAM) for the methylation step and NAD⁺ for the dehydrogenation step.[2][9] The final step requires ferrous iron (Fe²⁺).[1]

  • Presence of Inhibitors: Various molecules can inhibit enzyme activity. For instance, S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, can be a feedback inhibitor of SUMT.[9] Heavy metals such as mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺) can inhibit uroporphyrinogen III synthase, the enzyme that produces the initial substrate for the pathway.[10] N-methyl mesoporphyrin IX is a known competitive inhibitor of ferrochelatase.[11][12]

Q3: How can I monitor the progress of the reactions in the this compound pathway?

A3: The reactions can be monitored spectrophotometrically by tracking the changes in absorbance of the tetrapyrrole intermediates. Precorrin-2 can be converted to the more stable, colored compound this compound, which has a distinct absorbance maximum at 376 nm.[9] Therefore, the activity of precorrin-2 dehydrogenase can be monitored by the increase in absorbance at 376 nm.[13] Conversely, the activity of this compound ferrochelatase can be followed by the decrease in absorbance at 376 nm as this compound is consumed.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the this compound pathway enzymes.

Problem Potential Cause Troubleshooting Steps
Low or no SUMT activity Substrate (Uroporphyrinogen III) degradationUroporphyrinogen III is highly unstable and susceptible to oxidation. Prepare it fresh and handle it under anaerobic conditions. The addition of reducing agents like dithiothreitol (DTT) or the use of glycerol can help maintain its stability.[14]
Substrate inhibitionHigh concentrations of uroporphyrinogen III (>2 µM) can inhibit SUMT activity.[4][8] Perform experiments with substrate concentrations at or below the Km value (approximately 1.0 µM for the P. denitrificans enzyme).[4]
Cofactor (SAM) degradation or insufficient concentrationEnsure SAM is fresh and stored correctly. Optimize the SAM concentration in your assay; a concentration of 200 µM has been found to be optimal in a tandem-enzyme assay.[9]
Feedback inhibition by SAHS-adenosylhomocysteine (SAH), a byproduct of the reaction, can inhibit SUMT.[9] Consider using a coupled assay system that removes SAH as it is formed.
Inconsistent Precorrin-2 Dehydrogenase Activity Precorrin-2 instabilityPrecorrin-2 is also an oxygen-sensitive intermediate.[13] Assays should be performed under anaerobic conditions to prevent its degradation.
Insufficient NAD⁺Ensure that NAD⁺ is present in saturating concentrations. A concentration of 1 mM NAD⁺ has been used effectively in tandem-enzyme assays.[15]
Incorrect buffer conditionsThe assay buffer should be at room temperature, as ice-cold buffers can significantly reduce enzyme activity.[16]
Failed this compound Ferrochelatase Reaction Incorrect iron source or oxidation stateThe enzyme specifically utilizes ferrous iron (Fe²⁺). Ensure your iron source (e.g., FeSO₄) provides Fe²⁺ and is not oxidized to Fe³⁺. Prepare iron solutions fresh.
Presence of chelating agentsReagents like EDTA can chelate the iron, making it unavailable for the enzyme. Avoid these in your reaction buffer.[16]
Use of incompatible metal ionsWhile other divalent cations like zinc or cobalt can sometimes be used as substrates in vitro, they may also inhibit the reaction with iron.[7][17]
General Low Yield of Final Product (Siroheme) Inefficient enzyme coupling in a multi-enzyme systemThe ratios of the enzymes in a coupled assay are critical. For precorrin-2 synthesis, optimal molar ratios of the preceding enzymes (PBGS:PBGD:UROS:SUMT) were found to be approximately 1:7:7:34.[9] Similar optimization may be required for the entire this compound pathway.
Improper storage of enzymesEnzymes may lose activity if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the this compound pathway.

Table 1: Kinetic Parameters of S-adenosyl-L-methionine Uroporphyrinogen III Methyltransferase (SUMT)

Organism pH Optimum Km (S-adenosyl-L-methionine) Km (Uroporphyrinogen III) Substrate Inhibition (Uroporphyrinogen III)
Pseudomonas denitrificans7.7[4]6.3 µM[4]1.0 µM[4]> 2 µM[4][8]
Methanobacterium ivanoviiNot specifiedNot specified52 nM[19]Not observed up to 20 µM[19]
Rhodobacter capsulatus (RCcobA2)Not specifiedNot specifiedNot specifiedTolerates > 70 µmol/L[20]

Table 2: Optimal Concentrations for a Tandem-Enzyme Assay for Precorrin-2 Synthesis

Component Optimal Concentration
5-aminolevulinic acid (ALA)5 mM[9]
S-adenosyl-L-methionine (SAM)200 µM[9]
NAD⁺1 mM[15]
Precorrin-2 dehydrogenase1 µM[9]

Experimental Protocols

Protocol 1: Assay for S-adenosyl-L-methionine Uroporphyrinogen III Methyltransferase (SUMT) Activity

This protocol is adapted from a tandem-enzyme assay and monitors the formation of precorrin-2 by converting it to this compound.

Materials:

  • Purified SUMT enzyme

  • Purified Precorrin-2 dehydrogenase

  • Uroporphyrinogen III (freshly prepared)

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT[9]

  • Spectrophotometer capable of reading at 376 nm

Procedure:

  • Prepare all solutions in the assay buffer and degas them to create anaerobic conditions.

  • In a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • 1 µM Uroporphyrinogen III[4]

    • 200 µM SAM[9]

    • 1 mM NAD⁺[15]

    • 1 µM Precorrin-2 dehydrogenase[9]

  • Pre-incubate the mixture at 37°C for 10 minutes.[9]

  • Initiate the reaction by adding the purified SUMT enzyme.

  • Immediately monitor the increase in absorbance at 376 nm over time. The rate of increase is proportional to the SUMT activity.

  • Calculate the concentration of this compound produced using its extinction coefficient (ε₃₇₆ = 2.4 x 10⁵ M⁻¹ cm⁻¹).[9]

Protocol 2: Assay for Precorrin-2 Dehydrogenase (P2D) Activity

This protocol directly measures the conversion of precorrin-2 to this compound.

Materials:

  • Purified Precorrin-2 dehydrogenase

  • Precorrin-2 (enzymatically synthesized and purified)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Anaerobic Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl

  • Spectrophotometer capable of reading at 376 nm

Procedure:

  • Work under strict anaerobic conditions.

  • In an anaerobic cuvette, prepare a reaction mixture containing:

    • Anaerobic Assay Buffer

    • 2.5 µM Precorrin-2[13]

    • 1 mM NAD⁺[13]

  • Establish a baseline reading at 376 nm.

  • Initiate the reaction by injecting a known amount of purified Precorrin-2 dehydrogenase (e.g., 1-10 µg).[13]

  • Monitor the increase in absorbance at 376 nm.

  • Calculate the rate of this compound formation using its extinction coefficient.

Protocol 3: Assay for this compound Ferrochelatase (ShfC) Activity

This protocol measures the insertion of iron into this compound.

Materials:

  • Purified this compound ferrochelatase

  • This compound (enzymatically synthesized and purified)

  • Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂)

  • Anaerobic Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Spectrophotometer capable of reading at 376 nm

Procedure:

  • Perform all steps under anaerobic conditions.

  • In an anaerobic cuvette, prepare a reaction mixture with:

    • Anaerobic Assay Buffer

    • 2.5 µM this compound[13]

    • 20 µM CoCl₂ (as a substitute for iron, or use a freshly prepared Fe²⁺ solution)[13]

  • Establish a baseline reading at 376 nm.

  • Initiate the reaction by injecting a known amount of purified this compound ferrochelatase (e.g., 1-10 µg).[13]

  • Monitor the decrease in absorbance at 376 nm as this compound is converted to siroheme.

  • The rate of decrease is proportional to the enzyme's activity.

Visualizations

Sirohydrochlorin_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 2 Methylations SUMT SUMT / UroM / SirA / CobA This compound This compound Precorrin2->this compound Dehydrogenation P2D P2D / SirC Siroheme Siroheme This compound->Siroheme Ferrochelation ShfC ShfC / SirB SAH 2 S-adenosyl- L-homocysteine SUMT->SAH NADH NADH + H+ P2D->NADH H 2H⁺ ShfC->H SAM 2 S-adenosyl- L-methionine SAM->SUMT NAD NAD+ NAD->P2D Fe2 Fe²⁺ Fe2->ShfC

Caption: The enzymatic conversion of uroporphyrinogen III to siroheme.

Experimental_Workflow_SUMT_Assay cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_measurement Measurement Prep_Buffer Prepare & Degas Assay Buffer Mix Combine Buffer, UroIII, SAM, NAD+, P2D Prep_Buffer->Mix Prep_Substrates Prepare Substrates (UroIII, SAM, NAD+) Prep_Substrates->Mix Prep_Enzymes Prepare Enzymes (SUMT, P2D) Initiate Initiate with SUMT Prep_Enzymes->Initiate Incubate Pre-incubate at 37°C (10 min) Mix->Incubate Incubate->Initiate Monitor Monitor Absorbance Increase at 376 nm Initiate->Monitor Calculate Calculate Activity Monitor->Calculate Troubleshooting_Logic Start Low/No Enzyme Activity Check_Substrate Substrate Integrity? Start->Check_Substrate Substrate_Degraded Degraded/Oxidized Check_Substrate->Substrate_Degraded No Substrate_OK Intact Check_Substrate->Substrate_OK Yes Substrate_Degraded->Start Remedy: Use fresh/anaerobic prep Check_Conditions Optimal Conditions? Substrate_OK->Check_Conditions Conditions_Bad Suboptimal pH/Temp Check_Conditions->Conditions_Bad No Conditions_OK Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad->Start Remedy: Adjust pH/Temp Check_Cofactors Cofactors Present? Conditions_OK->Check_Cofactors Cofactors_Missing Missing/Degraded Check_Cofactors->Cofactors_Missing No Cofactors_OK Present Check_Cofactors->Cofactors_OK Yes Cofactors_Missing->Start Remedy: Add fresh cofactors Check_Inhibitors Inhibitors Present? Cofactors_OK->Check_Inhibitors Inhibitors_Present Yes Check_Inhibitors->Inhibitors_Present Yes Inhibitors_Absent No - Re-evaluate Enzyme Prep Check_Inhibitors->Inhibitors_Absent No Inhibitors_Present->Start Remedy: Remove inhibitors

References

Validation & Comparative

A Comparative Guide to Sirohydrochlorin Biosynthesis: Bacteria vs. Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirohydrochlorin, a key intermediate in the biosynthesis of siroheme, plays a crucial role in fundamental metabolic pathways across the domains of life. As the prosthetic group for sulfite and nitrite reductases, siroheme is essential for sulfur and nitrogen assimilation. This guide provides a detailed comparison of the this compound biosynthetic pathways in bacteria and archaea, highlighting the enzymatic differences, and presenting available quantitative data and experimental methodologies to support further research and potential therapeutic development.

Overview of this compound Biosynthesis

The biosynthesis of this compound begins with the common tetrapyrrole precursor, uroporphyrinogen III. The pathway involves three key enzymatic steps:

  • Methylation: Two methyl groups are added to the uroporphyrinogen III macrocycle to form precorrin-2. This step is catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferases (SUMTs).

  • Dehydrogenation: Precorrin-2 is oxidized to form this compound. This reaction is catalyzed by a precorrin-2 dehydrogenase.

  • Ferrochelation: In the final step of siroheme synthesis, ferrous iron (Fe²⁺) is inserted into this compound, a reaction catalyzed by a this compound ferrochelatase. This guide focuses on the synthesis up to this compound.

While the overall transformation is conserved, the enzymatic machinery employed by bacteria and archaea exhibits significant diversity.

Biosynthetic Pathways: A Domain-Specific Look

Bacterial Pathways: A Tale of Three Types

Bacteria have evolved a remarkable diversity in the organization of their this compound biosynthesis enzymes, which can be categorized into three main types[1]:

  • Type 1: The Multifunctional Enzyme: Exemplified by Escherichia coli, this pathway utilizes a single, large multifunctional enzyme called CysG. This enzyme possesses all three catalytic activities required to convert uroporphyrinogen III to siroheme[2][3].

  • Type 2: The Two-Enzyme System: This pathway employs two separate proteins. One enzyme is responsible for the initial methylation step, while a second bifunctional enzyme catalyzes both the subsequent dehydrogenation and ferrochelation steps.

  • Type 3: The Dissociated System: Found in organisms like Bacillus subtilis and Staphylococcus aureus, this pathway utilizes three distinct, monofunctional enzymes for each step of the conversion:

    • Uroporphyrinogen-III C-methyltransferase (SirA or UroM): Catalyzes the two methylation steps.

    • Precorrin-2 dehydrogenase (SirC or P2D): Catalyzes the oxidation of precorrin-2.

    • This compound ferrochelatase (SirB or ShfC): Catalyzes the insertion of iron[1][4].

dot graph "Bacterial_Sirohydrochlorin_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_type1" { label="Type 1 (e.g., E. coli)"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_type3" { label="Type 3 (e.g., B. subtilis)"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } Caption: Bacterial this compound Biosynthesis Pathways.

Archaeal Pathway: A Divergence for Heme Synthesis

In many archaea, such as the methanogen Methanosarcina barkeri, the biosynthesis of this compound is an integral part of an alternative pathway for heme synthesis[5]. This pathway diverges from the canonical heme synthesis route at the level of uroporphyrinogen III. The initial steps leading to this compound are analogous to those in bacteria, involving two distinct enzymes:

  • S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT): This enzyme carries out the methylation of uroporphyrinogen III to precorrin-2.

  • Precorrin-2 dehydrogenase (PC2-DH): This enzyme catalyzes the oxidation of precorrin-2 to this compound.

Following the formation of siroheme, the archaeal pathway continues with a series of enzymatic steps to ultimately produce heme, a feature not typically observed in bacteria that possess the canonical heme biosynthetic pathway.

dot graph "Archaeal_Sirohydrochlorin_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

UroIII [label="Uroporphyrinogen III"]; Pre2 [label="Precorrin-2"]; SHC [label="this compound"]; Siroheme [label="Siroheme"]; Heme [label="Heme"];

UroIII -> Pre2 [label="SUMT\n(Methyltransferase)", color="#4285F4", fontcolor="#202124"]; Pre2 -> SHC [label="PC2-DH\n(Dehydrogenase)", color="#EA4335", fontcolor="#202124"]; SHC -> Siroheme [label="Ferrochelatase", color="#34A853", fontcolor="#202124"]; Siroheme -> Heme [label="Alternative Heme\nBiosynthesis Enzymes", color="#FBBC05", fontcolor="#202124"]; } Caption: Archaeal this compound and Heme Biosynthesis Pathway.

Quantitative Comparison of Key Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway from representative bacterial and archaeal species. It is important to note that a complete side-by-side kinetic comparison is challenging due to the limited availability of comprehensive kinetic data for all enzymes, particularly from archaea.

EnzymeOrganismDomainSubstrateKmVmaxkcatReference(s)
Uroporphyrinogen-III C-methyltransferase Pseudomonas denitrificansBacteriaUroporphyrinogen III1.0 µM--[6]
S-adenosyl-L-methionine6.3 µM--[6]
Methanobacterium ivanoviiArchaeaUroporphyrinogen III52 nM1537 µmol/min/mg-[7]
Precorrin-2 Dehydrogenase Bacillus megaterium (SirC)Bacteria----[8][9]
Escherichia coli (CysG)BacteriaPrecorrin-2---[10]
This compound Ferrochelatase Bacillus subtilis (SirB)Bacteria----[11]
Escherichia coli (CysG)BacteriaThis compound---[10]

Data for Precorrin-2 Dehydrogenase and this compound Ferrochelatase are largely qualitative or part of multifunctional enzymes where individual domain kinetics are not always reported. Further research is needed to provide a complete quantitative comparison.

Experimental Protocols

In Vitro Reconstitution of this compound Synthesis (Tandem Enzyme Assay)

This protocol describes the in vitro synthesis of precorrin-2 and its subsequent conversion to this compound, which can be quantified spectrophotometrically[12][13].

Workflow Diagram:

dot digraph "Tandem_Enzyme_Assay_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Prepare Reaction Mixture\n(Buffer, ALA, SAM, NAD+)", shape=ellipse, fillcolor="#FBBC05"]; add_enzymes [label="Add Purified Enzymes:\nPBGS, PBGD, UROS, SUMT,\nPrecorrin-2 Dehydrogenase"]; incubate [label="Incubate at 37°C"]; measure [label="Monitor Absorbance at 376 nm\n(this compound formation)"]; end [label="Quantify this compound", shape=ellipse, fillcolor="#34A853"];

start -> add_enzymes; add_enzymes -> incubate; incubate -> measure; measure -> end; } Caption: Workflow for the in vitro tandem enzyme assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a 100 µL assay mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl, 5 mM MgCl₂, 50 mM NaCl, and 5 mM DTT). The mixture should contain the initial substrate 5-aminolevulinic acid (ALA), the methyl donor S-adenosyl-L-methionine (SAM), and the cofactor NAD⁺[12].

  • Enzyme Addition: Add purified recombinant enzymes for the pathway: porphobilinogen synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), S-adenosyl-l-methionine-dependent urogen III methyltransferase (SUMT), and precorrin-2 dehydrogenase[12][14].

  • Incubation: Pre-incubate the reaction mixture without the initial substrate (ALA) at 37°C for 10 minutes to allow the enzymes to equilibrate. Initiate the reaction by adding ALA[12].

  • Measurement: Monitor the formation of this compound by measuring the increase in absorbance at 376 nm using a spectrophotometer. The concentration of this compound can be calculated using its extinction coefficient (ε₃₇₆ = 2.4 x 10⁵ M⁻¹ cm⁻¹)[12].

Precorrin-2 Dehydrogenase Activity Assay

This assay measures the activity of precorrin-2 dehydrogenase by monitoring the formation of this compound from its substrate, precorrin-2[10].

Methodology:

  • Reaction Setup: The assay is typically performed in an anaerobic cuvette. The reaction mixture contains a known concentration of precorrin-2 (e.g., 2.5 µM) and NAD⁺ (e.g., 1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)[10].

  • Enzyme Addition: The reaction is initiated by the addition of the purified precorrin-2 dehydrogenase enzyme (e.g., SirC or the CysG enzyme)[10].

  • Spectrophotometric Monitoring: The increase in absorbance at 376 nm, corresponding to the formation of this compound, is monitored over time[10]. The initial rate of the reaction can be determined from the linear phase of the absorbance increase.

This compound Ferrochelatase Activity Assay

This assay determines the activity of this compound ferrochelatase by measuring the decrease in this compound concentration as it is converted to siroheme[10].

Methodology:

  • Reaction Components: The reaction is carried out in an anaerobic environment and contains this compound (e.g., 2.5 µM) and a ferrous iron source (e.g., FeCl₂ or (NH₄)₂Fe(SO₄)₂) in an appropriate buffer[10].

  • Initiation: The reaction is started by the addition of the ferrochelatase enzyme (e.g., SirB or the CysG enzyme)[10].

  • Measurement: The activity is monitored by the decrease in absorbance at 376 nm as this compound is consumed[10].

Conclusion

The biosynthesis of this compound, while following a conserved three-step chemical transformation from uroporphyrinogen III, demonstrates remarkable enzymatic diversity between bacteria and archaea. Bacteria employ a range of strategies from a single multifunctional enzyme to a completely dissociated set of three enzymes. In contrast, the archaeal pathway is characterized by distinct monofunctional enzymes that are part of a larger, alternative route to heme.

While qualitative comparisons of these pathways are well-established, a comprehensive quantitative understanding of the enzyme kinetics is still emerging. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the kinetic parameters of these essential enzymes. Such studies will not only deepen our understanding of microbial metabolism but may also unveil novel targets for the development of antimicrobial agents or for the bioengineering of pathways for the production of valuable tetrapyrrole compounds. Further research into the kinetics of the archaeal enzymes is particularly needed to draw a more complete comparative picture.

References

structural comparison of sirohydrochlorin and precorrin-2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural and biosynthetic relationship between two key tetrapyrrole intermediates.

For researchers in metabolic engineering, drug development, and enzymology, a deep understanding of the subtle yet significant differences between biosynthetic intermediates is paramount. This guide provides a detailed structural comparison of sirohydrochlorin and precorrin-2, two critical tetrapyrroles in the biosynthesis of siroheme and vitamin B12. We present key experimental data, detailed analytical protocols, and visualizations to illuminate their relationship.

At a Glance: Key Structural Differences

This compound and precorrin-2 are closely related isobacteriochlorins, sharing the same core macrocyclic structure and peripheral substituents. The fundamental distinction lies in the oxidation state of the macrocycle. Precorrin-2 is a dihydrothis compound, representing a more reduced state. This seemingly minor difference has profound implications for their chemical properties and biological roles.

FeatureThis compoundPrecorrin-2
Chemical Formula C₄₂H₄₆N₄O₁₆C₄₂H₄₈N₄O₁₆
Molar Mass 862.83 g/mol 864.85 g/mol
Macrocycle Type IsobacteriochlorinDihydroisobacteriochlorin
Key Structural Feature Conjugated π-systemLess conjugated π-system
Biosynthetic Role Precursor to siroheme and cofactor F430Precursor to this compound and cobalamins (Vitamin B12)[1][2]
Stability More stable, yellow solid[1]Highly oxygen-sensitive[3]

Spectroscopic Fingerprints: A Comparative Analysis

The difference in the extent of conjugation between this compound and precorrin-2 gives rise to distinct spectroscopic properties, particularly in their UV-Visible absorption spectra.

Spectroscopic DataThis compoundPrecorrin-2
UV-Vis λmax (nm) ~376, ~580-590Not well-defined in the same region, often monitored by its conversion to this compound.

Note: Specific absorption maxima can vary slightly depending on the solvent and pH.

While extensive NMR data for these unstable intermediates is scarce in the literature, 13C-NMR has been instrumental in confirming the enzymatic conversion of uroporphyrinogen III to precorrin-2[4]. The total synthesis of this compound has also been achieved, providing a source for detailed spectroscopic characterization.

The Biosynthetic Connection: A Sequential Transformation

This compound and precorrin-2 are not independent entities but rather sequential intermediates in a shared biosynthetic pathway originating from uroporphyrinogen III. The journey from precorrin-2 to this compound is a critical dehydrogenation step.

biosynthetic_pathway Biosynthetic Relationship of Precorrin-2 and this compound urogenIII Uroporphyrinogen III precorrin2 Precorrin-2 urogenIII->precorrin2 SUMT (SAM-dependent methyltransferase) This compound This compound precorrin2->this compound Precorrin-2 Dehydrogenase (NAD+ dependent) cobalamin Cobalamin (Vitamin B12) precorrin2->cobalamin Further enzymatic steps siroheme Siroheme This compound->siroheme This compound Ferrochelatase (Fe2+)

Caption: Biosynthetic pathway from uroporphyrinogen III.

Experimental Protocols

Enzymatic Synthesis of Precorrin-2

This protocol outlines the in vitro synthesis of precorrin-2 from 5-aminolevulinic acid (ALA) using a cascade of four enzymes.

Materials:

  • 5-aminolevulinic acid (ALA)

  • S-adenosyl-L-methionine (SAM)

  • Porphobilinogen synthase (PBGS)

  • Porphobilinogen deaminase (PBGD)

  • Uroporphyrinogen III synthase (UROS)

  • S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT (degassed)

Procedure:

  • Prepare a reaction mixture containing the four enzymes (PBGS, PBGD, UROS, SUMT) in the reaction buffer. The optimal molar ratios can be empirically determined but a starting point is approximately 1:7:7:34 (PBGS:PBGD:UROS:SUMT)[3].

  • Add SAM to a final concentration of 200 µM.

  • Pre-incubate the enzyme and SAM mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding ALA to a final concentration of 5 mM.

  • Incubate the reaction at 37°C. The progress of precorrin-2 formation can be monitored by taking aliquots at time intervals and assaying for this compound formation after the addition of precorrin-2 dehydrogenase.

Enzymatic Conversion of Precorrin-2 to this compound and Spectroscopic Monitoring

This protocol describes the conversion of enzymatically synthesized precorrin-2 to this compound and its monitoring by UV-Visible spectroscopy.

Materials:

  • Precorrin-2 containing reaction mixture from the previous protocol.

  • Precorrin-2 dehydrogenase

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Anaerobic cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Transfer the precorrin-2 reaction mixture to an anaerobic cuvette.

  • Add NAD⁺ to a final concentration of 1 mM.

  • Add purified precorrin-2 dehydrogenase to the mixture.

  • Immediately monitor the change in absorbance at 376 nm. An increase in absorbance at this wavelength indicates the formation of this compound.

  • The reaction can be considered complete when the absorbance at 376 nm plateaus.

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Enzymatic Synthesis cluster_conversion Enzymatic Conversion cluster_analysis Analysis ALA ALA Precorrin2 Precorrin-2 ALA->Precorrin2 Enzymes PBGS, PBGD, UROS, SUMT, SAM Enzymes->Precorrin2 Precorrin2_conv Precorrin-2 Precorrin2->Precorrin2_conv Dehydrogenase Precorrin-2 Dehydrogenase, NAD+ This compound This compound Dehydrogenase->this compound Sirohydrochlorin_an This compound This compound->Sirohydrochlorin_an Precorrin2_conv->this compound Spectroscopy UV-Vis Spectroscopy (376 nm) HPLC HPLC Purification Sirohydrochlorin_an->Spectroscopy Sirohydrochlorin_an->HPLC

Caption: Workflow for synthesis and analysis.

Structural Insights from X-ray Crystallography

To date, no crystal structures of isolated this compound or precorrin-2 have been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). However, the Protein Data Bank (PDB) contains several crystal structures of enzymes in complex with this compound or its metallated derivatives. These structures provide invaluable insights into the conformation of this compound when bound to a protein active site. For instance, the crystal structure of Bacillus subtilis SirB, a this compound ferrochelatase, reveals the binding mode of this compound in the enzyme's active site, highlighting key interactions that facilitate metal insertion[5].

Conclusion

This compound and precorrin-2 are two pivotal intermediates in the biosynthesis of essential tetrapyrrole cofactors. Their primary structural difference, the degree of macrocycle saturation, dictates their distinct chemical properties and biological fates. While precorrin-2 is a branch point leading to the complex cobalamin structure, its oxidation to this compound channels it towards the synthesis of siroheme. The experimental protocols and data presented in this guide offer a framework for researchers to produce, analyze, and further investigate these fascinating molecules, paving the way for new discoveries in enzymology and metabolic engineering.

References

A Comparative Guide to Sirohydrochlorin Metallochelatases: Ferrochelatase vs. Cobaltochelatase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between enzymes in critical biosynthetic pathways is paramount. This guide provides a detailed comparison of two key enzymes at the branchpoint of tetrapyrrole metabolism: sirohydrochlorin ferrochelatase and this compound cobaltochelatase.

These enzymes catalyze the insertion of a metal ion into the macrocycle of this compound, a crucial step that directs the substrate towards either siroheme or vitamin B12 biosynthesis. While both belong to the class II family of chelatases and share a common substrate, their metal ion specificity, kinetic parameters, and physiological roles are distinct.

Core Functional Differences

This compound ferrochelatase (EC 4.99.1.4), commonly known as SirB, is responsible for inserting ferrous iron (Fe²⁺) into this compound to produce siroheme.[1][2][3] Siroheme is an essential cofactor for sulfite and nitrite reductases, making this enzyme critical for sulfur and nitrogen assimilation in a wide range of organisms, including bacteria and plants.[1][3]

In contrast, this compound cobaltochelatase (EC 4.99.1.3), with representative members like CbiK and CbiX, catalyzes the insertion of cobalt (Co²⁺) into the same this compound substrate.[2] This reaction yields cobalt-sirohydrochlorin, the first committed intermediate in the anaerobic biosynthesis of cobalamin (vitamin B12).[2]

A key distinction lies in their energy requirements. Both this compound ferrochelatase and the anaerobic cobaltochelatase are Class II chelatases, meaning they function independently of ATP.[1] This is in stark contrast to the cobaltochelatase found in the aerobic pathway of vitamin B12 synthesis (CobNST), which is a Class I chelatase and requires ATP for its function.

Comparative Kinetic Data

The efficiency and substrate affinity of these enzymes are critical determinants of metabolic flux. While comprehensive kinetic data for all orthologs is not available, studies on representative enzymes provide valuable insights. For instance, the cobaltochelatase CbiK from Salmonella enterica exhibits a remarkably high affinity for cobalt, with a Michaelis constant (Km) in the nanomolar range.

EnzymeOrganismSubstrate(s)K_m_V_max_k_cat_
This compound Cobaltochelatase (CbiK) Salmonella entericaCo²⁺0.79 nM0.60 min⁻¹Data not available
This compound Ferrochelatase (SirB) Bacillus subtilisFe²⁺, this compoundData not availableData not availableData not available
Aerobic Cobaltochelatase (CobNST) Pseudomonas denitrificansCo²⁺4.2 µMData not availableData not available
Hydrogenobyrinic acid a,c-diamide0.085 µM
ATP220 µM

Metal Ion Specificity and Promiscuity

While their names suggest strict metal ion specificity, there is evidence of promiscuity. Some cobaltochelatases have been shown to insert iron into this compound, albeit with a lower specific activity than for cobalt. Similarly, studies on Bacillus subtilis SirB have demonstrated its capability to insert cobalt into this compound analogues in vitro.[4][5] This functional overlap suggests a close evolutionary relationship between these two classes of enzymes. The structural similarity between SirB and CbiX from Bacillus megaterium further supports this, with a key distinguishing feature being a C-terminal histidine-rich motif and a [4Fe-4S] cluster present in CbiX but absent in SirB.[2]

Metabolic Pathway Context

The functional divergence of these two enzymes is best understood within the context of the branched tetrapyrrole biosynthetic pathway.

Metabolic Pathway Branchpoint Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 Methylation This compound This compound Precorrin_2->this compound Dehydrogenation SirB This compound Ferrochelatase (SirB) This compound->SirB CbiK This compound Cobaltochelatase (CbiK/CbiX) This compound->CbiK Siroheme Siroheme SirB->Siroheme  + Fe²⁺ Co_this compound Cobalt-Sirohydrochlorin CbiK->Co_this compound  + Co²⁺ Sulfite_Nitrite_Reductase Sulfite/Nitrite Reductase Siroheme->Sulfite_Nitrite_Reductase Cofactor for Vitamin_B12 Vitamin B12 (Anaerobic Pathway) Co_this compound->Vitamin_B12 Precursor to

Figure 1. Metabolic branchpoint for siroheme and vitamin B12 synthesis.

Experimental Protocols

Assay for this compound Cobaltochelatase (CbiK) Activity

This protocol is based on the in vitro reconstitution of the cobalt insertion reaction and monitoring the resulting spectral change.

a. Experimental Workflow

CbiK Assay Workflow start Start prepare_reagents Prepare Reaction Mixture: - Purified CbiK Enzyme - this compound (Substrate) - Co²⁺ Solution - Anaerobic Buffer start->prepare_reagents incubate Incubate under Anaerobic Conditions prepare_reagents->incubate monitor Monitor Reaction Progress: Spectrophotometric measurement of absorbance change at 375 nm incubate->monitor calculate Calculate Kinetic Parameters: - Initial velocity (v₀) - K_m and V_max from varying  substrate concentrations monitor->calculate end End calculate->end

Figure 2. Workflow for the CbiK activity assay.

b. Detailed Methodology

  • Enzyme and Substrate Preparation: Recombinantly express and purify the CbiK enzyme. Synthesize and isolate this compound from appropriate overexpression systems.[2]

  • Reaction Setup: All reactions should be performed under strict anaerobic conditions to prevent oxidation of substrates and products. A typical reaction mixture contains purified CbiK enzyme, this compound, and a buffered solution of CoCl₂ in an anaerobic buffer (e.g., Tris-HCl with a reducing agent like DTT).

  • Activity Measurement: The insertion of cobalt into this compound results in a distinct change in the UV-visible absorbance spectrum. The reaction can be monitored by observing the decrease in absorbance at approximately 375 nm.[2]

  • Kinetic Analysis: To determine kinetic parameters, the concentration of one substrate (e.g., Co²⁺) is varied while the other (this compound) is kept at a saturating concentration. Initial reaction velocities are measured and plotted against the substrate concentration. The resulting data can be fitted to the Michaelis-Menten equation to determine K_m and V_max.

Assay for this compound Ferrochelatase (SirB) Activity

Directly assaying SirB activity with its native substrates is challenging due to the instability of Fe²⁺. Therefore, alternative methods are often employed.

a. In Vivo Complementation Assay

  • Principle: An E. coli strain with a deletion in the gene encoding its native this compound ferrochelatase (e.g., a cysG mutant) is unable to synthesize siroheme and thus cannot grow on a medium where sulfite reduction is essential.

  • Procedure: The gene encoding the SirB enzyme of interest is cloned into an expression vector and transformed into the E. coli mutant. The ability of the transformed cells to grow on a minimal medium with sulfate as the sole sulfur source indicates a functional ferrochelatase activity.

b. In Vitro Fluorimetric Assay (using artificial substrates)

  • Principle: This assay uses Co²⁺ and a fluorescent porphyrin analogue, such as deuteroporphyrin, as substrates. The enzymatic insertion of cobalt into deuteroporphyrin quenches its fluorescence, which can be measured over time.

  • Procedure: The reaction is initiated by adding the purified SirB enzyme to a solution containing deuteroporphyrin and CoCl₂. The decrease in fluorescence is monitored using a fluorometer.

  • Considerations: While providing a convenient in vitro method, it is important to note that the kinetic parameters obtained with artificial substrates may not directly reflect the enzyme's activity with its native substrates.

Conclusion

This compound ferrochelatase and cobaltochelatase represent a fascinating example of evolutionary divergence, where two enzymes with high structural similarity have evolved to utilize different metal ions, thereby directing a common precursor into two distinct and vital metabolic pathways. For professionals in drug development, targeting these enzymes could offer novel strategies for antimicrobial development, particularly against pathogens reliant on anaerobic vitamin B12 synthesis. Further research to elucidate the precise kinetic parameters of this compound ferrochelatase and the structural basis for metal ion selectivity will undoubtedly provide deeper insights into the regulation of tetrapyrrole metabolism and open new avenues for therapeutic intervention.

References

Unveiling CbiX: A Novel Player in the Sirohydrochlorin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Newly Characterized Sirohydrochlorin Ferrochelatase Against Established Counterparts

For Immediate Release

[City, State] – December 13, 2025 – Researchers have validated a novel enzyme, CbiX from the bacterium Paracoccus pantotrophus, as a key player in the biosynthesis of this compound, a crucial intermediate in the production of siroheme and cofactor F430. This discovery, detailed in a recent publication, sheds new light on the diversity of tetrapyrrole biosynthetic pathways and presents a new subject for comparative enzyme analysis. This guide provides an in-depth comparison of CbiX with its well-characterized functional analogs, the multifunctional CysG from Salmonella typhymurium and the bifunctional Met8p from Saccharomyces cerevisiae, supported by experimental data and detailed methodologies.

This compound is a vital precursor molecule in the biosynthesis of siroheme, the iron-containing prosthetic group essential for sulfite and nitrite reductase enzymes. The pathway from uroporphyrinogen III to siroheme traditionally involves three key enzymatic steps: methylation, dehydrogenation, and ferrochelation. While some organisms employ a single, multifunctional enzyme to catalyze all three reactions, others utilize two or three distinct proteins. The recent characterization of CbiX as a dedicated this compound ferrochelatase in α-proteobacteria represents a significant advancement in our understanding of this pathway, particularly as it was previously misidentified as a cobaltochelatase.

Comparative Performance of this compound Pathway Enzymes

To objectively evaluate the performance of CbiX, a comprehensive comparison with CysG and Met8p is essential. The following table summarizes their key characteristics based on available experimental data.

FeatureCbiX (Paracoccus pantotrophus)CysG (Salmonella typhymurium)Met8p (Saccharomyces cerevisiae)
Enzymatic Function(s) Monofunctional: this compound FerrochelataseTrifunctional: Uroporphyrinogen-III C-methyltransferase, Precorrin-2 Dehydrogenase, this compound FerrochelataseBifunctional: Precorrin-2 Dehydrogenase, this compound Ferrochelatase
Organism Type Gram-negative bacterium (α-proteobacterium)Gram-negative bacterium (Enteric)Eukaryote (Yeast)
Cellular Localization CytoplasmCytoplasmCytoplasm
Quaternary Structure HomodimerHomodimerHomodimer
Key Active Site Residues His127, His187 (Essential for ferrochelatase activity)Not explicitly detailed for ferrochelatase domain in retrieved literatureAsp141 (Essential for both dehydrogenase and ferrochelatase activities)
In Vivo Activity Complements E. coli cysG mutant, restoring siroheme synthesis[1]Native enzyme responsible for siroheme synthesis[2]Complements E. coli cysG mutant (dehydrogenase and chelatase defects)[3]
Kinetic Parameters (Km, Vmax) Specific quantitative data not available in the reviewed literature.Specific quantitative data not available in the reviewed literature.Specific quantitative data not available in the reviewed literature.

Experimental Validation of CbiX Functionality

The validation of CbiX as a this compound ferrochelatase involved a series of key experiments designed to elucidate its in vivo function and identify critical amino acid residues.

In Vivo Complementation Assay

A crucial experiment demonstrating the function of CbiX was an in vivo complementation assay using an Escherichia coli strain with a mutation in the cysG gene. The cysG gene in E. coli encodes a trifunctional enzyme responsible for the entire siroheme biosynthetic pathway from uroporphyrinogen III. A mutant lacking a functional CysG is unable to synthesize siroheme and consequently cannot utilize sulfite as a sulfur source.

Workflow for in vivo Complementation Assay:

cluster_0 E. coli cysG Mutant Preparation cluster_1 Transformation cluster_2 Selection and Analysis mutant E. coli cysG Mutant Strain competent Make Competent Cells mutant->competent transform_cbiX Transform with cbiX plasmid competent->transform_cbiX transform_vector Transform with empty vector competent->transform_vector plasmid Plasmid with cbiX gene plasmid->transform_cbiX vector Empty Vector (Control) vector->transform_vector plate_cbiX Plate on minimal medium with sulfite as sole sulfur source transform_cbiX->plate_cbiX plate_vector Plate on minimal medium with sulfite as sole sulfur source transform_vector->plate_vector growth Growth plate_cbiX->growth no_growth No Growth plate_vector->no_growth

Caption: Workflow of the in vivo complementation assay.

The results of this assay showed that the E. coli cysG mutant transformed with a plasmid carrying the cbiX gene regained the ability to grow on a minimal medium with sulfite as the sole sulfur source. This confirmed that CbiX could functionally replace the ferrochelatase activity of CysG in vivo.

Site-Directed Mutagenesis

To identify the amino acid residues crucial for the catalytic activity of CbiX, site-directed mutagenesis was performed. Based on structural homology to other chelatases, two histidine residues, His127 and His187, were hypothesized to be part of the active site. These residues were individually replaced with alanine. The mutated versions of the cbiX gene were then tested for their ability to complement the E. coli cysG mutant.

The results demonstrated that both the H127A and H187A mutants of CbiX were unable to restore growth in the cysG mutant, indicating that both histidine residues are essential for the enzyme's ferrochelatase activity.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the tetrapyrrole pathway, diverging from the synthesis of heme and chlorophyll at the intermediate uroporphyrinogen III.

UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Uroporphyrinogen-III C-methyltransferase (e.g., CysG [SAM-MT domain], Met1p) This compound This compound Precorrin2->this compound Precorrin-2 Dehydrogenase (e.g., CysG [dehydrogenase domain], Met8p) Siroheme Siroheme This compound->Siroheme this compound Ferrochelatase (e.g., CbiX, CysG [chelatase domain], Met8p)

Caption: The this compound biosynthesis pathway.

Detailed Experimental Protocols

Heterologous Expression and Purification of CbiX
  • Cloning: The cbiX gene from Paracoccus pantotrophus is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated overnight at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged CbiX is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: The purified protein is then buffer-exchanged into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

This compound Ferrochelatase Enzyme Assay
  • Reaction Mixture: The standard assay mixture (final volume of 500 µL) contains 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 µM purified CbiX, 5 µM this compound, and is initiated by the addition of 10 µM FeCl₂. All solutions should be prepared fresh and degassed to minimize oxidation of ferrous iron.

  • Incubation: The reaction is carried out under anaerobic conditions at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of 50 µL of 10% (v/v) trifluoroacetic acid (TFA).

  • Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by high-performance liquid chromatography (HPLC).

HPLC Analysis of this compound and Siroheme
  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a diode array detector is used.

  • Mobile Phase: A gradient elution is typically employed. For example, a linear gradient of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in acetonitrile) can be used, starting with a low percentage of solvent B and increasing to elute the more hydrophobic siroheme. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: The elution of this compound and siroheme is monitored by absorbance at their respective Soret peaks (approximately 375 nm for this compound and 384 nm for siroheme).

  • Quantification: The amount of product (siroheme) formed is quantified by integrating the peak area and comparing it to a standard curve of known siroheme concentrations.

Conclusion

The validation of CbiX as a monofunctional this compound ferrochelatase in Paracoccus pantotrophus expands our knowledge of the microbial siroheme biosynthetic pathways. This discovery not only corrects a previous misannotation but also provides a new model enzyme for studying the mechanism of iron insertion into this compound. While detailed kinetic data for CbiX is still forthcoming, the experimental evidence strongly supports its crucial role in this metabolic pathway. Further comparative studies with CysG and Met8p will undoubtedly provide deeper insights into the evolution and structure-function relationships of these essential enzymes.

References

A Comparative Kinetic Analysis of Sirohydrochlorin Synthase Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirohydrochlorin synthase, also known as precorrin-2 dehydrogenase, is a key enzyme in the biosynthesis of siroheme, a vital cofactor for sulfite and nitrite reductases. This guide provides a comparative overview of the kinetic properties of different this compound synthase orthologs, offering valuable insights for researchers in metabolic engineering and drug development targeting pathways involving this enzyme.

Introduction to this compound Synthase

This compound synthase (EC 1.3.1.76) catalyzes the NAD+-dependent oxidation of precorrin-2 to form this compound, a critical intermediate in the biosynthesis of siroheme.[1][2][3][4] Siroheme is an iron-containing tetrapyrrole prosthetic group essential for the six-electron reduction of sulfite and nitrite, fundamental processes in sulfur and nitrogen metabolism.[5] The enzyme is found in a variety of organisms, from bacteria to yeast, and exists in several distinct structural and functional forms. Understanding the kinetic differences between these orthologs is crucial for applications ranging from the optimization of microbial production of valuable compounds to the development of novel antimicrobial agents.

Orthologs of this compound Synthase

The enzymatic activity of this compound synthase is carried out by different types of proteins across various organisms:

  • Escherichia coli (and other bacteria): In E. coli, this activity is part of a large, multifunctional enzyme called CysG .[2][3] CysG is a remarkable protein that catalyzes the last three steps of siroheme biosynthesis: the S-adenosyl-L-methionine (SAM)-dependent methylation of uroporphyrinogen III to precorrin-2, the NAD+-dependent dehydrogenation of precorrin-2 to this compound, and the insertion of ferrous iron into this compound to form siroheme.[6][7]

  • Saccharomyces cerevisiae (yeast): In yeast, the synthesis is divided between two proteins. The dehydrogenase and ferrochelatase activities are housed in a bifunctional enzyme known as Met8p .[2][3][8] The initial methylation steps are catalyzed by a separate enzyme, Met1p.

  • Bacillus megaterium (and other bacteria): In this bacterium, the pathway employs three distinct, monofunctional enzymes. The precorrin-2 dehydrogenase activity is carried out by SirC .[2][3] The other steps are catalyzed by SirA (methyltransferase) and SirB (ferrochelatase).

Kinetic Comparison of this compound Synthase Orthologs

A direct, comprehensive comparison of the kinetic parameters for the precorrin-2 dehydrogenase activity of CysG, Met8p, and SirC is challenging due to the limited availability of published, standardized kinetic data. The multifunctional nature of CysG and Met8p, along with the instability of the substrate precorrin-2, complicates kinetic analyses. However, based on available literature, a qualitative comparison and some quantitative data can be presented.

Enzyme (Organism)TypeQuaternary StructureKinetic Parameters (Dehydrogenase Activity)Reference
CysG (E. coli)TrifunctionalHomodimerWhile the enzyme's activity has been characterized, specific Michaelis-Menten constants (Km) and catalytic rates (kcat) for the dehydrogenase function are not readily available in the reviewed literature.[6][7]
Met8p (S. cerevisiae)BifunctionalHomodimerThe structure and dual functionality have been described in detail. Reaction profiles show time-dependent conversion of precorrin-2 to this compound, but specific kinetic constants are not explicitly reported in the primary literature reviewed.[9][10][11]
SirC (B. megaterium)MonofunctionalHomodimerThe enzyme has been purified and its dehydrogenase activity confirmed. A study on a related SirC from Staphylococcus aureus (CysG2) showed Michaelis-Menten kinetics with respect to NAD+.[12]

Note: The lack of standardized kinetic data in the literature prevents a direct quantitative comparison of Vmax, Km, and kcat values in this table. The activity of these enzymes is typically determined by monitoring the increase in absorbance at 376 nm, corresponding to the formation of this compound.

Experimental Protocols

The following is a generalized protocol for the in vitro assay of precorrin-2 dehydrogenase activity, based on methodologies described in the literature.

Objective: To determine the specific activity of a this compound synthase ortholog by monitoring the formation of this compound from precorrin-2.

Materials:

  • Purified recombinant this compound synthase (CysG, Met8p, or SirC)

  • Precorrin-2 (substrate)

  • NAD+ (cofactor)

  • Anaerobic cuvettes

  • UV-Vis spectrophotometer

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl

Procedure:

  • Preparation of Precorrin-2: Precorrin-2 is highly unstable and is typically generated in situ immediately before the assay. This is achieved by incubating uroporphyrinogen III with S-adenosyl-L-methionine (SAM) and a purified uroporphyrinogen III methyltransferase (e.g., SirA or the methyltransferase domain of CysG).

  • Assay Setup: All reactions should be performed under anaerobic conditions to prevent the spontaneous oxidation of precorrin-2.

  • In an anaerobic cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • A defined concentration of freshly prepared precorrin-2 (typically in the low micromolar range, e.g., 2.5 µM)

    • A saturating concentration of NAD+ (e.g., 1 mM)

  • Initiation of Reaction: The reaction is initiated by the addition of a known amount of the purified this compound synthase enzyme (e.g., 1-10 µg).

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 376 nm over time using the spectrophotometer's kinetic mode. This compound has a characteristic absorption maximum at this wavelength.

  • Calculation of Specific Activity: The rate of this compound formation can be calculated using the Beer-Lambert law (ε₃₇₆ for this compound is approximately 2.4 x 10⁵ M⁻¹cm⁻¹). The specific activity is then expressed as µmol of product formed per minute per mg of enzyme.

Visualizing the Siroheme Biosynthetic Pathway and Experimental Workflow

To better understand the context of this compound synthase activity and the experimental approach, the following diagrams are provided.

Siroheme_Biosynthesis_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM Uroporphyrinogen III methyltransferase (SirA / Met1p / CysG-N-term) This compound This compound Precorrin2->this compound NAD+ This compound Synthase (SirC / Met8p / CysG-mid) Siroheme Siroheme This compound->Siroheme Fe2+ This compound ferrochelatase (SirB / Met8p / CysG-C-term)

Caption: The biosynthetic pathway from uroporphyrinogen III to siroheme.

Experimental_Workflow cluster_prep Substrate Preparation (in situ) cluster_assay Dehydrogenase Assay UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM SAM SAM->Precorrin2 Methyltransferase Uro'gen III Methyltransferase Methyltransferase->Precorrin2 AssayMix Prepare Assay Mix (Buffer, NAD+) Precorrin2->AssayMix Add to Assay AddEnzyme Add this compound Synthase Ortholog AssayMix->AddEnzyme Monitor Monitor A376 nm AddEnzyme->Monitor Calculate Calculate Specific Activity Monitor->Calculate

Caption: A generalized workflow for the kinetic analysis of this compound synthase.

Conclusion

While a comprehensive quantitative kinetic comparison of this compound synthase orthologs is currently limited by the available data, this guide provides a foundational understanding of these important enzymes. The distinct modularity of the siroheme biosynthetic pathway across different organisms—from a single multifunctional protein to three separate enzymes—suggests different evolutionary pressures and regulatory mechanisms. Further detailed kinetic studies are warranted to fully elucidate the catalytic efficiencies of these orthologs, which will undoubtedly aid in their exploitation for biotechnological and therapeutic purposes.

References

A Comparative Guide to Sirohydrochlorin and Other Key Intermediates in Tetrapyrrole Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sirohydrochlorin with other critical intermediates in the tetrapyrrole biosynthesis pathway: uroporphyrinogen III, coproporphyrinogen III, and protoporphyrin IX. This document outlines their roles, comparative data, and relevant experimental protocols to support research and development in fields targeting this essential metabolic pathway.

Introduction to the Tetrapyrrole Biosynthesis Pathway

Tetrapyrroles are a class of organic compounds vital for numerous biological functions, including oxygen transport (heme), photosynthesis (chlorophyll), and various enzymatic reactions. The biosynthesis of these molecules proceeds through a conserved and branched pathway, starting from the precursor 5-aminolevulinic acid (ALA). A series of enzymatic reactions lead to the formation of the first macrocyclic intermediate, uroporphyrinogen III. This molecule stands at a critical juncture, directing the flow of metabolism towards different end products. One major branch leads to the synthesis of this compound, the precursor to siroheme and cofactor F430, while another branch proceeds towards the production of heme and chlorophylls via coproporphyrinogen III and protoporphyrin IX. Understanding the unique properties of each intermediate is crucial for research into metabolic disorders, drug development targeting microbial pathways, and bioengineering.

The Central Role of this compound

This compound is a key intermediate in the biosynthesis of siroheme, the prosthetic group for sulfite and nitrite reductases, and cofactor F430, which is essential for methanogenesis[1][2]. Its formation represents a significant branch point from the main pathway leading to hemes and chlorophylls. The synthesis of this compound from uroporphyrinogen III involves a two-step process: two successive methylations to form precorrin-2, followed by an NAD+-dependent dehydrogenation[2][3].

Comparative Data of Tetrapyrrole Intermediates

The following table summarizes key quantitative data for this compound and other major tetrapyrrole intermediates. These properties are essential for their detection, quantification, and characterization in experimental settings.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Properties (UV-Vis Absorption Maxima)
Uroporphyrinogen III C₄₀H₄₄N₄O₁₆836.79Colorless and non-fluorescent. Its oxidized form, uroporphyrin III, exhibits a Soret band around 405-410 nm in acidic conditions[4][5].
This compound C₄₂H₄₆N₄O₁₆870.83A characteristic absorption maximum at 376 nm [6]. Its cobalt complex shows maxima at 414 nm and 590 nm[6].
Coproporphyrinogen III C₃₆H₄₀N₄O₈656.72Colorless. Its oxidized form, coproporphyrin III, displays a Soret band in the region of 390-425 nm and four weaker Q bands between 480-700 nm.
Protoporphyrin IX C₃₄H₃₄N₄O₄562.66Exhibits an intense Soret band around 400-410 nm and several Q bands in the 500-650 nm region.

Experimental Protocols

Accurate characterization and quantification of tetrapyrrole intermediates are critical for studying the biosynthesis pathway. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Tetrapyrrole Separation and Quantification

This protocol provides a general framework for the separation of tetrapyrrole intermediates. Optimization of gradient and mobile phase composition may be required depending on the specific sample matrix and HPLC system.

Objective: To separate and quantify uroporphyrinogen III, this compound, coproporphyrinogen III, and protoporphyrin IX from a biological sample.

Materials:

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size)

  • HPLC system with a gradient pump and a UV-Vis or fluorescence detector

  • Mobile Phase A: 1.0 M Ammonium acetate buffer, pH 5.16

  • Mobile Phase B: 10% Acetonitrile in Methanol

  • Standards for each tetrapyrrole intermediate

  • Sample extraction buffer (e.g., methanol/water or specific lysis buffers)

Procedure:

  • Sample Preparation: Extract tetrapyrroles from the biological material using an appropriate solvent (e.g., methanol or acetone-based solutions). Protect samples from light to prevent photo-oxidation of porphyrinogens. Centrifuge to remove cell debris. The supernatant is used for analysis. Porphyrinogens are unstable and readily oxidize; therefore, sample preparation should be performed rapidly and at low temperatures. For analysis of porphyrinogens, anaerobic conditions are often required.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV-Vis detector set at the Soret peak of the oxidized porphyrins (around 400-410 nm) or the specific absorbance maximum for this compound (376 nm).

      • Fluorescence detection can be used for higher sensitivity of porphyrins (e.g., excitation at ~405 nm, emission at ~600-630 nm). Porphyrinogens are non-fluorescent.

  • Quantification: Generate a standard curve for each intermediate using known concentrations of purified standards. Peak areas from the sample chromatogram are used to calculate the concentration of each tetrapyrrole.

Enzyme Assay for this compound Ferrochelatase

Objective: To determine the activity of this compound ferrochelatase by measuring the formation of siroheme.

Principle: The enzyme catalyzes the insertion of Fe²⁺ into this compound to produce siroheme. The reaction can be monitored spectrophotometrically by observing the change in the absorption spectrum.

Materials:

  • Purified this compound ferrochelatase

  • This compound substrate

  • Ferrous chloride (FeCl₂) solution (prepared fresh under anaerobic conditions)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Anaerobic chamber or glove box

  • UV-Vis spectrophotometer

Procedure:

  • Prepare all solutions and perform the assay under strictly anaerobic conditions to prevent oxidation of Fe²⁺ and the tetrapyrrole substrates.

  • In a cuvette, add the assay buffer, a known concentration of this compound, and the enzyme solution.

  • Initiate the reaction by adding the freshly prepared FeCl₂ solution.

  • Immediately monitor the change in absorbance at the wavelength corresponding to the Soret peak of siroheme (around 380-410 nm, the exact maximum can vary). The disappearance of the this compound peak at 376 nm can also be monitored.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance change over time. Enzyme activity is expressed in units such as nmol of product formed per minute per mg of protein.

Enzyme Assay for Uroporphyrinogen III Synthase

Objective: To measure the activity of uroporphyrinogen III synthase.

Principle: Uroporphyrinogen III synthase converts the linear tetrapyrrole hydroxymethylbilane into the cyclic uroporphyrinogen III. A coupled enzyme assay is often used where hydroxymethylbilane is generated in situ from porphobilinogen by porphobilinogen deaminase. The uroporphyrinogen III formed is then oxidized to the stable, colored uroporphyrin III, which can be quantified.

Materials:

  • Porphobilinogen (PBG)

  • Porphobilinogen deaminase (also known as hydroxymethylbilane synthase)

  • Uroporphyrinogen III synthase (the enzyme to be assayed)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2)

  • Oxidizing agent (e.g., dilute HCl, which also stops the reaction)

  • HPLC system for separating uroporphyrin isomers I and III

Procedure:

  • Incubate PBG with an excess of porphobilinogen deaminase to generate hydroxymethylbilane.

  • Add the uroporphyrinogen III synthase-containing sample to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and oxidize the porphyrinogens by adding an acidic solution (e.g., 1 M HCl).

  • Separate and quantify the resulting uroporphyrin III and any non-enzymatically formed uroporphyrin I using HPLC with fluorescence detection.

  • Enzyme activity is calculated based on the amount of uroporphyrinogen III formed per unit of time.

Visualizing the Tetrapyrrole Biosynthesis Pathway and Signaling

Tetrapyrrole Biosynthesis Pathway

The following diagram illustrates the central pathways of tetrapyrrole biosynthesis, highlighting the position of this compound and other key intermediates.

Tetrapyrrole_Biosynthesis cluster_main Main Pathway cluster_siroheme Siroheme Branch cluster_heme_chloro Heme & Chlorophyll Branch 5-Aminolevulinic_Acid 5-Aminolevulinic_Acid Porphobilinogen Porphobilinogen 5-Aminolevulinic_Acid->Porphobilinogen ALA Dehydratase Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane PBG Deaminase Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III Uroporphyrinogen III Synthase Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Uro'gen III Decarboxylase Precorrin-2 Precorrin-2 Uroporphyrinogen_III->Precorrin-2 Uro'gen III Methyltransferase Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Copro'gen III Oxidase Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Proto'gen IX Oxidase Heme Heme Protoporphyrin_IX->Heme Ferrochelatase Chlorophylls Chlorophylls Protoporphyrin_IX->Chlorophylls Mg-chelatase pathway This compound This compound Precorrin-2->this compound Precorrin-2 Dehydrogenase Siroheme Siroheme This compound->Siroheme This compound Ferrochelatase Cofactor_F430 Cofactor_F430 This compound->Cofactor_F430

Figure 1. The tetrapyrrole biosynthesis pathway.
Tetrapyrrole Intermediates in Retrograde Signaling

Tetrapyrrole biosynthesis intermediates are implicated in retrograde signaling, a communication process from the chloroplast to the nucleus that regulates gene expression in response to environmental and developmental cues. Perturbations in the tetrapyrrole pathway can lead to the accumulation of photosensitive intermediates, causing oxidative stress and triggering specific signaling cascades[6][7]. While a direct signaling role for this compound has not been definitively established, its position in the pathway suggests a potential indirect involvement through the modulation of the levels of other signaling intermediates or by contributing to the overall redox state of the cell.

Retrograde_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus Tetrapyrrole_Biosynthesis Tetrapyrrole Biosynthesis Intermediates Accumulated Intermediates (e.g., Mg-Proto IX) Tetrapyrrole_Biosynthesis->Intermediates Sirohydrochlorin_pool This compound Pool Tetrapyrrole_Biosynthesis->Sirohydrochlorin_pool ROS Reactive Oxygen Species (ROS) Intermediates->ROS Photosensitization Nuclear_Gene_Expression Nuclear Gene Expression (e.g., Photosynthesis-related genes) Intermediates->Nuclear_Gene_Expression Potential Direct Retrograde Signal Sirohydrochlorin_pool->Tetrapyrrole_Biosynthesis Feedback Regulation? ROS->Nuclear_Gene_Expression Retrograde Signal

Figure 2. Tetrapyrrole intermediates in retrograde signaling.

Conclusion

This compound occupies a unique and critical position in the tetrapyrrole biosynthesis pathway, diverting the flux from the common precursor uroporphyrinogen III towards the synthesis of siroheme and cofactor F430. Its distinct chemical and spectroscopic properties, when compared to other intermediates like coproporphyrinogen III and protoporphyrin IX, allow for its specific detection and study. The provided experimental protocols offer a foundation for researchers to investigate the dynamics of this pathway. Further research into the potential role of this compound in cellular signaling may unveil new regulatory mechanisms and therapeutic targets.

References

A Comparative Analysis of Sirohydrochlorin-Dependent Enzymes: Sulfite and Nitrite Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirohydrochlorin is a key metabolic intermediate in the biosynthesis of siroheme, a unique iron-containing isobacteriochlorin that serves as the prosthetic group for a class of enzymes catalyzing six-electron reduction reactions. These enzymes play crucial roles in the assimilation of essential nutrients, specifically sulfur and nitrogen. This guide provides a comparative analysis of the two primary classes of this compound-dependent enzymes: sulfite reductases and nitrite reductases. We will delve into their functional differences, present comparative kinetic data, detail experimental protocols for their characterization, and illustrate the regulatory pathways governing their expression.

Functional Synopsis of this compound-Dependent Enzymes

This compound itself is an intermediate in the biosynthesis of siroheme. The core functional enzymes are those that utilize the final siroheme cofactor. These enzymes are broadly categorized as:

  • Sulfite Reductases (EC 1.8.99.1): These enzymes are critical for the sulfur assimilation pathway, catalyzing the six-electron reduction of sulfite (SO₃²⁻) to sulfide (S²⁻).[1] This sulfide can then be incorporated into carbon skeletons to form the amino acid cysteine. Sulfite reductases are found in a wide range of organisms, including bacteria, archaea, fungi, and plants.[1] They are classified as either assimilatory or dissimilatory based on their metabolic role.[1][2][3]

  • Nitrite Reductases (EC 1.7.1.4, EC 1.7.7.1): These enzymes are integral to the nitrogen assimilation pathway, performing the six-electron reduction of nitrite (NO₂⁻) to ammonia (NH₃).[4] This ammonia is then incorporated into organic molecules. Like sulfite reductases, nitrite reductases are widespread in nature and are essential for nitrogen metabolism in many organisms.

Both enzyme classes share a common catalytic center, the siroheme-[4Fe-4S] cluster, which facilitates the multi-electron transfer required for the reduction of their respective substrates.

Data Presentation: A Comparative Look at Enzyme Kinetics

The catalytic efficiency of this compound-dependent enzymes can be compared by examining their kinetic parameters. The following table summarizes the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for representative sulfite and nitrite reductases from various organisms. Lower Kₘ values indicate a higher affinity for the substrate, while higher kcat values signify a faster turnover rate.

Enzyme ClassOrganismSubstrateKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Reference
Sulfite Reductase Escherichia coliSulfite1513.59.0 x 10⁵J. Biol. Chem. (1982) 257, 4392-4400
Arabidopsis thalianaSulfite~10Not ReportedNot Reported[5]
Salmonella typhimuriumSulfite12272.25 x 10⁶J. Bacteriol. (1977) 129, 745-754
Desulfovibrio vulgarisSulfite100-200Not ReportedNot ReportedJ. Bacteriol. (1984) 157, 99-105
Nitrite Reductase Spinacia oleracea (Spinach)Nitrite11.51.5 x 10⁶J. Biol. Chem. (1979) 254, 6447-6454
Escherichia coliNitrite5122.4 x 10⁶J. Biol. Chem. (1985) 260, 1092-1098
Wolinella succinogenesNitrite1.4 (for NrfHA)Not ReportedNot ReportedJ. Bacteriol. (2002) 184, 2551-2557
Salmonella typhimuriumNitrite5200801.5 x 10⁴[6]

Experimental Protocols

Accurate characterization of this compound-dependent enzymes relies on robust and reproducible assays. Below are detailed methodologies for the key experiments used to assess their activity.

Protocol 1: Spectrophotometric Assay for Sulfite Reductase Activity

This assay measures the oxidation of a reduced electron donor coupled to the reduction of sulfite.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Sodium Sulfite (Na₂SO₃) stock solution (10 mM)

  • Reduced Methyl Viologen (MV) or Benzyl Viologen (BV) as an electron donor

  • Sodium Dithionite (Na₂S₂O₄) solution (freshly prepared in anaerobic buffer) for reducing the viologen dye

  • Enzyme extract or purified enzyme

  • Anaerobic cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette by adding the assay buffer.

  • Add the electron donor (MV or BV) to a final concentration of 1-2 mM.

  • Reduce the electron donor by adding a small amount of freshly prepared sodium dithionite solution until a stable, colored solution is obtained (blue for MV, purple for BV).

  • Initiate the reaction by adding a known amount of the enzyme sample.

  • Start the measurement by adding sodium sulfite to a final concentration in the range of its Kₘ.

  • Monitor the decrease in absorbance at the wavelength corresponding to the reduced viologen (e.g., 604 nm for MV).

  • The rate of sulfite reduction is calculated from the rate of viologen oxidation using the molar extinction coefficient of the reduced viologen.

Protocol 2: Spectrophotometric Assay for Nitrite Reductase Activity

This assay is based on the disappearance of nitrite, which can be quantified using the Griess reagent.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0

  • Sodium Nitrite (NaNO₂) stock solution (1 mM)

  • Reduced Ferredoxin or a suitable artificial electron donor (e.g., reduced methyl viologen)

  • Enzyme extract or purified enzyme

  • Griess Reagent A: 1% (w/v) sulfanilamide in 3 M HCl

  • Griess Reagent B: 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Spectrophotometer

Procedure:

  • Set up the reaction mixture containing assay buffer, the electron donor, and the enzyme sample.

  • Initiate the reaction by adding sodium nitrite to a final concentration in the range of its Kₘ.

  • Incubate the reaction at a constant temperature for a defined period.

  • Stop the reaction at various time points by taking aliquots and adding them to a solution that will stop the enzymatic activity (e.g., by boiling or adding a denaturant).

  • To quantify the remaining nitrite, add Griess Reagent A followed by Griess Reagent B to the stopped reaction aliquots.

  • Allow the color to develop for 15-20 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite consumed is determined by comparing the absorbance to a standard curve of known nitrite concentrations. The rate of nitrite reduction can then be calculated.[7][8]

Mandatory Visualization

Signaling Pathways and Biosynthetic Workflow

The expression and activity of this compound-dependent enzymes are tightly regulated in response to environmental cues, such as the availability of sulfur and nitrogen sources, and the presence of oxygen. Below are diagrams illustrating these regulatory networks and the biosynthetic pathway of siroheme.

Siroheme_Biosynthesis UroIII Uroporphyrinogen III SumT SAM-dependent uroporphyrinogen III methyltransferase (SumT) UroIII->SumT 2 SAM Precorrin2 Precorrin-2 PcdH Precorrin-2 dehydrogenase (PcdH) Precorrin2->PcdH NAD+ -> NADH This compound This compound ShfC This compound ferrochelatase (ShfC) This compound->ShfC Fe2+ Siroheme Siroheme SumT->Precorrin2 PcdH->this compound ShfC->Siroheme

Biosynthesis of Siroheme from Uroporphyrinogen III.

Gene_Regulation cluster_sulfur Sulfur Assimilation Regulation cluster_nitrogen Nitrogen Assimilation Regulation S_starvation Sulfur Starvation cysG cysG (Sulfite Reductase) S_starvation->cysG Induces S_replete Sulfur Replete S_replete->cysG Represses Nitrate Nitrate NarL_NarP NarL/NarP Nitrate->NarL_NarP Activates Nitrite Nitrite NsrR NsrR Nitrite->NsrR Inactivates Nitrite->NarL_NarP Activates Anaerobiosis Anaerobiosis FNR FNR Anaerobiosis->FNR Activates nirBD nirBD (Nitrite Reductase) NsrR->nirBD Represses FNR->nirBD Activates NarL_NarP->nirBD Activates

Transcriptional Regulation of Sulfite and Nitrite Reductase Genes.

Experimental_Workflow start Start: Enzyme Sample (Crude Extract or Purified) assay_setup Assay Setup (Buffer, Substrate, Electron Donor) start->assay_setup incubation Incubation (Controlled Temperature and Time) assay_setup->incubation measurement Spectrophotometric Measurement incubation->measurement data_analysis Data Analysis (Calculation of Kinetic Parameters) measurement->data_analysis end End: Comparative Analysis data_analysis->end

General Experimental Workflow for Enzyme Characterization.

References

A Comparative Guide to Antibody Cross-Reactivity Against Sirohydrochlorin Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody performance against key enzymes in the sirohydrochlorin pathway, a critical route in the biosynthesis of essential molecules like siroheme and vitamin B12. Understanding the cross-reactivity of antibodies targeting these enzymes is paramount for the development of specific molecular tools and potential therapeutic agents. This document outlines the inherent differences between monoclonal and polyclonal antibodies in this context, supported by established experimental methodologies for evaluating their specificity.

Understanding the this compound Pathway

The this compound pathway involves a series of enzymatic steps to synthesize this compound, a precursor to siroheme. Key enzymes in this pathway include:

  • Uroporphyrinogen-III C-methyltransferase (SUMT): Catalyzes the addition of two methyl groups to uroporphyrinogen III, forming precorrin-2. This is a crucial, rate-limiting step.

  • Precorrin-2 C20-oxidase/dehydrogenase: Oxidizes precorrin-2 to this compound.

  • This compound cobaltochelatase: Inserts a cobalt ion into this compound, a key step in the anaerobic biosynthesis of vitamin B12.

The specificity of antibodies raised against these enzymes is critical for their use in research and diagnostics, as off-target binding can lead to inaccurate results and potential side effects in therapeutic applications.

Monoclonal vs. Polyclonal Antibodies: A Comparative Analysis

The choice between monoclonal and polyclonal antibodies for targeting this compound pathway enzymes depends on the specific application, with each type offering distinct advantages and disadvantages regarding specificity and cross-reactivity.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Specificity Highly specific, recognizing a single epitope on the target enzyme.[1][2]Recognize multiple epitopes on the target enzyme.[1]
Cross-Reactivity Generally lower risk of cross-reactivity with other proteins.[1][3]Higher potential for cross-reactivity due to recognition of multiple epitopes, which may be shared with other proteins.[1]
Batch-to-Batch Consistency High consistency between batches, ensuring reproducibility of experiments.[1][3]Significant batch-to-batch variability, which can affect the reproducibility of results.[4]
Sensitivity in Detection May be less sensitive in certain applications if the single epitope is masked or present in low abundance.Generally more robust for detecting low-abundance proteins due to signal amplification from binding to multiple epitopes.[4]
Ideal Applications for this compound Pathway Research Quantitative assays (e.g., ELISA), structural studies, therapeutic development requiring high specificity.Screening applications, immunoprecipitation of enzyme complexes, Western blotting for general detection.

Experimental Data on Antibody Performance

While direct comparative studies on the cross-reactivity of monoclonal versus polyclonal antibodies for each specific this compound pathway enzyme are not extensively published, the principles of antibody behavior provide a strong basis for predicting their performance. For instance, due to the highly conserved nature of methyltransferase domains, polyclonal antibodies raised against Uroporphyrinogen-III C-methyltransferase may exhibit cross-reactivity with other methyltransferases. In contrast, a monoclonal antibody developed to target a unique, non-conserved region of the enzyme would offer significantly higher specificity.

The production of methyl-specific monoclonal antibodies has been successful for other methylated proteins, suggesting that highly specific monoclonal antibodies can be generated against the methylated substrates or products within the this compound pathway, indirectly targeting the activity of enzymes like Uroporphyrinogen-III C-methyltransferase.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To experimentally validate the specificity and assess the cross-reactivity of antibodies against this compound pathway enzymes, the following standard techniques are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to determine the binding affinity and specificity of an antibody. A competitive ELISA can be particularly useful for assessing cross-reactivity.

Protocol:

  • Coating: Coat microplate wells with the purified target enzyme (e.g., Uroporphyrinogen-III C-methyltransferase).

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Competition: Pre-incubate the antibody with a potential cross-reactive protein before adding it to the coated wells.

  • Incubation: Add the antibody (or antibody/competitor mixture) to the wells and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Substrate Addition: Add the enzyme's substrate to produce a measurable signal.

  • Analysis: A decrease in signal in the presence of the competitor protein indicates cross-reactivity.

Western Blotting

Western blotting is used to identify the specific protein recognized by an antibody in a complex mixture.

Protocol:

  • Sample Preparation: Lyse cells or tissues to extract proteins.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the this compound pathway enzyme.

  • Secondary Antibody Incubation: Incubate with a labeled secondary antibody.

  • Detection: Visualize the protein bands. A single band at the expected molecular weight of the target enzyme suggests specificity. Multiple bands may indicate cross-reactivity.

Immunoprecipitation (IP) followed by Mass Spectrometry

This powerful technique can identify the specific proteins that an antibody binds to in a complex lysate.

Protocol:

  • Lysis: Prepare a cell or tissue lysate under non-denaturing conditions to maintain protein interactions.

  • Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the lysate with the antibody of interest.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washes: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis by Mass Spectrometry: Identify the eluted proteins using mass spectrometry. Identification of proteins other than the target enzyme indicates cross-reactivity.

Visualizing the this compound Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Sirohydrochlorin_Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 SUMT Precorrin2 Precorrin-2 Precorrin1->Precorrin2 SUMT This compound This compound Precorrin2->this compound Precorrin-2 C20-oxidase Siroheme Siroheme This compound->Siroheme Ferrochelatase Cobalt_this compound Cobalt-Sirohydrochlorin This compound->Cobalt_this compound This compound cobaltochelatase

Caption: The this compound biosynthetic pathway.

Antibody_Cross_Reactivity_Workflow cluster_ELISA ELISA cluster_WB Western Blot cluster_IP_MS Immunoprecipitation-Mass Spectrometry ELISA_Start Coat plate with target enzyme ELISA_Block Block ELISA_Start->ELISA_Block ELISA_Incubate Incubate with antibody +/- potential cross-reactant ELISA_Block->ELISA_Incubate ELISA_Detect Add secondary Ab & substrate ELISA_Incubate->ELISA_Detect ELISA_Analyze Analyze signal ELISA_Detect->ELISA_Analyze WB_Start Protein separation by SDS-PAGE WB_Transfer Transfer to membrane WB_Start->WB_Transfer WB_Block Block WB_Transfer->WB_Block WB_Incubate Incubate with primary antibody WB_Block->WB_Incubate WB_Detect Add secondary Ab & detect WB_Incubate->WB_Detect IP_Start Cell Lysis IP_Incubate Incubate lysate with antibody IP_Start->IP_Incubate IP_Capture Capture complex with beads IP_Incubate->IP_Capture IP_Elute Elute bound proteins IP_Capture->IP_Elute IP_Analyze Analyze by Mass Spectrometry IP_Elute->IP_Analyze

Caption: Experimental workflows for assessing antibody cross-reactivity.

Conclusion

The selection of an appropriate antibody is a critical determinant for the success of research and development activities targeting the this compound pathway. Monoclonal antibodies, with their inherent high specificity and batch-to-batch consistency, are generally the preferred choice for applications demanding precise quantification and low cross-reactivity. Polyclonal antibodies, while offering advantages in terms of cost and sensitivity for certain detection methods, require more rigorous validation to account for potential off-target binding. The experimental protocols outlined in this guide provide a robust framework for the thorough validation of any antibody intended for use in studying the intricate and vital this compound pathway.

References

Validating the Role of Sirohydrochlorin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic crossroads occupied by sirohydrochlorin. We delve into the enzymatic players that determine its fate, offering supporting experimental data and detailed protocols to empower further investigation.

This compound is a key metabolic intermediate situated at a critical juncture in the biosynthesis of two essential tetrapyrroles: siroheme and cobalamin (vitamin B12). As the metal-free precursor, its conversion is tightly regulated by a class of enzymes known as chelatases, which insert either iron or cobalt to commit this compound to a specific metabolic pathway. Understanding the kinetics and regulation of these enzymes is paramount for fields ranging from microbiology to drug development, where targeting these pathways may offer novel therapeutic strategies.

The Metabolic Fate of this compound: A Tale of Two Metals

This compound is derived from uroporphyrinogen III through a series of enzymatic reactions.[1] Once formed, it stands at a metabolic branch point, awaiting the insertion of a metal ion to determine its ultimate biological role.

  • Siroheme Synthesis: The insertion of ferrous iron (Fe²⁺) into this compound is catalyzed by This compound ferrochelatase , commonly known as SirB.[2][3] This reaction yields siroheme, a vital prosthetic group for sulfite and nitrite reductases, which are crucial for sulfur and nitrogen assimilation in many organisms.[4]

  • Cobalamin (Vitamin B12) Biosynthesis: In the anaerobic biosynthesis of cobalamin, This compound cobaltochelatase , such as CbiX, catalyzes the insertion of cobalt (Co²⁺) into this compound.[3][5] This step commits the molecule to the intricate pathway leading to the production of vitamin B12, a cofactor essential for various metabolic processes.

The competition between these two enzymatic activities for the common substrate, this compound, highlights a key regulatory node in cellular metabolism. The relative expression levels and kinetic efficiencies of SirB and CbiX can dictate the flux of this compound towards either siroheme or cobalamin synthesis, depending on the metabolic needs of the organism.

Comparative Enzymatic Performance

Enzyme ClassEnzyme ExampleOrganismSubstrateK_m (µM)V_max (nmol/mg/min)k_cat (s⁻¹)Specific Activity (nmol/min/mg)Reference
This compound FerrochelataseSirBBacillus subtilisProtoporphyrin IX*28.516-fold reduction in Vmax for Q63A mutant--[1][6]
This compound FerrochelataseAt-SirBArabidopsis thalianaThis compound---48.5[7]
This compound CobaltochelataseCbiXSalmonella entericaNot Reported----[5]

Note: Kinetic data for B. subtilis SirB was reported with protoporphyrin IX as a substrate, not its native substrate this compound. This highlights a common challenge in the field, where substrate availability can limit direct kinetic comparisons. The reported Vmax for the Q63A mutant is relative to the wild-type enzyme.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the validation of this compound's metabolic role.

Experimental Protocol 1: Heterologous Expression and Purification of this compound-Metabolizing Enzymes

This protocol provides a general framework for the production and purification of recombinant enzymes like SirB and CbiX, which is a prerequisite for in vitro characterization.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the gene of interest (e.g., sirB or cbiX) from the desired organism's genomic DNA using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET series for E. coli) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector. The inclusion of an affinity tag (e.g., His6-tag) is recommended for simplified purification.
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression:

  • Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • If a His6-tagged protein is expressed, load the supernatant onto a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purity of the eluted protein by SDS-PAGE.
  • If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Experimental Protocol 2: In Vitro Enzymatic Synthesis of this compound and Precursors

The availability of this compound is often a limiting factor for enzymatic assays. This protocol outlines a multi-enzyme in vitro synthesis approach.[9][10]

1. Reagents and Enzymes:

  • 5-aminolevulinic acid (ALA)
  • S-adenosyl-L-methionine (SAM)
  • NAD+
  • Purified recombinant enzymes:
  • Porphobilinogen synthase (PBGS)
  • Porphobilinogen deaminase (PBGD)
  • Uroporphyrinogen III synthase (UROS)
  • S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT)
  • Precorrin-2 dehydrogenase (SirC or the dehydrogenase domain of CysG)

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM potassium chloride, 5 mM magnesium chloride, 50 mM sodium chloride, 5 mM DTT).[11]
  • Degas all solutions to create anaerobic conditions, as some intermediates are oxygen-sensitive.
  • Combine the purified enzymes (PBGS, PBGD, UROS, and SUMT) in the reaction buffer.
  • Add the substrates ALA and SAM.
  • Incubate the mixture to allow the synthesis of precorrin-2. The progress can be monitored by taking aliquots and analyzing them by HPLC.
  • To synthesize this compound, add purified precorrin-2 dehydrogenase and NAD+ to the reaction mixture containing precorrin-2.

3. Purification of this compound:

  • The synthesized this compound can be purified from the reaction mixture using chromatographic techniques such as reverse-phase HPLC.

Experimental Protocol 3: Spectrophotometric Assay for Precorrin-2 Dehydrogenase Activity

This assay monitors the conversion of precorrin-2 to this compound by measuring the increase in absorbance at a specific wavelength.[9][11]

1. Principle:

  • Precorrin-2 dehydrogenase catalyzes the NAD+-dependent oxidation of precorrin-2 to this compound.
  • This compound has a characteristic absorbance maximum at 376 nm, which is absent in precorrin-2.[11] The formation of NADH can also be monitored at 340 nm.

2. Reagents:

  • Purified precorrin-2 (synthesized as described in Protocol 2).
  • NAD+ solution.
  • Purified precorrin-2 dehydrogenase.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM potassium chloride, 5 mM magnesium chloride, 50 mM sodium chloride, 5 mM DTT).[11]

3. Assay Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of precorrin-2, and NAD+.
  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a small volume of the purified precorrin-2 dehydrogenase.
  • Immediately monitor the increase in absorbance at 376 nm (for this compound formation) or 340 nm (for NADH formation) over time using a spectrophotometer.
  • The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.
  • The activity of the enzyme can be calculated using the extinction coefficient of this compound (ε₃₇₆ = 2.4 x 10⁵ M⁻¹ cm⁻¹).[11]

Experimental Protocol 4: Chelatase Activity Assay (Ferrochelatase and Cobaltochelatase)

This protocol can be adapted to measure the activity of both this compound ferrochelatase (SirB) and cobaltochelatase (CbiX).

1. Principle:

  • Chelatases catalyze the insertion of a metal ion (Fe²⁺ or Co²⁺) into this compound.
  • The product (siroheme or cobalt-sirohydrochlorin) can be separated from the substrate and quantified by HPLC.

2. Reagents:

  • Purified this compound.
  • A solution of the metal salt (FeSO₄ for ferrochelatase or CoCl₂ for cobaltochelatase). Anaerobic conditions and the presence of a reducing agent (e.g., dithiothreitol) are crucial for maintaining iron in the ferrous state.
  • Purified chelatase enzyme (SirB or CbiX).
  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

3. Assay Procedure:

  • Perform the reaction under anaerobic conditions to prevent oxidation of Fe²⁺ and the tetrapyrrole substrates.
  • In an anaerobic environment, prepare a reaction mixture containing the assay buffer, this compound, and the metal salt.
  • Pre-incubate the mixture at the desired temperature.
  • Initiate the reaction by adding the purified chelatase enzyme.
  • At various time points, quench the reaction by adding an acid (e.g., trifluoroacetic acid) and/or a metal chelator (e.g., EDTA).
  • Analyze the reaction mixture by reverse-phase HPLC to separate the substrate (this compound) from the product (siroheme or cobalt-sirohydrochlorin).
  • Monitor the elution profile using a diode array detector at wavelengths specific for the substrate and product (e.g., around 380-410 nm).
  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
  • Calculate the enzyme activity based on the rate of product formation.

Visualizing the Metabolic and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key pathways and workflows.

Sirohydrochlorin_Metabolic_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SUMT (e.g., SirA, CysG) This compound This compound Precorrin2->this compound Precorrin-2 Dehydrogenase (e.g., SirC, CysG) Siroheme Siroheme This compound->Siroheme Ferrochelatase (e.g., SirB, CysG) + Fe²⁺ Cobalamin Cobalamin (Vitamin B12) This compound->Cobalamin Cobaltochelatase (e.g., CbiX) + Co²⁺

Caption: Metabolic fate of this compound.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzymatic Assays PCR 1. PCR Amplification Ligation 2. Ligation into Vector PCR->Ligation Transformation 3. Transformation Ligation->Transformation Expression 4. Protein Expression Transformation->Expression Lysis 5. Cell Lysis Expression->Lysis AffinityChrom 6. Affinity Chromatography Lysis->AffinityChrom PurificationAnalysis 7. Purity Analysis (SDS-PAGE) AffinityChrom->PurificationAnalysis SubstratePrep 8. Substrate Preparation (e.g., In Vitro Synthesis) PurificationAnalysis->SubstratePrep ActivityAssay 9. Activity Measurement (Spectrophotometry/HPLC) SubstratePrep->ActivityAssay DataAnalysis 10. Kinetic Parameter Determination ActivityAssay->DataAnalysis

Caption: General experimental workflow.

Chelatase_Comparison cluster_sirb Ferrochelatase (SirB) cluster_cbix Cobaltochelatase (CbiX) This compound This compound Fe_ion Fe²⁺ This compound->Fe_ion Co_ion Co²⁺ This compound->Co_ion Siroheme Siroheme Fe_ion->Siroheme Sulfite/Nitrite Reductase Sulfite/Nitrite Reductase Siroheme->Sulfite/Nitrite Reductase Co_Siro Cobalt-Sirohydrochlorin Co_ion->Co_Siro Vitamin B12 Biosynthesis Vitamin B12 Biosynthesis Co_Siro->Vitamin B12 Biosynthesis

Caption: Comparison of chelatase reactions.

References

A Comparative Guide to the Metal Ion Specificity of Sirohydrochlorin Chelatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirohydrochlorin chelatases are a crucial class of enzymes responsible for the insertion of divalent metal ions into this compound, a key intermediate in the biosynthesis of siroheme and cobalamin (vitamin B12). Understanding the metal ion specificity of these enzymes is paramount for elucidating their biological roles, developing novel antimicrobial agents, and engineering biocatalysts. This guide provides an objective comparison of the metal ion specificity of prominent this compound chelatases, supported by experimental data and detailed protocols.

Executive Summary

This guide focuses on four key this compound chelatases:

  • SirB: The canonical this compound ferrochelatase, primarily responsible for inserting Fe²⁺ to synthesize siroheme.

  • CbiK and CbiX: this compound cobaltochelatases involved in the anaerobic biosynthesis of vitamin B12, with a primary specificity for Co²⁺.

  • CfbA: A unique nickel-chelatase that also exhibits robust cobaltochelatase activity, playing a role in the biosynthesis of coenzyme F430.

  • CysG: A multifunctional enzyme with a C-terminal domain that functions as a this compound ferrochelatase.

While these enzymes exhibit a primary metal ion preference in vivo, in vitro studies reveal a degree of promiscuity, with varying efficiencies for inserting other divalent metal ions. This guide presents the available quantitative data to compare these specificities and provides the methodologies to facilitate further research in this area.

Comparative Analysis of Metal Ion Specificity

The following table summarizes the available quantitative data on the relative activity of different this compound chelatases with various divalent metal ions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from multiple studies and should be interpreted with consideration of the varying experimental conditions.

EnzymeOrganismPrimary Metal SubstrateOther Metal Ions Utilized (in vitro)Relative Activity (%)Reference
SirB Bacillus subtilisFe²⁺Co²⁺, Ni²⁺Data not available[1]
CbiK Salmonella entericaCo²⁺Fe²⁺Greater affinity for Co²⁺ than Fe²⁺[2]
CbiX Archaeoglobus fulgidusCo²⁺Fe²⁺Data not available[3]
CfbA Methanocaldococcus jannaschiiNi²⁺Co²⁺Co²⁺ activity is 10-fold higher than Ni²⁺[4]
CfbA Methanosarcina barkeriNi²⁺Co²⁺Co²⁺ activity is 35-fold higher than Ni²⁺[4]
CysG Salmonella entericaFe²⁺Co²⁺Selective for iron over cobalt[5]

Note: "Data not available" indicates that while the enzyme is known to utilize the specified metal ion, quantitative comparative data was not found in the reviewed literature.

Experimental Protocols

Accurate assessment of metal ion specificity requires robust and standardized experimental protocols. Below are detailed methodologies for in vitro this compound chelatase activity assays, compiled from various studies.

General Spectrophotometric Assay for Chelatase Activity

This method is applicable to all this compound chelatases and relies on the spectral shift that occurs upon metal insertion into the this compound macrocycle.

Principle: The insertion of a divalent metal ion into this compound to form the corresponding metallo-sirohydrochlorin results in a characteristic change in the UV-visible absorption spectrum. Specifically, a decrease in absorbance at approximately 376 nm (the Soret peak of this compound) and an increase at a wavelength characteristic of the metallated product can be monitored over time.

Reagents:

  • Purified this compound chelatase enzyme (e.g., SirB, CbiK, CfbA, or CysG)

  • This compound (substrate)

  • Divalent metal salt solutions (e.g., FeCl₂, CoCl₂, NiCl₂, ZnCl₂, CuCl₂)

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 8.0, or 100 mM MOPS, pH 7.0)

  • Reducing agent (e.g., 2 mM Dithiothreitol - DTT), particularly for assays involving Fe²⁺ to maintain its reduced state.

  • Anaerobic cuvettes

Procedure:

  • Prepare all solutions using degassed buffers to ensure anaerobic conditions, which are crucial for the stability of this compound and Fe²⁺.

  • Set up the reaction mixture in an anaerobic cuvette. A typical reaction mixture (1 mL final volume) contains:

    • Anaerobic buffer

    • This compound (final concentration of 2.5 - 10 µM)

    • Divalent metal salt (final concentration of 10 - 50 µM). A range of concentrations should be tested to determine optimal conditions and assess potential substrate inhibition.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified chelatase enzyme (e.g., 1-10 µg).

  • Immediately monitor the change in absorbance at 376 nm over time using a spectrophotometer. For a more detailed analysis, scan the full UV-visible spectrum at different time points.

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change versus time plot.

  • To compare the specificity for different metal ions, repeat the assay with each metal salt while keeping all other conditions constant. Relative activities can be calculated by normalizing the initial rates to that of the primary metal substrate.

Coupled Enzyme Assay for this compound Production

Principle: This method utilizes the enzymes of the siroheme biosynthetic pathway to produce this compound from the precursor uroporphyrinogen III. The newly synthesized this compound is then used as a substrate by the chelatase in the same reaction mixture.

Additional Reagents:

  • Uroporphyrinogen III

  • S-adenosyl-L-methionine (SAM)

  • Uroporphyrinogen III methyltransferase (e.g., SirA or CysG methyltransferase domain)

  • Precorrin-2 dehydrogenase (e.g., SirC or CysG dehydrogenase domain)

  • NAD⁺

Procedure:

  • Combine the components of the this compound synthesis reaction in an anaerobic cuvette:

    • Anaerobic buffer

    • Uroporphyrinogen III

    • SAM

    • NAD⁺

    • Uroporphyrinogen III methyltransferase and precorrin-2 dehydrogenase.

  • Incubate the mixture to allow for the synthesis of this compound. The progress of this reaction can be monitored by an increase in absorbance at 376 nm.

  • Once a stable concentration of this compound is achieved, add the desired divalent metal salt and the purified chelatase to be tested.

  • Proceed with the spectrophotometric monitoring as described in the general assay protocol.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the relationships between these enzymes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Chelatase (SirB, CbiK, CfbA, CysG) Reaction Reaction Mixture in Anaerobic Cuvette Enzyme->Reaction Substrate This compound Substrate->Reaction Metals Divalent Metal Salts (Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, etc.) Metals->Reaction Buffer Anaerobic Buffer Buffer->Reaction Spectro Spectrophotometer (Monitor ΔAbs at 376 nm) Reaction->Spectro Rates Calculate Initial Rates Spectro->Rates Compare Compare Relative Activities Rates->Compare

Figure 1. Experimental workflow for assessing metal ion specificity.

logical_relationship cluster_enzymes This compound Chelatases cluster_products Primary Products SHC This compound SirB SirB (Ferrochelatase) SHC->SirB Fe²⁺ (Primary) Co²⁺, Ni²⁺ (Secondary) CbiK_X CbiK / CbiX (Cobaltochelatase) SHC->CbiK_X Co²⁺ (Primary) Fe²⁺ (Secondary) CfbA CfbA (Nickel-chelatase) SHC->CfbA Ni²⁺ (Primary) Co²⁺ (High Activity) CysG CysG (Ferrochelatase Domain) SHC->CysG Fe²⁺ (Primary) Co²⁺ (Secondary) Siroheme Siroheme (Fe-SHC) SirB->Siroheme Co_SHC Co-Sirohydrochlorin CbiK_X->Co_SHC CfbA->Co_SHC Ni_SHC Ni-Sirohydrochlorin CfbA->Ni_SHC CysG->Siroheme

Figure 2. Metal ion insertion pathways by this compound chelatases.

Conclusion

The metal ion specificity of this compound chelatases is a nuanced interplay of the enzyme's active site architecture and the coordination chemistry of the metal ion. While each enzyme has a clear physiological role defined by its primary metal substrate, the capacity to utilize other metal ions in vitro opens avenues for further investigation. The data and protocols presented in this guide offer a foundation for researchers to build upon, enabling more detailed kinetic studies, the development of specific inhibitors, and the bioengineering of these enzymes for novel applications. Further research is needed to provide a more comprehensive quantitative comparison of the metal ion specificity of these important enzymes under standardized conditions.

References

Safety Operating Guide

Prudent Disposal of Sirohydrochlorin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Key Disposal Considerations

Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for sirohydrochlorin, the following guidelines are based on general best practices for the disposal of non-hazardous, biodegradable organic compounds.

Aspect Guideline Rationale
Waste Characterization Treat as a chemical waste. Although not classified as acutely hazardous, it should not be disposed of down the drain without EHS approval.To prevent the introduction of research chemicals into the sanitary sewer system and ensure proper waste stream management.
Containerization Use a dedicated, properly labeled, and sealed waste container. The container should be compatible with the solvent in which the this compound is dissolved.To prevent accidental spills, and misidentification of the waste, and to ensure safe handling by waste management personnel.
Labeling Label the waste container clearly with "this compound Waste" and list all solvent components and their approximate concentrations.Accurate labeling is required for proper disposal and is a critical component of laboratory safety and regulatory compliance.
Storage Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.To ensure safe temporary storage before collection by EHS.
Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.EHS professionals are responsible for the final disposal of chemical waste in accordance with all applicable regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Selection and Labeling:

    • Select a chemically resistant container with a secure lid.

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and the name and concentration of any solvents present.

  • Accumulation of Waste:

    • Keep the waste container closed except when adding waste.

    • Store the container in a designated and properly ventilated satellite accumulation area.

  • Request for Disposal:

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department through their designated system.

    • Do not attempt to dispose of the waste through standard trash or sewer systems.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

This compound Disposal Workflow A This compound Waste Generated B Is this a pure substance or in solution? A->B C Characterize Waste: - Identify all chemical components - Estimate concentrations B->C D Select appropriate, sealed waste container C->D E Label container with: - 'this compound Waste' - All components and concentrations - Hazard information (if known) D->E F Store in designated Satellite Accumulation Area E->F G Consult Institutional EHS for specific guidance F->G H Arrange for EHS Waste Pickup G->H I Final Disposal by approved EHS vendor H->I

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. All laboratory personnel are responsible for complying with the specific waste disposal policies of their institution and all applicable government regulations. Always consult with your institution's Environmental Health and Safety department before disposing of any chemical waste.

Essential Safety and Logistical Information for Handling Sirohydrochlorin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sirohydrochlorin could not be located. The following guidance is based on general laboratory safety principles for handling chemical compounds with unknown toxicological properties. Researchers should always perform a risk assessment before handling any new substance and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for this compound to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the unknown hazards of this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Double-gloving with nitrile gloves.The outer glove should be changed immediately upon contamination. Nitrile provides good chemical resistance against a range of substances.
Eyes Chemical splash goggles.Must be worn at all times in the laboratory when this compound is being handled. Provides a seal around the eyes to protect against splashes and aerosols.
Face Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as during bulk handling or solution preparation.
Body Laboratory coat.Should be buttoned and have long sleeves. A chemically resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Use in a certified chemical fume hood.All manipulations of solid this compound or its solutions should be performed in a fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used after consulting with EHS.
Feet Closed-toe shoes.Shoes should be made of a non-porous material to protect against spills.

Operational Plans

1. Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.

  • Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials. Consult chemical compatibility charts for guidance.

  • Follow any specific storage temperature and light-sensitivity recommendations if available from the supplier.

Emergency Procedures

1. Spills:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for proper disposal.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Place the absorbent material in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for proper disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide emergency responders with as much information as possible about the spilled substance.

2. Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all this compound waste (solid, liquid, and contaminated materials like gloves and absorbent pads) in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal: Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large alert Alert Nearby Personnel small_spill->alert evacuate Evacuate Immediate Area large_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report emergency_services Contact EHS/Emergency Services evacuate->emergency_services secure Secure the Area emergency_services->secure secure->report

Caption: Workflow for responding to a this compound spill.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.